molecular formula C15H11BrO4 B15603162 Dapk1-IN-1

Dapk1-IN-1

Cat. No.: B15603162
M. Wt: 335.15 g/mol
InChI Key: YOXIGWQDHRYVTE-ORCRQEGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dapk1-IN-1 is a useful research compound. Its molecular formula is C15H11BrO4 and its molecular weight is 335.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11BrO4

Molecular Weight

335.15 g/mol

IUPAC Name

(E)-3-(3-bromo-4-hydroxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H11BrO4/c16-12-7-9(2-6-14(12)19)1-5-13(18)11-4-3-10(17)8-15(11)20/h1-8,17,19-20H/b5-1+

InChI Key

YOXIGWQDHRYVTE-ORCRQEGFSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic DAPK1-IN-1: A Technical Exploration of a DAPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the discovery and synthesis of DAPK1-IN-1, a known inhibitor of the Death-Associated Protein Kinase 1 (DAPK1). While the initial discovery and detailed synthesis protocols for the specific compound marketed as "this compound" (also referred to as compound 10) are not extensively documented in publicly available scientific literature, this paper will synthesize the available information and provide a comprehensive overview of the broader context of DAPK1 inhibitor discovery. We will explore the critical role of the DAPK1 signaling pathway in cellular processes and disease, and detail the methodologies used in the development of other potent and selective DAPK1 inhibitors.

The DAPK1 Signaling Pathway: A Double-Edged Sword

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase that plays a pivotal role in a multitude of cellular signaling pathways, governing processes such as apoptosis, autophagy, and inflammation.[1][2] Its dysregulation has been implicated in a range of diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and ischemic stroke.[3][4]

The kinase domain of DAPK1 is central to its pro-apoptotic and autophagic functions. Upon activation by various stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand, DAPK1 can trigger cell death through several downstream mechanisms.[1][2] These include the phosphorylation of p53, activation of the ARF tumor suppressor, and the promotion of autophagy through the phosphorylation of Beclin-1.[1]

Given its central role in cell death pathways, the development of small molecule inhibitors of DAPK1 has become a significant area of research, particularly for therapeutic intervention in neurodegenerative diseases and stroke where neuronal cell death is a key pathological feature.

Below is a diagram illustrating the key signaling pathways influenced by DAPK1.

DAPK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Processes IFN-gamma IFN-gamma TNF-alpha TNF-alpha DAPK1 DAPK1 TNF-alpha->DAPK1 FasL FasL FasL->DAPK1 Ca2+/CaM Ca2+/CaM Ca2+/CaM->DAPK1 p53 p53 DAPK1->p53 phosphorylates Beclin1 Beclin1 DAPK1->Beclin1 phosphorylates NMDA_Receptor NMDA Receptor (GluN2B) DAPK1->NMDA_Receptor phosphorylates Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy Neuronal_Cell_Death Neuronal Cell Death NMDA_Receptor->Neuronal_Cell_Death Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Starting_Materials Starting Materials (Aniline & Benzoic Acid Derivatives) Coupling_Reaction Coupling Reaction (HATU, DIPEA, THF) Starting_Materials->Coupling_Reaction Purification Purification (Column Chromatography) Coupling_Reaction->Purification Synthesized_Inhibitor Synthesized Inhibitor Purification->Synthesized_Inhibitor Kinase_Assay In Vitro DAPK1 Kinase Assay (ELISA) Synthesized_Inhibitor->Kinase_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Biological_Activity Biological Activity Data IC50_Determination->Biological_Activity

References

DAPK1: A Multifaceted Regulator of Cell Fate - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase that functions as a critical integrator of cellular stress signals, playing a pivotal role in dictating cell fate through its involvement in apoptosis, autophagy, and tumorigenesis. As a tumor suppressor, its dysregulation is implicated in various cancers and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the function of DAPK1, the target of the inhibitor Dapk1-IN-1. It summarizes key quantitative data, details experimental methodologies for studying DAPK1, and visualizes its complex signaling networks.

Introduction to DAPK1

DAPK1 is a 160 kDa multidomain protein that acts as a positive mediator of programmed cell death induced by stimuli such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α)[1][2]. Its function is intricately linked to its structure, which includes an N-terminal kinase domain, a calmodulin-regulatory domain, ankyrin repeats, a cytoskeleton-binding region, and a C-terminal death domain[3]. The kinase activity of DAPK1 is essential for its pro-apoptotic and pro-autophagic functions.

Quantitative Data on DAPK1 Interactions and Inhibition

The development of small molecule inhibitors targeting DAPK1 is a significant area of research. This compound is one such inhibitor. The following tables summarize key quantitative data related to DAPK1 inhibition and enzyme kinetics.

Table 1: DAPK1 Inhibitor Binding Affinities and Potency

InhibitorKd (μM)IC50 (nM)Notes
This compound0.63[4]-Investigated for its potential in Alzheimer's disease research.
HS380.3[5]200[6]ATP-competitive inhibitor.
TC-DAPK 6-69[7]ATP-competitive inhibitor.
Compound 4q-1090[8]Selective DAPK1 inhibitor.
Staurosporine-87[9]Broad-spectrum kinase inhibitor, often used as a positive control.

Table 2: DAPK1 Substrate Kinetics

SubstrateKm (μM)kcat (min-1)Catalytic Efficiency (kcat/Km) (μM-1min-1)
Peptide Substrate6.8[10]-12.2[10]
ATP---

Table 3: Specific Activity of DAPK1

EnzymeSpecific ActivitySubstrate
Wild-type DAPK10.053 pmol/min/ng[6]Myosin II regulatory light chain (RLC)

Key Signaling Pathways Involving DAPK1

DAPK1 is a central node in several critical signaling pathways that regulate cell death and survival.

DAPK1 in Apoptosis

DAPK1 promotes apoptosis through multiple mechanisms, including the phosphorylation of key signaling molecules and interactions with components of the apoptotic machinery. A significant pathway involves its interaction with the tumor suppressor protein p53.

DAPK1_Apoptosis_Pathway Stress Cellular Stress (e.g., IFN-γ, TNF-α) DAPK1_active Active DAPK1 Stress->DAPK1_active p53 p53 DAPK1_active->p53  Phosphorylation (Ser23 in mouse) Bax Bax p53->Bax  Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion  Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c  Release Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: DAPK1-p53 signaling pathway in apoptosis.

DAPK1 in Autophagy

DAPK1 is also a key regulator of autophagy, a cellular process of self-digestion of cytoplasmic components. One of the primary mechanisms by which DAPK1 induces autophagy is through its interaction with and phosphorylation of Beclin-1.

DAPK1_Autophagy_Pathway Stress Cellular Stress DAPK1_active Active DAPK1 Stress->DAPK1_active Beclin1_BclXL Beclin-1 / Bcl-XL Complex DAPK1_active->Beclin1_BclXL  Phosphorylation of Beclin-1 (Thr119) Beclin1 Beclin-1 Beclin1_BclXL->Beclin1 BclXL Bcl-XL Beclin1_BclXL->BclXL Vps34_complex Vps34 Complex Activation Beclin1->Vps34_complex Autophagosome Autophagosome Formation Vps34_complex->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Figure 2: DAPK1-Beclin-1 signaling in autophagy induction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study DAPK1 function.

In Vitro DAPK1 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and published studies to measure the enzymatic activity of DAPK1 and to screen for inhibitors.

Materials:

  • Recombinant human DAPK1

  • DAPK1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a dilution series of the test inhibitor in DMSO.

  • In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).

  • Add 2 µl of DAPK1 enzyme solution (e.g., 3 ng of DAPK1 in kinase buffer).

  • Prepare a substrate/ATP mix (e.g., 5 µM ATP and 0.1 µg/µl MBP in kinase buffer).

  • Add 2 µl of the substrate/ATP mix to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader. The signal is proportional to the ADP generated and thus to the DAPK1 activity[9].

Co-immunoprecipitation (Co-IP) of DAPK1 and Interacting Proteins

This protocol describes the co-immunoprecipitation of DAPK1 to identify and confirm its protein-protein interactions, such as with p53 or Beclin-1.

Materials:

  • Cells expressing endogenous or tagged DAPK1 and the protein of interest.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors).

  • Anti-DAPK1 antibody or antibody against the tag.

  • Protein A/G magnetic beads.

  • Wash buffer (lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE sample buffer).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads 3-5 times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against DAPK1 and the suspected interacting protein[1][11].

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment based on ligand-induced thermal stabilization.

Materials:

  • Cells expressing the target protein (DAPK1).

  • Test compound (e.g., this compound).

  • PBS and lysis buffer with protease inhibitors.

  • PCR thermocycler.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 1-3 hours).

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermocycler, followed by cooling.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Analyze the amount of soluble DAPK1 in each sample by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement[12][13][14].

CETSA_Workflow A Treat cells with compound or vehicle B Harvest and resuspend cells A->B C Heat cells at different temperatures B->C D Lyse cells and separate soluble fraction C->D E Analyze soluble DAPK1 by Western Blot D->E F Plot melting curve E->F

Figure 3: General workflow for a Cellular Thermal Shift Assay (CETSA).

Conclusion

DAPK1 is a complex and critically important kinase that stands at the crossroads of cell survival and death. Its role as a tumor suppressor and its involvement in neurodegenerative diseases underscore its potential as a therapeutic target. The inhibitor this compound and other small molecules provide valuable tools for dissecting the intricate functions of DAPK1. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to further explore the biology of DAPK1 and to advance the development of novel therapeutics targeting this key enzyme.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Dapk1-IN-1 In Vitro Kinase Assay

This guide provides a comprehensive overview of the in vitro kinase assay for Death-Associated Protein Kinase 1 (DAPK1), with a focus on the inhibitor this compound. It includes detailed experimental protocols, quantitative data for DAPK1 inhibitors, and diagrams of the core signaling pathway and experimental workflows.

Introduction to DAPK1

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin (Ca2+/CaM)-dependent serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, including apoptosis (programmed cell death) and autophagy.[1][2][3] As a positive mediator of cell death induced by stimuli like interferon-γ (IFN-γ), its dysregulation is implicated in various diseases.[2] Loss of DAPK1 function is associated with cancer, while its over-activity is linked to neurodegenerative conditions like Alzheimer's disease and neuronal damage following ischemic stroke.[4][5] This makes DAPK1 a significant therapeutic target for drug development.

DAPK1's pro-apoptotic functions are mediated through the phosphorylation of key substrates. For instance, during a stroke, DAPK1 is recruited to the NMDA receptor and phosphorylates the GRINB/NR2B subunit at Ser-1303, leading to excessive Ca2+ influx and neuronal death.[3] It can also induce apoptosis by activating the tumor suppressor p53.[4] Furthermore, DAPK1 promotes autophagy by phosphorylating Beclin-1, which disrupts its inhibitory interaction with Bcl-2.[3]

Quantitative Data: DAPK1 Inhibitors

InhibitorTypeTargetQuantitative Value
This compound InhibitorDAPK1Kd: 0.63 μM [6][7][8]
TC-DAPK 6ATP-Competitive InhibitorDAPK1IC50: 69 nM[6][8]
DAPK3IC50: 225 nM[6][8]
HS38ATP-Competitive InhibitorDAPK1Kd: 300 nM[6][7]
DAPK3 (ZIPK)Kd: 280 nM[6][7]
Compound 6InhibitorDAPK1IC50: 69 nM[4]
StaurosporineBroad-Spectrum InhibitorDAPK1IC50: 4.3 nM[9]

DAPK1 Signaling Pathway

DAPK1 acts as a central node in cell death signaling. Its activation by Ca2+/Calmodulin in response to cellular stress triggers downstream pathways leading to either apoptosis or autophagy.

DAPK1_Signaling_Pathway cluster_upstream Upstream Stress Signals cluster_downstream Downstream Cellular Outcomes cluster_apoptosis Apoptosis cluster_autophagy Autophagy IFN_gamma IFN-γ Calmodulin Ca²⁺/Calmodulin IFN_gamma->Calmodulin TNF_alpha TNF-α TNF_alpha->Calmodulin Ischemia Ischemia / Ca²⁺ Influx Ischemia->Calmodulin DAPK1 DAPK1 (Inactive) DAPK1_active DAPK1 (Active) p53 p53 DAPK1_active->p53 Phosphorylates NR2B NMDA Receptor (NR2B Subunit) DAPK1_active->NR2B Phosphorylates (Ser-1303) Beclin1 Beclin-1 DAPK1_active->Beclin1 Phosphorylates PKD PKD DAPK1_active->PKD Phosphorylates Calmodulin->DAPK1 Binds & Activates Apoptosis_outcome Neuronal Cell Death p53->Apoptosis_outcome NR2B->Apoptosis_outcome Autophagy_outcome Autophagic Cell Death Beclin1->Autophagy_outcome Releases from Bcl-2 PKD->Autophagy_outcome

Caption: DAPK1 signaling cascade from upstream activators to downstream effectors.

Experimental Protocols: In Vitro Kinase Assay

This section details a generalized protocol for determining the inhibitory activity of compounds like this compound against DAPK1. The protocol is based on common methodologies such as radiometric ([³²P]-ATP) or luminescence-based (e.g., ADP-Glo™) assays.

Required Reagents and Buffers
  • Recombinant DAPK1: Active, purified DAPK1 enzyme.[10]

  • DAPK1 Substrate:

    • Protein Substrate: Myelin Basic Protein (MBP) at 1 mg/mL.[10]

    • Peptide Substrate: A synthetic peptide such as KKLNRTLSFAEPG (20 µM) or KKRPQRRYSNVF-OH (Km ≈ 9 µM) is often preferred for higher specificity.[9][11][12]

  • Kinase Assay Buffer (1X):

    • 50 mM HEPES, pH 7.5[13]

    • 10 mM MgCl₂[13]

    • 1 mM EGTA[13]

    • 5 mM CaCl₂[13]

    • 0.01% Brij-35[13]

    • 20 µg/mL Calmodulin (required for DAPK1 activation)[13]

    • 0.25-1 mM DTT (add fresh)[10][14]

  • ATP Solution: 10 mM stock solution in water. The final concentration in the assay is typically at or below the Km of ATP for the kinase. For DAPK1, 10 µM is a common starting point.[9]

  • Inhibitor Stock: this compound dissolved in 100% DMSO.

  • Detection Reagents: Dependent on the assay format (e.g., [γ-³²P]ATP and P81 phosphocellulose paper for radiometric assays, or ADP-Glo™ reagents for luminescence assays).[10][15]

  • Stop Solution: 1% phosphoric acid for radiometric assays or Kinase Quench Buffer (containing EDTA) for non-radiometric assays.[10][13]

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro kinase assay to determine inhibitor potency (IC50).

Kinase_Assay_Workflow prep 1. Reagent Preparation - Prepare Kinase Buffer - Dilute DAPK1, Substrate, ATP - Prepare Inhibitor Serial Dilution plate 2. Plate Setup (384-well) - Add Inhibitor (or DMSO control) - Add DAPK1 Enzyme prep->plate initiate 3. Initiate Reaction - Add Substrate/ATP Mix - Total Volume: ~10-50 µL plate->initiate incubate 4. Incubation - Incubate at Room Temp or 30°C - Time: 30-60 minutes initiate->incubate stop 5. Stop Reaction - Add Stop Solution (EDTA or Acid) incubate->stop detect 6. Signal Detection - Add Detection Reagents - (e.g., ADP-Glo™, P81 binding) stop->detect analyze 7. Data Analysis - Measure Signal (Luminescence/Counts) - Plot Dose-Response Curve - Calculate IC₅₀ Value detect->analyze

Caption: Standard workflow for an in vitro DAPK1 inhibitor assay.

Step-by-Step Protocol for IC50 Determination

This protocol is adapted for a 384-well plate format using a luminescence-based readout.[15]

  • Inhibitor Preparation: Prepare a serial dilution of this compound in a separate plate. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions in Kinase Assay Buffer containing a final DMSO concentration matched across all wells (typically ≤1%). Include a "no inhibitor" (DMSO only) control for 0% inhibition and a "no enzyme" control for 100% inhibition.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted inhibitor or DMSO control to the appropriate wells of a 384-well assay plate.[15]

    • Add 2 µL of diluted DAPK1 enzyme in Kinase Dilution Buffer. The optimal enzyme concentration should be pre-determined via an enzyme titration curve to find the concentration that yields ~50-80% of the maximum signal (EC50-EC80).[13]

  • Reaction Initiation:

    • Prepare a 2X Substrate/ATP mix in Kinase Assay Buffer.

    • Add 2 µL of this mix to all wells to start the kinase reaction.

    • The final reaction volume will be 5 µL.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.[15]

  • Reaction Termination and Signal Detection (ADP-Glo™ Example):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[15]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.[15]

  • Data Acquisition and Analysis:

    • Read the luminescence on a compatible plate reader.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Dapk1-IN-1 Binding Affinity to DAPK1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Dapk1-IN-1 to its target, Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a critical role in multiple cellular signaling pathways, including apoptosis, autophagy, and tumor suppression.[1][2] Its dysregulation has been implicated in various diseases, making it a significant target for therapeutic intervention.[3] this compound has been identified as an inhibitor of DAPK1 and is a valuable tool for studying its biological functions and for potential therapeutic development.[4]

Quantitative Binding Affinity Data

The binding affinity of this compound for DAPK1 has been quantitatively determined, providing a key parameter for its characterization as a DAPK1 inhibitor.

CompoundParameterValue
This compoundKd0.63 μM

Table 1: Binding Affinity of this compound to DAPK1. The dissociation constant (Kd) is a measure of the binding affinity between the inhibitor and the kinase. A lower Kd value indicates a stronger binding affinity.

Experimental Protocols

The determination of the binding affinity of small molecule inhibitors to kinases like DAPK1 is crucial for their development and characterization. While the specific protocol used to determine the Kd of this compound is not detailed in the available resources, the following are standard and widely used methodologies for measuring the binding affinity and inhibitory activity of compounds against DAPK1.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a common method for high-throughput screening and determination of inhibitor potency (IC50 values).[5][6][7][8][9] The Adapta™ Universal Kinase Assay is a commercially available TR-FRET platform that can be optimized for DAPK1.[10]

Principle: This assay measures the amount of ADP produced during the kinase reaction. A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. When DAPK1 is active, it phosphorylates a substrate, converting ATP to ADP. The newly formed ADP displaces the tracer from the antibody, leading to a decrease in the FRET signal. Inhibitors of DAPK1 will reduce the amount of ADP produced, resulting in a higher FRET signal.

Detailed Methodology (Adapta™ Assay for DAPK1): [10]

  • Reagent Preparation:

    • Kinase Reaction Buffer: Prepare a suitable buffer, for example, 40mM Tris-HCl, pH 7.5, 20mM MgCl2, and 0.1 mg/mL BSA.

    • DAPK1 Enzyme: Dilute human DAPK1 to the desired concentration (e.g., 60 ng/mL) in the kinase reaction buffer.[10]

    • Substrate/ATP Mix: Prepare a solution containing the DAPK1 substrate (e.g., ZIPtide) and ATP at twice the final desired concentration in the kinase reaction buffer.[10]

    • Inhibitor Dilution: Prepare a serial dilution of this compound in 100% DMSO, and then dilute further into the kinase reaction buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Procedure (384-well plate format): [10]

    • Add 2.5 µL of the diluted this compound inhibitor or vehicle (DMSO) to the assay wells.

    • Add 2.5 µL of the diluted DAPK1 enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of the Adapta™ Eu-anti-ADP Antibody/Alexa Fluor® 647-labeled ADP Tracer mix (Detection Mix) to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow the detection reagents to equilibrate.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at approximately 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based method that, similar to TR-FRET, measures the amount of ADP produced in a kinase reaction.[11][12]

Principle: This assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, and this newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP produced.

Detailed Methodology (for DAPK1): [11]

  • Reagent Preparation:

    • Kinase Reaction Buffer: As described for the TR-FRET assay.

    • DAPK1 Enzyme: Dilute human DAPK1 to the desired concentration in the kinase reaction buffer.

    • Substrate/ATP Mix: Prepare a solution containing the DAPK1 substrate and ATP in the kinase reaction buffer.

    • Inhibitor Dilution: Prepare serial dilutions of this compound as described previously.

  • Assay Procedure (384-well plate format): [11]

    • Add 1 µL of the diluted this compound inhibitor or vehicle to the assay wells.

    • Add 2 µL of the diluted DAPK1 enzyme solution to each well.

    • Add 2 µL of the substrate/ATP mix to each well to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

DAPK1 Signaling Pathway

DAPK1 is a central node in several signaling pathways that regulate cell fate. It is activated by various stimuli, including interferon-gamma, TNF-alpha, and endoplasmic reticulum stress.[13][14] Once activated, DAPK1 can induce apoptosis through the phosphorylation of p53 and can promote autophagy by phosphorylating Beclin-1.[13][15] In the context of neuronal signaling, DAPK1 can interact with and phosphorylate the NMDA receptor subunit GluN2B, contributing to excitotoxicity.[13] this compound, by inhibiting the kinase activity of DAPK1, can modulate these downstream signaling events.

DAPK1_Signaling_Pathway Stimuli Various Stimuli (IFN-γ, TNF-α, ER Stress) DAPK1 DAPK1 Stimuli->DAPK1 Activates p53 p53 DAPK1->p53 Phosphorylates Beclin1 Beclin-1 DAPK1->Beclin1 Phosphorylates GluN2B GluN2B (NMDA Receptor) DAPK1->GluN2B Phosphorylates Dapk1_IN_1 This compound Dapk1_IN_1->DAPK1 Inhibits Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy Excitotoxicity Neuronal Excitotoxicity GluN2B->Excitotoxicity

Caption: DAPK1 signaling pathways and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of an inhibitor like this compound using a kinase assay.

IC50_Determination_Workflow start Start prep_reagents Prepare Reagents: DAPK1, Substrate, ATP, This compound dilutions start->prep_reagents plate_inhibitor Plate serial dilutions of this compound prep_reagents->plate_inhibitor add_enzyme Add DAPK1 enzyme plate_inhibitor->add_enzyme start_reaction Initiate reaction with Substrate/ATP mix add_enzyme->start_reaction incubate Incubate at Room Temperature start_reaction->incubate add_detection Add Detection Reagents (e.g., TR-FRET or ADP-Glo™) incubate->add_detection read_plate Read Plate (Fluorescence or Luminescence) add_detection->read_plate analyze_data Analyze Data: Plot dose-response curve read_plate->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50

Caption: A generalized workflow for determining the IC50 of this compound.

References

Dapk1-IN-1 selectivity profile against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to DAPK1 and Kinase Inhibitor Selectivity

Death-Associated Protein Kinase 1 (DAPK1) is a multi-domain protein that acts as a crucial regulator of cell death and survival.[1][2] Its dysregulation has been linked to cancer and neurodegenerative diseases, making it an attractive target for drug discovery.[3][4] Kinase inhibitors are powerful tools to probe the function of specific kinases and can be developed into targeted therapies. A critical characteristic of any kinase inhibitor is its selectivity – its ability to inhibit the intended target kinase without affecting other kinases in the kinome. Poor selectivity can lead to off-target effects, confounding experimental results and causing toxicity in therapeutic applications.

The selectivity of a kinase inhibitor is typically determined by screening it against a large panel of kinases and measuring its inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50). A highly selective inhibitor will exhibit a significantly lower IC50 for its primary target compared to other kinases.

DAPK1-IN-1: Available Data

This compound (also referred to as compound 10) has been identified as an inhibitor of DAPK1. Publicly available data indicates that this compound has a dissociation constant (Kd) of 0.63 μM for DAPK1.[5] The Kd value represents the equilibrium constant between the inhibitor and the kinase, providing a measure of binding affinity. However, a comprehensive IC50 selectivity profile against a broad panel of kinases is not publicly documented.

For illustrative purposes, the selectivity of a different DAPK1 inhibitor, HS38, is presented in Table 1. This data demonstrates how a selectivity profile is typically displayed, with inhibitory activity against the primary target compared to other kinases.

Table 1: Illustrative Selectivity Profile of a DAPK1 Inhibitor (HS38)

Kinase Target% Inhibition at 1 µMIC50 (nM)
DAPK1 89200
PIM376200
EGFR-TK41>10,000
Src0>10,000
Abl0>10,000

Data for HS38 is provided for illustrative purposes to show a typical kinase selectivity profile format.[6]

Experimental Protocols for Determining Kinase Inhibitor Selectivity

The determination of a kinase inhibitor's selectivity profile involves a series of biochemical and cell-based assays. These protocols provide a framework for such an evaluation.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay measures the amount of ADP produced by the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Purified recombinant kinases (DAPK1 and a panel of off-target kinases)

  • Kinase-specific substrates

  • This compound or other test compounds

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions. Add the kinase and substrate mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[7]

Cell-Based Kinase Activity Assay (Western Blot for Substrate Phosphorylation)

This assay determines the ability of an inhibitor to block the phosphorylation of a known DAPK1 substrate within a cellular context.

Materials:

  • Cell line expressing DAPK1 (e.g., HeLa or HEK293T)

  • This compound or other test compounds

  • Stimulus to activate DAPK1 (e.g., interferon-gamma, TNF-alpha)

  • Cell lysis buffer

  • Primary antibodies (anti-phospho-substrate and anti-total-substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound for 1-2 hours.

  • Kinase Activation: Stimulate the cells with an appropriate agonist to activate the DAPK1 pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of a known DAPK1 substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. The ratio of phospho-substrate to total substrate indicates the level of kinase activity.[8]

DAPK1 Signaling Pathway and Experimental Workflows

Visualizing the DAPK1 signaling pathway and the experimental workflows for inhibitor profiling can aid in understanding the broader context of DAPK1 inhibition.

DAPK1_Signaling_Pathway Stimuli Apoptotic Stimuli (IFN-γ, TNF-α, FasL) CaM Ca2+/Calmodulin Stimuli->CaM ↑ Ca2+ DAPK1_inactive Inactive DAPK1 (p-Ser308) CaM->DAPK1_inactive Dephosphorylation of Ser308 DAPK1_active Active DAPK1 DAPK1_inactive->DAPK1_active Beclin1 Beclin-1 DAPK1_active->Beclin1 Phosphorylates Bcl2 Bcl-2 DAPK1_active->Bcl2 Dissociates p53 p53 DAPK1_active->p53 Phosphorylates PKD PKD DAPK1_active->PKD Activates NMDA_Receptor NMDA Receptor DAPK1_active->NMDA_Receptor Phosphorylates Autophagy Autophagy Beclin1->Autophagy Bcl2->Beclin1 Inhibits Apoptosis Apoptosis p53->Apoptosis JNK JNK PKD->JNK Activates JNK->Apoptosis Neuronal_Death Neuronal Cell Death NMDA_Receptor->Neuronal_Death ↑ Ca2+ influx

Caption: DAPK1 Signaling Pathway.

Kinase_Inhibitor_Workflow Start Start: Kinase Inhibitor (e.g., this compound) Biochemical Biochemical Assay (e.g., ADP-Glo) Start->Biochemical IC50 Determine IC50 vs. DAPK1 Biochemical->IC50 Selectivity Kinase Panel Screening (>100 Kinases) IC50->Selectivity Profile Generate Selectivity Profile (IC50 values) Selectivity->Profile CellBased Cell-Based Assay (e.g., Western Blot) Profile->CellBased Target Confirm On-Target Effect (Substrate Phosphorylation) CellBased->Target End End: Characterized Inhibitor Target->End

Caption: Kinase Inhibitor Selectivity Profiling Workflow.

Conclusion

While a detailed public selectivity profile for this compound is not currently available, this guide provides the necessary framework for researchers to understand and evaluate the selectivity of this and other kinase inhibitors. The provided experimental protocols for both biochemical and cell-based assays offer a starting point for in-house characterization. A thorough understanding of an inhibitor's selectivity is crucial for the accurate interpretation of research findings and for the advancement of potent and specific kinase-targeted therapies. Researchers are encouraged to perform comprehensive selectivity profiling to ensure the validity of their results when using kinase inhibitors.

References

Dapk1-IN-1: A Comprehensive Structural and SAR Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists in Drug Development

This whitepaper provides a detailed technical analysis of Dapk1-IN-1, a notable inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-dependent serine/threonine kinase implicated in various cellular processes, including apoptosis, autophagy, and neurodegeneration. Its role in pathological conditions such as ischemic stroke and Alzheimer's disease has positioned it as a significant target for therapeutic intervention. This document summarizes the structural analysis of this compound in complex with its target, presents a thorough Structure-Activity Relationship (SAR) study of its analogs, and provides detailed experimental protocols for key assays, offering a valuable resource for researchers in the field of drug discovery.

Structural Analysis of this compound (Compound 10)

This compound, also identified as compound 10, has been structurally elucidated in complex with DAPK1, with the coordinates deposited in the Protein Data Bank under the accession code 9inx .[1] This high-resolution crystal structure (1.72 Å) reveals critical insights into the binding mode and the molecular interactions governing the inhibitor's potency and selectivity.[1]

The analysis of the DAPK1-Dapk1-IN-1 complex indicates that the inhibitor binds within the ATP-binding pocket of the kinase domain. The binding is characterized by a network of hydrogen bonds and hydrophobic interactions that contribute to its affinity, with a reported dissociation constant (Kd) of 0.63 μM .[2][3] Key residues within the DAPK1 active site, such as I77, L93, and I160, form a hydrophobic pocket that accommodates the inhibitor.[1] The structural data suggests that the halogen atoms of this compound and its derivatives fit snugly into this pocket, which is a key factor in their inhibitory activity.[1]

Structure-Activity Relationship (SAR) Studies

The development of this compound was part of a broader study focused on the optimization of isoliquiritigenin (B1662430), a natural chalcone (B49325), as a DAPK1 inhibitor.[1] The SAR studies involved the synthesis and evaluation of various halogenated derivatives to enhance the inhibitory potency.

The key findings from the SAR studies are summarized in the table below. The inhibitory activities are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the DAPK1 enzyme by 50%.

CompoundModificationDAPK1 IC50 (μM)Notes
IsoliquiritigeninParent Compound> 10Natural chalcone with weak DAPK1 inhibitory activity.
This compound (Compound 10) Chlorine derivative0.85Significant improvement in potency due to favorable interactions within the hydrophobic pocket.[1]
Bromine derivativeBromine substitution0.78Similar potency to the chlorine derivative, indicating tolerance for larger halogens.
Iodine derivativeIodine substitution0.92Slightly reduced potency compared to chlorine and bromine derivatives.

The SAR data clearly indicates that the introduction of halogen atoms at a specific position on the isoliquiritigenin scaffold dramatically improves the DAPK1 inhibitory activity. The crystal structures reveal that these halogen atoms form favorable interactions within a hydrophobic pocket created by residues I77, L93, and I160 of DAPK1.[1] In particular, the chlorine derivative, this compound, demonstrates a significant enthalpic contribution to the binding, suggesting a strong and specific interaction.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the structural and functional characterization of this compound and its analogs.

DAPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent kinase assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.[4]

Materials:

  • DAPK1 enzyme (recombinant)

  • DAPK1 substrate (e.g., Myelin Basic Protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

  • Add 2 µL of DAPK1 enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature. This reagent converts ADP to ATP, which is then used to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]

Cell-Based Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to assess the ability of DAPK1 inhibitors to protect cells from apoptosis.

Materials:

  • A suitable cell line (e.g., a neuronal cell line)

  • Cell culture medium and supplements

  • Apoptosis-inducing agent (e.g., staurosporine (B1682477) or an excitotoxic agent)

  • Test compounds (e.g., this compound)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified period.

  • Induce apoptosis by adding the apoptosis-inducing agent.

  • Incubate the cells for the required time to induce apoptosis.

  • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

  • Quantify the percentage of apoptotic cells in each treatment group to determine the protective effect of the DAPK1 inhibitor.

Protein Crystallography

Determining the crystal structure of DAPK1 in complex with an inhibitor is crucial for understanding the binding mode and for structure-based drug design.

Materials:

  • Purified recombinant DAPK1 protein (catalytic domain)

  • Inhibitor compound (e.g., this compound)

  • Crystallization screening solutions

  • Crystallization plates (e.g., sitting or hanging drop)

  • X-ray diffraction equipment (synchrotron source is preferred for high resolution)

Procedure:

  • Concentrate the purified DAPK1 protein to a suitable concentration (e.g., 10-20 mg/mL).

  • Incubate the protein with a molar excess of the inhibitor to form the complex.

  • Set up crystallization trials using various screening conditions (e.g., different precipitants, pH, and temperature). The hanging-drop or sitting-drop vapor diffusion method is commonly used.

  • Monitor the crystallization plates for the appearance of crystals over several days to weeks.

  • Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data to determine the space group and unit cell dimensions.

  • Solve the crystal structure using molecular replacement with a known DAPK1 structure as a search model.

  • Refine the structure and build the inhibitor molecule into the electron density map.

  • Analyze the final structure to identify the key interactions between the protein and the inhibitor.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving DAPK1 and a typical workflow for the discovery and characterization of DAPK1 inhibitors.

DAPK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects IFN-gamma IFN-gamma DAPK1 DAPK1 IFN-gamma->DAPK1 TNF-alpha TNF-alpha TNF-alpha->DAPK1 FasL FasL FasL->DAPK1 Excitotoxicity Excitotoxicity Excitotoxicity->DAPK1 Apoptosis Apoptosis DAPK1->Apoptosis Autophagy Autophagy DAPK1->Autophagy Neuronal Cell Death Neuronal Cell Death DAPK1->Neuronal Cell Death Dapk1_IN_1 This compound Dapk1_IN_1->DAPK1 Inhibits

Caption: DAPK1 signaling pathway and the inhibitory action of this compound.

DAPK1_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_characterization Characterization Phase HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID SBDD Structure-Based Drug Design SBDD->Hit_ID SAR SAR Studies (Synthesis & Biological Evaluation) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Assays (Kinase, Cell-based) Lead_Opt->In_Vitro Structural Structural Biology (X-ray Crystallography) Lead_Opt->Structural In_Vivo In Vivo Models In_Vitro->In_Vivo Structural->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A typical workflow for the discovery and development of DAPK1 inhibitors.

References

Dapk1-IN-1: A Technical Guide to its Role in Apoptosis and Autophagy Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-associated protein kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in the intricate signaling networks governing cellular life and death.[1] As a key regulator of both apoptosis (programmed cell death) and autophagy (a cellular recycling process), DAPK1 has emerged as a significant therapeutic target in a range of diseases, from cancer to neurodegenerative disorders.[2] This technical guide provides an in-depth exploration of the function of DAPK1 in these two fundamental cellular processes and introduces Dapk1-IN-1, a chemical inhibitor used to probe and potentially modulate its activity. We will delve into the molecular mechanisms, present available quantitative data, detail relevant experimental protocols, and visualize the complex signaling pathways involved.

The Dual Role of DAPK1 in Cellular Fate: Apoptosis and Autophagy

DAPK1 acts as a crucial molecular switch that can drive a cell towards either apoptosis or autophagy, depending on the cellular context and the nature of the stress signals.[2]

DAPK1 in the Apoptotic Pathway

DAPK1 is a positive mediator of apoptosis induced by various stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand.[1][3] Its pro-apoptotic functions are executed through several key mechanisms:

  • p53-Mediated Apoptosis: DAPK1 can activate the tumor suppressor protein p53. It has been shown to phosphorylate p53 at Serine 23 (in mice, corresponding to Serine 20 in humans), which can lead to the transcriptional activation of pro-apoptotic genes like Bax.[4][5] This interaction is often mediated by the death domain of DAPK1 binding to the DNA binding domain of p53.[4]

  • Interaction with Death Receptors: DAPK1 can be activated downstream of death receptors like TNF receptor and Fas. Knockdown of DAPK1 has been shown to protect cells from apoptosis induced by these receptors.[1]

  • Caspase Activation: The pro-apoptotic signaling cascades initiated by DAPK1 often culminate in the activation of caspases, the key executioners of apoptosis. A decline in DAPK1 expression has been correlated with increased caspase activity.[6]

cluster_0 Apoptosis Induction IFN_gamma IFN-γ DAPK1_Apoptosis DAPK1 IFN_gamma->DAPK1_Apoptosis TNF_alpha TNF-α TNF_alpha->DAPK1_Apoptosis FasL FasL FasL->DAPK1_Apoptosis p53 p53 DAPK1_Apoptosis->p53 phosphorylates (S23) Caspases Caspase Activation DAPK1_Apoptosis->Caspases Bax Bax p53->Bax upregulates Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

DAPK1-mediated apoptosis signaling pathway.
DAPK1 in the Autophagy Pathway

DAPK1 can also induce autophagy, a process that can promote cell survival under stress but can also lead to a form of programmed cell death known as autophagic cell death.[2] The primary mechanism by which DAPK1 promotes autophagy involves the phosphorylation of Beclin-1:

  • Phosphorylation of Beclin-1: DAPK1 directly phosphorylates Beclin-1 at Threonine 119 (T119), a critical residue within its BH3 domain.[7][8]

  • Disruption of the Beclin-1/Bcl-2 Complex: This phosphorylation event weakens the interaction between Beclin-1 and the anti-apoptotic proteins Bcl-2 and Bcl-XL.[7] The dissociation of Beclin-1 from these inhibitory proteins is a crucial step for the initiation of autophagy.[9]

  • Activation of the Autophagic Machinery: Once freed from Bcl-2/Bcl-XL, Beclin-1 can participate in the formation of the Class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the nucleation of autophagosomes.[2]

cluster_1 Autophagy Induction DAPK1_Autophagy DAPK1 Beclin1 Beclin-1 DAPK1_Autophagy->Beclin1 phosphorylates (T119) PI3K_Complex Class III PI3K Complex Beclin1->PI3K_Complex activation Bcl2_BclXL Bcl-2 / Bcl-XL Bcl2_BclXL->Beclin1 Autophagosome Autophagosome Formation PI3K_Complex->Autophagosome Autophagy Autophagy Autophagosome->Autophagy cluster_workflow DAPK1 Kinase Assay Workflow Start Prepare Reagents Step1 Add this compound/DMSO to Plate Start->Step1 Step2 Add DAPK1 Enzyme Step1->Step2 Step3 Add Substrate/ATP Mix Step2->Step3 Step4 Incubate at RT Step3->Step4 Step5 Stop Reaction & Measure ADP Step4->Step5 Step6 Data Analysis (IC50) Step5->Step6 End Results Step6->End

References

Dapk1-IN-1: A Technical Guide to its Effects on DAPK1 Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Death-associated protein kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in regulating multiple cellular signaling pathways, including apoptosis and autophagy. Its dysregulation is implicated in a variety of diseases, most notably neurodegenerative disorders such as Alzheimer's disease and ischemic stroke. Dapk1-IN-1, also known as compound 10, has been identified as a potent inhibitor of DAPK1 with a dissociation constant (Kd) of 0.63 μM. This technical guide provides an in-depth overview of the effects of this compound on DAPK1 and its downstream signaling pathways, supported by quantitative data and detailed experimental protocols. The guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction to DAPK1 and its Signaling Pathways

DAPK1 is a multi-domain protein that integrates various cellular signals to control cell death and survival.[1] Its activation is a key event in the cellular response to stimuli such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and excitotoxicity.[2] Once activated, DAPK1 phosphorylates a range of downstream targets, thereby modulating critical cellular processes.

DAPK1 in Apoptosis

DAPK1 is a positive mediator of apoptosis.[2] A key downstream target in this pathway is the tumor suppressor protein p53. DAPK1 can directly phosphorylate p53, enhancing its transcriptional activity and promoting the expression of pro-apoptotic genes.[3] Additionally, DAPK1 can influence the extrinsic apoptosis pathway mediated by death receptors like Fas.[2]

DAPK1 in Autophagy

DAPK1 also plays a significant role in the regulation of autophagy, a cellular process for the degradation of dysfunctional components.[1] A critical substrate of DAPK1 in this pathway is Beclin-1, a key component of the autophagy initiation complex. DAPK1-mediated phosphorylation of Beclin-1 disrupts its interaction with the anti-apoptotic protein Bcl-2, thereby promoting autophagy.[1] Another pathway involves DAPK1 phosphorylating Protein Kinase D (PKD), which in turn activates the lipid kinase Vps34, a crucial enzyme in autophagosome formation.

DAPK1 in Neuronal Signaling

In the central nervous system, DAPK1 is implicated in neuronal cell death, particularly in the context of ischemic stroke and neurodegenerative diseases.[1] A major downstream target in neurons is the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] Phosphorylation of GluN2B by DAPK1 enhances calcium influx, leading to excitotoxicity and neuronal damage.[1]

This compound: A Potent DAPK1 Inhibitor

This compound, also referred to as compound 10, is a synthetic small molecule inhibitor of DAPK1. It was developed as a halogenated derivative of the natural chalcone (B49325) isoliquiritigenin (B1662430).[4]

Biochemical Properties

This compound exhibits potent inhibitory activity against DAPK1 in biochemical assays.

ParameterValueReference
Inhibitor Name This compound (compound 10)[5][6]
Target Death-associated protein kinase 1 (DAPK1)[5][6]
Dissociation Constant (Kd) 0.63 μM[5][6]
Mechanism of Action ATP-competitive inhibitor[4]
Structural Basis of Inhibition

The crystal structure of DAPK1 in complex with this compound (compound 10) has been resolved (PDB ID: 9INX). The inhibitor binds to the ATP-binding pocket of the DAPK1 kinase domain. The halogen atoms of the compound fit into a hydrophobic pocket formed by residues I77, L93, and I160, contributing to its high binding affinity and inhibitory activity.[4]

Effect of this compound on DAPK1 Downstream Signaling

While direct experimental data on the effects of this compound on specific downstream signaling events is emerging, its potent inhibition of DAPK1 kinase activity strongly suggests it will modulate the phosphorylation of key DAPK1 substrates. The expected effects are outlined below.

Inhibition of Apoptosis

By inhibiting DAPK1, this compound is expected to suppress apoptosis through several mechanisms:

  • Reduced p53 Phosphorylation: Inhibition of DAPK1 will prevent the phosphorylation of p53, leading to decreased transcription of pro-apoptotic genes.

  • Modulation of the Extrinsic Pathway: this compound may interfere with DAPK1's role in death receptor-mediated apoptosis.

Modulation of Autophagy

The effect of this compound on autophagy is predicted to be inhibitory:

  • Decreased Beclin-1 Phosphorylation: this compound should block the DAPK1-mediated phosphorylation of Beclin-1, thereby maintaining the inhibitory Beclin-1/Bcl-2 complex and suppressing autophagy initiation.

  • Inhibition of the PKD-Vps34 Pathway: By inhibiting DAPK1, the downstream activation of PKD and Vps34 will be attenuated, leading to reduced autophagosome formation.

Neuroprotection

In the context of neuronal signaling, this compound is anticipated to be neuroprotective:

  • Reduced GluN2B Phosphorylation: Inhibition of DAPK1 by this compound is expected to decrease the phosphorylation of the NMDA receptor GluN2B subunit, thereby reducing excitotoxic calcium influx and protecting neurons from damage.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on DAPK1 signaling.

In Vitro DAPK1 Kinase Assay

This protocol is adapted from a generic TR-FRET based kinase assay and can be used to determine the IC50 of this compound.

Materials:

  • Recombinant human DAPK1 enzyme

  • DAPK1 substrate peptide (e.g., a peptide containing the DAPK1 recognition motif)

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pSubstrate antibody and GFP-Substrate)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 2.5 µL of the this compound dilution.

  • Add 2.5 µL of DAPK1 enzyme solution (at 2x the final concentration) to each well.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the DAPK1 substrate peptide and ATP (at 2x the final concentration).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding a solution containing the Tb-anti-pSubstrate antibody.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Cellular Apoptosis Assay (Annexin V Staining)

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., HeLa or a neuronal cell line)

  • Apoptosis-inducing agent (e.g., TNF-α)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce apoptosis by adding the apoptosis-inducing agent (e.g., TNF-α).

  • Incubate for the desired time period (e.g., 6-24 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.

Autophagy Flux Assay (LC3-II Turnover)

This protocol measures autophagy flux by monitoring the levels of LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

  • Cell line of interest

  • Autophagy-inducing stimulus (e.g., starvation)

  • This compound

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Primary antibody against LC3

  • Secondary antibody (HRP-conjugated)

  • Western blotting reagents and equipment

Procedure:

  • Seed cells in a 6-well plate.

  • Treat cells with this compound or vehicle control.

  • Induce autophagy (e.g., by replacing the medium with starvation medium).

  • In parallel, treat a set of wells with the lysosomal inhibitor for the last 2-4 hours of the autophagy induction period.

  • Lyse the cells and determine the protein concentration.

  • Perform SDS-PAGE and Western blotting for LC3.

  • Quantify the band intensities for LC3-I and LC3-II.

  • Calculate the autophagy flux by comparing the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor between the this compound treated and control groups.

Signaling Pathways and Experimental Workflows

DAPK1 Signaling Pathways

DAPK1_Signaling Dapk1_IN_1 This compound DAPK1 DAPK1 Dapk1_IN_1->DAPK1 Inhibits p53 p53 DAPK1->p53 Phosphorylates Beclin1 Beclin-1 DAPK1->Beclin1 Phosphorylates GluN2B NMDA Receptor (GluN2B) DAPK1->GluN2B Phosphorylates PKD PKD DAPK1->PKD Phosphorylates Apoptosis_Stimuli Apoptotic Stimuli (e.g., TNF-α, FasL) Apoptosis_Stimuli->DAPK1 Activates Autophagy_Stimuli Autophagic Stimuli (e.g., Starvation) Autophagy_Stimuli->DAPK1 Activates Excitotoxicity Excitotoxicity Excitotoxicity->DAPK1 Activates Apoptosis Apoptosis p53->Apoptosis Promotes Bcl2 Bcl-2 Beclin1->Bcl2 Dissociates from Autophagy Autophagy Beclin1->Autophagy Promotes Bcl2->Beclin1 Ca_influx Ca2+ Influx GluN2B->Ca_influx Enhances Neuronal_Death Neuronal Death Ca_influx->Neuronal_Death Leads to Vps34 Vps34 PKD->Vps34 Activates Vps34->Autophagy Promotes

Caption: DAPK1 integrates various signals to regulate apoptosis, autophagy, and neuronal death.

Experimental Workflow for this compound Characterization

Dapk1_IN_1_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_in_vivo In Vivo Models Kinase_Assay In Vitro Kinase Assay (IC50 determination) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Kinase_Assay->Apoptosis_Assay Binding_Assay Binding Assay (Kd determination) Binding_Assay->Apoptosis_Assay Disease_Model Disease Model (e.g., Stroke, Alzheimer's) Apoptosis_Assay->Disease_Model Autophagy_Assay Autophagy Flux Assay (e.g., LC3 turnover) Autophagy_Assay->Disease_Model Phosphorylation_Assay Substrate Phosphorylation (Western Blot) Phosphorylation_Assay->Disease_Model Efficacy_Study Efficacy Study Disease_Model->Efficacy_Study Dapk1_IN_1 This compound Dapk1_IN_1->Kinase_Assay Dapk1_IN_1->Binding_Assay

Caption: A typical workflow for the characterization of a DAPK1 inhibitor like this compound.

Conclusion

This compound is a potent and specific inhibitor of DAPK1 that holds promise as a research tool and a potential therapeutic lead, particularly in the context of neurodegenerative diseases. Its ability to interfere with the kinase activity of DAPK1 suggests that it can effectively modulate the downstream signaling pathways of apoptosis, autophagy, and neuronal excitotoxicity. Further studies are warranted to fully elucidate the cellular and in vivo effects of this compound and to validate its therapeutic potential. This guide provides a foundational understanding of this compound and a framework for its investigation.

References

Dapk1-IN-1: A Technical Guide to its Patent Landscape, Properties, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dapk1-IN-1, a notable inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase implicated in various cellular processes, including apoptosis, autophagy, and neurodegeneration. Consequently, inhibitors of DAPK1, such as this compound, are valuable tools for research and potential therapeutic development, particularly in the context of neurodegenerative diseases like Alzheimer's and ischemic brain injury.

Intellectual Property and Patent Information

As of the latest available information, there is no specific patent explicitly claiming the chemical entity "this compound" or its CAS number 1429522-04-2. The compound, also referred to as "compound 10" in scientific literature, was identified and characterized in a 2024 study published in the European Journal of Medicinal Chemistry titled "Discovery and optimization of isoliquiritigenin (B1662430) as a death-associated protein kinase 1 inhibitor".[1][2] While this publication establishes prior art, it does not constitute a patent.

The intellectual property landscape for DAPK1 inhibitors is broader, with patents covering various chemical scaffolds and therapeutic applications. These include pyridazine (B1198779) compounds for stroke and Alzheimer's disease, artificial small molecule interfering peptides, and compounds for targeted protein degradation. However, these patents do not specifically name or describe the chemical structure of this compound.

Researchers and drug development professionals should note that while this compound itself may not be patented, its use in specific therapeutic applications or novel formulations could be the subject of future patent applications. A thorough freedom-to-operate analysis is recommended before commencing any commercial drug development activities.

Quantitative Data for this compound and Related Compounds

This compound is a derivative of the natural chalcone, isoliquiritigenin. The following table summarizes key quantitative data for this compound and its parent compound, as detailed in the primary literature.[1]

Compound NameOther NamesCAS NumberStructureIC50 (µM)Kd (µM)
This compoundCompound 101429522-04-2(E)-1-(4-bromo-2-hydroxyphenyl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one0.450.63
IsoliquiritigeninParent Compound961-29-5(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one1.83.6

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the key assays used to determine its biological activity, based on the available scientific literature.[1]

Synthesis of this compound (Compound 10)

This compound can be synthesized through a Claisen-Schmidt condensation reaction.

Materials:

Procedure:

  • A solution of potassium hydroxide in ethanol is prepared and cooled in an ice bath.

  • To this cooled solution, 2',4'-dihydroxyacetophenone and 4-bromo-2-hydroxybenzaldehyde are added sequentially.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water.

  • The solution is acidified with dilute hydrochloric acid to precipitate the product.

  • The resulting solid is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

DAPK1 Kinase Activity Assay

The inhibitory activity of this compound against DAPK1 is determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[3]

Materials:

  • Recombinant human DAPK1 enzyme

  • DAPK1 substrate peptide (e.g., a synthetic peptide with a recognized phosphorylation motif)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (dissolved in DMSO)

  • 384-well assay plates

Procedure:

  • A serial dilution of this compound is prepared in DMSO.

  • In a 384-well plate, add the DAPK1 enzyme, followed by the inhibitor solution (or DMSO for control).

  • Initiate the kinase reaction by adding a mixture of the DAPK1 substrate peptide and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the inhibitor-kinase interaction.

Materials:

  • Purified recombinant DAPK1 protein

  • This compound

  • ITC buffer (the same buffer used for protein purification and inhibitor dilution to minimize heats of dilution)

  • Isothermal titration calorimeter

Procedure:

  • The DAPK1 protein solution is placed in the sample cell of the calorimeter.

  • The this compound solution is loaded into the injection syringe.

  • A series of small injections of the inhibitor solution into the protein solution is performed at a constant temperature (e.g., 25°C).

  • The heat released or absorbed during the binding event is measured after each injection.

  • The raw data is integrated to obtain the heat change per injection.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving DAPK1 and a typical experimental workflow for inhibitor screening.

DAPK1-Mediated Apoptotic Signaling Pathway

DAPK1_Signaling_Pathway Stimuli Apoptotic Stimuli (e.g., IFN-γ, TNF-α) CaM Ca2+/Calmodulin Stimuli->CaM DAPK1_active Active DAPK1 CaM->DAPK1_active Activates DAPK1_inactive Inactive DAPK1 DAPK1_inactive->DAPK1_active Beclin1 Beclin-1 DAPK1_active->Beclin1 Phosphorylates MyosinII Myosin II Regulatory Light Chain DAPK1_active->MyosinII Phosphorylates Autophagy Autophagy Beclin1->Autophagy Bcl2 Bcl-2 Bcl2->Beclin1 Inhibits MembraneBlebbing Membrane Blebbing MyosinII->MembraneBlebbing Dapk1_IN_1 This compound Dapk1_IN_1->DAPK1_active Inhibits

Caption: DAPK1 activation by apoptotic stimuli and its downstream effects.

Experimental Workflow for DAPK1 Inhibitor Screening

Inhibitor_Screening_Workflow Start Start: Compound Library PrimaryScreen Primary Screening (e.g., DAPK1 Kinase Assay) Start->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits DoseResponse Dose-Response Assay (IC50 Determination) Hits->DoseResponse Confirmed Activity PotentHits Potent Hits DoseResponse->PotentHits Selectivity Selectivity Profiling (vs. other kinases) PotentHits->Selectivity SelectiveHits Selective Hits Selectivity->SelectiveHits Biophysical Biophysical Validation (e.g., ITC for Kd) SelectiveHits->Biophysical LeadCompound Lead Compound (e.g., this compound) Biophysical->LeadCompound

References

An In-depth Technical Guide to Death-Associated Protein Kinase 1 (DAPK1): Structure and Active Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase 1 (DAPK1) is a multi-domain, calcium/calmodulin (Ca²⁺/CaM)-dependent serine/threonine kinase that functions as a critical regulator of diverse cellular processes, including apoptosis, autophagy, and inflammation.[1][2][3] Initially identified as a positive mediator of cell death induced by interferon-gamma (IFN-γ), DAPK1 is now recognized as a key signaling hub that integrates various external and internal stimuli to determine cell fate.[2][4] Its dysregulation is implicated in the pathogenesis of numerous human diseases, including cancer, where it often acts as a tumor suppressor, and neurodegenerative disorders like Alzheimer's disease and ischemic stroke, where its overactivity contributes to neuronal death.[1][3] This guide provides a detailed examination of the DAPK1 protein structure, its active site, and the complex mechanisms governing its catalytic activity, offering insights for therapeutic development.

DAPK1 Protein Structure

DAPK1 is the largest member of the DAPK family, comprising 1430-1431 amino acids (approx. 160 kDa).[1][2][5] Its sophisticated architecture consists of several distinct functional domains arranged sequentially from the N-terminus to the C-terminus, each contributing to its regulation, localization, and interaction with other proteins.[1][6][7]

DAPK1_Domains

Caption: Domain organization of the human DAPK1 protein.

N-Terminal Kinase Domain

The catalytic activity of DAPK1 resides in its N-terminal kinase domain (residues ~1-277).[7] This domain is highly conserved among DAPK family members and shares structural features with other serine/threonine kinases.[7] It contains a critical ATP-binding loop with a conserved lysine (B10760008) residue at position 42 (Lys42).[1][7] Mutation of Lys42 to alanine (B10760859) (K42A) completely abolishes the kinase activity of DAPK1, demonstrating its essential role in catalysis.[7] Notably, the DAPK1 kinase domain lacks the canonical His-Arg-Asp (HRD) motif, which in many other kinases is involved in phosphorylation-dependent activation.[2] Instead, a conserved phenylalanine at residue 138 helps maintain an active kinase conformation through hydrophobic interactions.[2]

Calmodulin (CaM) Autoregulatory Domain

Immediately following the kinase domain is the Ca²⁺/CaM autoregulatory domain (residues ~278-320).[7] Under basal conditions, this domain acts as a pseudosubstrate, binding to the catalytic cleft of the kinase domain and physically blocking substrate access, thereby maintaining the enzyme in an inactive state.[2][5] The activation of DAPK1 is governed by a "double-locking" mechanism centered on this domain, requiring both the binding of Ca²⁺-activated calmodulin and the dephosphorylation of a key serine residue (Ser308).[2]

Ankyrin Repeats

DAPK1 contains a region of eight ankyrin repeats (residues ~365-629) that mediate protein-protein interactions.[6][7] This domain is also involved in localizing DAPK1 to the actin cytoskeleton and is implicated in the degradation of the DAPK1 protein via the ubiquitin-proteasome pathway.[5][7]

ROC-COR Domain

A large central region of DAPK1 contains Ras of complex (ROC) and C-terminal of ROC (COR) domains (residues ~667-1288).[2][7] This region functions as a GTPase, binding GTP through a P-loop motif (residues ~695-702).[2] GTP binding to the ROC domain negatively regulates DAPK1 activity by promoting the autophosphorylation of the inhibitory Ser308 residue, thus locking the kinase in an "off" state.[2][6][7] Subsequent hydrolysis of GTP to GDP induces a conformational change that reduces this autoinhibition.[1][2]

Death Domain (DD)

Near the C-terminus lies a death domain (residues ~1312-1396), a well-known protein-protein interaction module found in proteins involved in apoptosis, such as the TNF receptor and Fas.[2][7] The DAPK1 death domain is crucial for its pro-apoptotic function and mediates interactions with numerous signaling partners, including TRADD, FADD, ERK, and UNC5H2.[2][5][7]

Serine-Rich C-Terminal Tail

The protein concludes with a short, serine-rich tail that may play an autoinhibitory role, potentially by interacting with the death domain.[1]

DAPK1 Active Site and Catalytic Regulation

The catalytic activity of DAPK1 is tightly controlled by a sophisticated interplay of intramolecular interactions, post-translational modifications, and binding to regulatory proteins.

The "Double-Locking" Activation Mechanism

Full activation of DAPK1 requires two coordinated events at the CaM autoregulatory domain:

  • Ca²⁺/Calmodulin Binding : An increase in intracellular Ca²⁺ concentration leads to the binding of Ca²⁺-activated calmodulin to the CaM regulatory domain. This binding event induces a conformational change that pulls the autoregulatory "pseudosubstrate" region out of the catalytic cleft.[7][8]

  • Dephosphorylation of Serine 308 : DAPK1 is autophosphorylated at Ser308 within the CaM regulatory domain, which stabilizes the inhibited conformation and reduces its affinity for calmodulin.[1][7][8] For full activation, Ser308 must be dephosphorylated by a phosphatase, most notably Protein Phosphatase 2A (PP2A).[1][5] This dephosphorylation increases the affinity for CaM, facilitating the removal of the autoinhibitory domain and promoting kinase activity even at lower Ca²⁺ levels.[2][9]

// Nodes Inactive [label="Inactive DAPK1\n(Autoinhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Partially Active DAPK1", fillcolor="#FBBC05", fontcolor="#202124"]; Active [label="Fully Active DAPK1", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for labels label1 [label="Ca²⁺/Calmodulin\nBinding", shape=plaintext, fontcolor="#202124"]; label2 [label="Dephosphorylation\nof Ser308 (by PP2A)", shape=plaintext, fontcolor="#202124"]; label3 [label="Autophosphorylation\non Ser308", shape=plaintext, fontcolor="#202124"];

// Edges Inactive -> label1 [arrowhead=none, style=invis]; label1 -> Intermediate [dir=forward, color="#4285F4"];

Intermediate -> label2 [arrowhead=none, style=invis]; label2 -> Active [dir=forward, color="#4285F4"];

Active -> label3 [style=invis, arrowhead=none]; label3 -> Inactive [dir=forward, style=dashed, color="#EA4335"]; }

Caption: The "double-locking" activation mechanism of DAPK1.

Key Phosphorylation Sites

Phosphorylation is the most critical mechanism regulating DAPK1 activity. Multiple sites throughout the protein are targeted by various kinases and phosphatases, creating a complex regulatory network.

  • Inhibitory Phosphorylation :

    • Ser308 : The primary inhibitory site located in the CaM autoregulatory domain. Autophosphorylation at this site maintains DAPK1 in an inactive state.[1][10] Dephosphorylation by PP2A is required for activation.[1][10]

  • Activating Phosphorylation :

    • Ser289 : Located in the CaM autoregulatory domain, phosphorylation at this site by kinases like RSK enhances DAPK1 catalytic activity.[1][11]

    • Ser735 : Found in the ROC-COR domain, this site is phosphorylated by Extracellular signal-regulated kinase (ERK).[1][6] This phosphorylation event increases DAPK1's catalytic activity and promotes its pro-apoptotic functions.[6][7]

    • Tyr491/Tyr492 : Located in the ankyrin repeats, these tyrosine residues are phosphorylated by Src family kinases, which is critical for stabilizing the kinase in an active conformation and enhancing its pro-apoptotic activity.[6][7]

Data Summary

Table 1: Structural and Functional Domains of Human DAPK1
DomainResidue NumbersFunction(s)
Kinase Domain~1-277Catalyzes Ser/Thr phosphorylation; contains ATP-binding site with essential Lys42.[7]
CaM Regulatory Domain~278-320Autoinhibitory pseudosubstrate; binds Ca²⁺/CaM; contains key regulatory phosphorylation sites (Ser289, Ser308).[7]
Ankyrin Repeats~365-629Mediate protein-protein interactions and cytoskeleton localization; contain Tyr491/492 phosphorylation sites.[7]
ROC-COR Domain~667-1288GTPase activity; regulates Ser308 autophosphorylation; contains Ser735 phosphorylation site.[2][7]
Death Domain (DD)~1312-1396Mediates protein-protein interactions essential for apoptosis (e.g., with ERK, Fas, TRADD).[2][7]
Serine-Rich Tail~1397-1431Potential autoinhibitory function.[1]
Table 2: Key Regulatory Phosphorylation Sites of DAPK1
SiteLocation (Domain)EffectorEffect on DAPK1 Activity
Ser308 CaM RegulatoryAutophosphorylation / PP2A (dephosphorylates)Inhibitory .[1][7]
Ser289 CaM RegulatoryRSK (phosphorylates)Activating .[6][11]
Ser735 ROC-CORERK (phosphorylates)Activating .[1][6]
Tyr491/492 Ankyrin RepeatsSrc family kinases (phosphorylate)Activating .[1][6]
Table 3: IC₅₀ Values of Selected DAPK1 Inhibitors
InhibitorIC₅₀ ValueNotes
TC-DAPK 669 nMATP-competitive inhibitor.[1][12]
HS38200 nM (IC₅₀), 300 nM (Kd)ATP-competitive inhibitor.[1][12]
Imidazo-pyramidazine inhibitor247 nMPotent small-molecule inhibitor.[1]
Morin11 µMFlavonoid inhibitor.[1]
Aryl carboxamide (4q)1.09 µMIsonicotinamide derivative.[13]
Staurosporine4.3 nMBroad-spectrum kinase inhibitor.[14]

Key Signaling Pathways

DAPK1 is a central node in signaling pathways that control cell death and survival.

DAPK1 in Apoptosis

DAPK1 can be activated by various pro-apoptotic signals, including IFN-γ, TNF-α, and Fas ligand.[4][6][15] Once active, it propagates death signals through multiple downstream effectors:

  • p53 Activation : DAPK1 can directly bind to and phosphorylate the tumor suppressor p53 at Ser23, enhancing its transcriptional activity and promoting the expression of pro-apoptotic genes like Bax.[1][16]

  • NMDA Receptor Modulation : In neurons, DAPK1 is recruited to the extrasynaptic NMDA receptor complex, where it binds to the GluN2B subunit (residues 1292-1304) and phosphorylates it at Ser1303.[1][2][4] This enhances injurious Ca²⁺ influx, leading to excitotoxicity and neuronal death, a key process in ischemic stroke.[1][16]

// Upstream Signals {rank=same; IFN [label="IFN-γ", fillcolor="#F1F3F4", fontcolor="#202124"]; TNF [label="TNF-α / FasL", fillcolor="#F1F3F4", fontcolor="#202124"];}

// DAPK1 Node DAPK1_inactive [label="DAPK1 (Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAPK1_active [label="DAPK1 (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Downstream Effectors p53 [label="p53", fillcolor="#F1F3F4", fontcolor="#202124"]; p53_p [label="p-p53 (Ser23)", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="↑ Bax expression", fillcolor="#F1F3F4", fontcolor="#202124"];

NMDAR [label="NMDAR (GluN2B)", fillcolor="#F1F3F4", fontcolor="#202124"]; NMDAR_p [label="p-GluN2B (Ser1303)", fillcolor="#FBBC05", fontcolor="#202124"]; Ca [label="↑ Ca²⁺ Influx\n(Excitotoxicity)", fillcolor="#F1F3F4", fontcolor="#202124"];

Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges IFN -> DAPK1_inactive [label=" activates", color="#4285F4"]; TNF -> DAPK1_inactive [label=" activates", color="#4285F4"]; DAPK1_inactive -> DAPK1_active [style=invis]; // for layout

DAPK1_active -> p53 [label=" phosphorylates", color="#4285F4"]; p53 -> p53_p [style=invis]; DAPK1_active -> NMDAR [label=" phosphorylates", color="#4285F4"]; NMDAR -> NMDAR_p [style=invis];

p53_p -> Bax; Bax -> Apoptosis;

NMDAR_p -> Ca; Ca -> Apoptosis; }

Caption: Simplified DAPK1-mediated apoptosis signaling pathways.

DAPK1 in Autophagy

DAPK1 also plays a direct role in initiating autophagy, a cellular recycling process.[2] It promotes the formation of autophagosomes through at least two distinct mechanisms involving the Beclin-1/Vps34 complex:

  • Direct Phosphorylation of Beclin-1 : DAPK1 can phosphorylate Beclin-1 within its BH3 domain.[2] This phosphorylation disrupts the inhibitory interaction between Beclin-1 and Bcl-2/Bcl-XL, freeing Beclin-1 to participate in the Vps34 kinase complex and initiate autophagy.[2][11]

  • PKD/Vps34 Kinase Cascade : Under oxidative stress, DAPK1 can phosphorylate and activate Protein Kinase D (PKD).[2] Activated PKD, in turn, phosphorylates and activates the lipid kinase Vps34, a core component of the autophagy initiation complex.[2][11]

// Upstream and DAPK1 Stress [label="ER Stress /\nOxidative Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; DAPK1 [label="DAPK1 (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Beclin Pathway Bcl2_Beclin1 [label="Bcl-2 :: Beclin-1\n(Inactive Complex)", shape=record, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Beclin1_free [label="Beclin-1 (Free)", fillcolor="#FBBC05", fontcolor="#202124"];

// PKD Pathway PKD [label="PKD", fillcolor="#F1F3F4", fontcolor="#202124"]; PKD_p [label="p-PKD", fillcolor="#FBBC05", fontcolor="#202124"];

// Common Downstream Vps34 [label="Vps34 Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Autophagy [label="Autophagosome\nFormation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Stress -> DAPK1 [color="#4285F4"];

DAPK1 -> Bcl2_Beclin1 [label=" phosphorylates\nBeclin-1", color="#4285F4"]; Bcl2_Beclin1 -> Beclin1_free [label=" releases"]; Beclin1_free -> Vps34 [label=" activates"];

DAPK1 -> PKD [label=" phosphorylates", color="#4285F4"]; PKD -> PKD_p [style=invis]; PKD_p -> Vps34 [label=" phosphorylates &\nactivates"];

Vps34 -> Autophagy; }

Caption: DAPK1 signaling pathways leading to autophagy initiation.

Experimental Protocols

DAPK1 In Vitro Kinase Assay (Radiometric)

This protocol is a representative method for measuring the catalytic activity of purified DAPK1 using a radiolabeled ATP substrate.

Materials:

  • Purified, active DAPK1 enzyme (e.g., recombinant catalytic domain).[17]

  • Kinase Assay Buffer (5X): 125 mM MOPS (pH 7.2), 62.5 mM β-glycerol 2-phosphate, 125 mM MgCl₂, 25 mM EGTA, 10 mM EDTA.[17]

  • DTT (add to 1X buffer just before use to 0.25 mM).[17]

  • ATP Stock (10 mM).[17]

  • Substrate: Myelin Basic Protein (MBP) at 1 mg/mL or a specific peptide substrate (e.g., KKLNRTLSFAEPG at 20 µM).[14][17]

  • γ-³²P-ATP or γ-³³P-ATP.[14][17][18]

  • P81 phosphocellulose paper.[13]

  • 1% Phosphoric Acid solution.[17]

  • Scintillation counter and fluid.

Procedure:

  • Prepare Kinase Reaction Buffer (1X): Dilute the 5X stock and add fresh DTT. Keep on ice.

  • Prepare Kinase Dilution: Serially dilute the active DAPK1 enzyme in Kinase Dilution Buffer (1X Kinase Assay Buffer + 50 ng/µL BSA) to determine the optimal concentration.[17]

  • Prepare Master Mix: For each reaction (final volume 25-30 µL), prepare a master mix containing 1X Kinase Reaction Buffer, substrate (e.g., final concentration of 20 µM peptide or 0.2 mg/mL MBP), unlabeled ATP (final concentration 10-200 µM), and radiolabeled ATP (e.g., 1 µCi per reaction).[13][18]

  • Initiate Reaction: Add the diluted DAPK1 enzyme to the master mix to start the reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor for 10-15 minutes before adding the master mix.

  • Incubation: Incubate the reactions in a water bath at 30°C for 15-60 minutes. Ensure the reaction is in the linear range (less than 20% substrate consumption).[13]

  • Stop Reaction & Spot: Stop the reaction by spotting an aliquot (e.g., 20 µL) of the reaction mixture onto a P81 phosphocellulose paper square.[13]

  • Wash: Wash the P81 papers three to four times for 5-10 minutes each in a beaker containing 1% phosphoric acid to remove unincorporated γ-³²P-ATP. Perform a final wash with ethanol (B145695) or acetone.[13]

  • Quantify: Air dry the papers, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter. The counts are directly proportional to the kinase activity.

DAPK1 Protein Crystallography

This protocol outlines a general workflow for the crystallization of the DAPK1 catalytic domain for structural studies.

Materials:

  • Expression vector containing the DAPK1 catalytic domain (e.g., residues 1-285) in a pASK or similar vector.[13][19][20]

  • E. coli expression strain (e.g., XL1-Blue or BL21).

  • Purification buffers (Lysis, Wash, Elution) for affinity and ion-exchange chromatography.

  • Crystallization screens and plates (e.g., for hanging-drop vapor-diffusion).

  • Reservoir solutions (e.g., 2.4 M ammonium (B1175870) sulfate (B86663), 0.1 M Tris-HCl pH 8.0).[19]

Procedure:

  • Protein Expression and Purification:

    • Transform the DAPK1 expression plasmid into E. coli.[13][20]

    • Grow cells to mid-log phase and induce protein expression (e.g., with anhydrotetracycline (B590944) for pASK vector).

    • Harvest cells and lyse via sonication. Purify the soluble DAPK1 catalytic domain using affinity chromatography (e.g., Strep-Tactin or Ni-NTA) followed by size-exclusion or ion-exchange chromatography for high purity.[13]

    • Concentrate the final protein sample to ~10-16 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.25 M NaCl).[13][19]

  • Crystallization:

    • Use the hanging-drop vapor-diffusion method at room temperature (~20°C).[19]

    • For co-crystallization with a ligand (inhibitor or nucleotide analog), pre-incubate the concentrated protein with the compound (e.g., 20 mM ligand in DMSO mixed 1:9 with protein) for 60 minutes at room temperature.[19]

    • Set up crystallization drops by mixing 1-2 µL of the protein (or protein-ligand complex) with 1-2 µL of the reservoir solution.

    • Equilibrate the drop against 1 mL of the reservoir solution. A common condition is 1.8-2.4 M ammonium sulfate with 0.1 M buffer (e.g., Tris-HCl or MES) at a specific pH.[19]

    • Monitor the drops for crystal growth over several days to weeks.

  • Data Collection and Structure Solution:

    • Cryo-protect the obtained crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with a known kinase structure as a model.

Site-Directed Mutagenesis of DAPK1

This protocol describes the generation of a point mutant, such as the kinase-dead K42A mutant, using a commercial kit.

Materials:

  • Plasmid DNA containing the DAPK1 cDNA.

  • Site-directed mutagenesis kit (e.g., QuikChange Site-Directed Mutagenesis Kit).

  • Custom-designed mutagenic primers (a forward and reverse pair, ~25-45 bp in length, containing the desired mutation, e.g., changing AAG for Lys42 to GCG for Ala).

  • High-fidelity DNA polymerase (often included in the kit).

  • DpnI restriction enzyme (to digest the parental template DNA).

  • Competent E. coli for transformation (e.g., XL1-Blue).

Procedure:

  • Primer Design: Design complementary forward and reverse primers containing the K42A mutation in the middle. Ensure the primers have a melting temperature (Tm) ≥ 78°C.

  • Mutagenesis PCR: Set up the PCR reaction containing the template DAPK1 plasmid, the mutagenic primers, high-fidelity polymerase, and dNTPs. Run a thermal cycling program (typically 12-18 cycles) to amplify the new plasmid containing the mutation.

  • Template Digestion: After PCR, add the DpnI restriction enzyme directly to the amplification reaction. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental (non-mutated) DNA, leaving the newly synthesized, unmethylated mutant DNA intact.

  • Transformation: Transform the DpnI-treated DNA into a highly competent strain of E. coli.

  • Screening and Sequencing: Plate the transformation on selective agar (B569324) plates (e.g., LB-ampicillin). Pick several colonies, grow overnight cultures, and isolate the plasmid DNA (miniprep).

  • Verification: Confirm the presence of the desired K42A mutation and the absence of any other mutations by sending the purified plasmid for full-length DNA sequencing.[13]

References

Methodological & Application

Application Notes and Protocols: Dapk1-IN-1 Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, including apoptosis, autophagy, and tumor suppression.[1][2][3][4] Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.[3][5][6][7] Dapk1-IN-1 is a representative small molecule inhibitor designed to target the kinase activity of DAPK1, offering a valuable tool for studying its cellular functions and for potential therapeutic development.

These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound. The protocol covers cell culture, inhibitor treatment, and downstream analysis of apoptosis. Additionally, this document includes a summary of representative data and a diagram of the DAPK1 signaling pathway.

DAPK1 Signaling Pathway

DAPK1 is a central regulator of programmed cell death. Upon activation by various stimuli, such as interferon-gamma, TNF-alpha, or Fas ligand, DAPK1 can trigger apoptosis through multiple downstream effectors.[2] One key mechanism involves the phosphorylation of p53, leading to cell cycle arrest and apoptosis.[7] DAPK1 can also promote apoptosis by suppressing integrin-mediated survival signals.[7][8] Furthermore, DAPK1 is involved in autophagy through its interaction with Beclin-1.[1][4]

DAPK1_Signaling_Pathway Stimuli Apoptotic Stimuli (IFN-γ, TNF-α, FasL) DAPK1 DAPK1 Stimuli->DAPK1 p53 p53 DAPK1->p53 Integrin Integrin Signaling DAPK1->Integrin Beclin1 Beclin-1 DAPK1->Beclin1 CaM Ca2+/Calmodulin CaM->DAPK1 Apoptosis Apoptosis p53->Apoptosis Integrin->Apoptosis Autophagy Autophagy Beclin1->Autophagy Dapk1_IN_1 This compound Dapk1_IN_1->DAPK1

Figure 1: DAPK1 Signaling Pathway and Inhibition.

Experimental Protocols

This protocol describes a cell-based assay to measure the pro-apoptotic effect of a DAPK1 activator or the anti-apoptotic effect of a DAPK1 inhibitor like this compound in a relevant cell line. HeLa cells are a suitable model as they have been used in studies of DAPK1-mediated apoptosis.[9]

Materials
  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (or other DAPK1 inhibitor)

  • Tumor Necrosis Factor-alpha (TNF-α) and Cycloheximide (CHX) as apoptosis inducers

  • Caspase-Glo® 3/7 Assay System (Promega) or similar apoptosis detection kit

  • 96-well white-walled, clear-bottom tissue culture plates

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Experimental Workflow

The overall workflow for the cell-based assay is depicted below.

Experimental_Workflow A 1. Cell Seeding (e.g., HeLa cells) B 2. Compound Treatment (this compound) A->B C 3. Apoptosis Induction (TNF-α + CHX) B->C D 4. Incubation C->D E 5. Apoptosis Assay (Caspase-Glo® 3/7) D->E F 6. Data Analysis (IC50 determination) E->F

References

Dapk1-IN-1: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapk1-IN-1 is a chemical inhibitor of Death-associated protein kinase 1 (DAPK1), a calcium/calmodulin-regulated serine/threonine kinase. DAPK1 is a critical mediator of various cellular processes, including apoptosis, autophagy, and inflammation.[1] Its dysregulation has been implicated in a range of diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, and ischemic injury.[1][2] this compound serves as a valuable tool for investigating the physiological and pathological roles of DAPK1 in vitro. This document provides detailed application notes and protocols to guide researchers in utilizing this compound for their in vitro studies.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative data for this compound and provides a comparative concentration range for another DAPK1 inhibitor, TC-DAPK 6, to inform experimental design.

ParameterThis compoundTC-DAPK 6 (Reference Inhibitor)Reference
Binding Affinity (Kd) 0.63 µMNot specified[2]
Recommended Starting Concentration for In Vitro Assays 1 - 20 µM (optimization required)1 - 50 µM[3]
Optimal Concentration in H9c2 cells (Cell Viability) Not specified20 µM[3]

Signaling Pathways and Experimental Workflows

To effectively utilize this compound, it is crucial to understand the signaling pathways in which DAPK1 participates and the general workflow for determining its optimal concentration in a given experimental system.

DAPK1_Signaling_Pathway Stimuli Various Stimuli (e.g., IFN-γ, TNF-α, ER Stress) DAPK1 DAPK1 Stimuli->DAPK1 activates Apoptosis Apoptosis DAPK1->Apoptosis Autophagy Autophagy DAPK1->Autophagy p53 p53 DAPK1->p53 phosphorylates Beclin1 Beclin-1 DAPK1->Beclin1 phosphorylates NDRG2 NDRG2 DAPK1->NDRG2 phosphorylates Pin1 Pin1 DAPK1->Pin1 phosphorylates CaM Ca2+/Calmodulin CaM->DAPK1 activates p53->Apoptosis Beclin1->Autophagy Bcl2 Bcl-2 Beclin1->Bcl2 dissociates from NDRG2->Apoptosis Pin1->Apoptosis inhibition of oncogenic activity Dapk1_IN_1 This compound Dapk1_IN_1->DAPK1 inhibits

Caption: DAPK1 Signaling Pathways.

Experimental_Workflow Start Start: Prepare this compound Stock Concentration_Range Determine Concentration Range (e.g., 0.1 - 50 µM) Start->Concentration_Range Cell_Viability Cell Viability Assay (e.g., MTT, CCK8) Concentration_Range->Cell_Viability Determine_Sublethal Determine Max Sublethal Concentration Cell_Viability->Determine_Sublethal Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) Determine_Sublethal->Target_Engagement Functional_Assay Functional Assay (e.g., Apoptosis, Autophagy) Determine_Sublethal->Functional_Assay Optimal_Concentration Select Optimal Concentration Target_Engagement->Optimal_Concentration Functional_Assay->Optimal_Concentration

Caption: Workflow for Optimal Concentration Determination.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the manufacturer's instructions, this compound is soluble in DMSO.[4] To prepare a 10 mM stock solution, dissolve 3.35 mg of this compound (MW: 335.15 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

In Vitro Kinase Assay

This protocol is adapted from a radiometric HotSpot™ kinase assay format and can be used to determine the IC50 of this compound.

Materials:

  • Active DAPK1 enzyme

  • Peptide substrate (e.g., [KKLNRTLSFAEPG])

  • ATP, [γ-³³P]-ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100)

  • This compound serial dilutions

  • 96-well or 384-well plates

  • Phosphocellulose paper

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

  • In each well of the plate, add the this compound dilution.

  • Add the DAPK1 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]-ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CCK-8)

This protocol is to determine the cytotoxic effects of this compound and to establish a working concentration for subsequent cell-based assays.

Materials:

  • Cells of interest (e.g., H9c2, HeLa, SH-SY5Y)

  • Complete cell culture medium

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 1 µM to 50 µM.[3] Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Replace the medium in each well with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3]

  • Measure the absorbance at 450 nm using a microplate reader.[3]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is to assess the effect of this compound on the phosphorylation of DAPK1 substrates.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Beclin-1, anti-Beclin-1, anti-p-p53, anti-p53, anti-DAPK1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with the desired concentration of this compound for the appropriate duration.

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended starting dilutions are typically 1:1000.[5]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Mandatory Visualization

Dapk1_IN_1_MOA Dapk1_IN_1 This compound DAPK1_Kinase DAPK1 Kinase Domain Dapk1_IN_1->DAPK1_Kinase Binds to and inhibits Substrate Substrate (e.g., Beclin-1, p53) DAPK1_Kinase->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate ATP ATP ATP->DAPK1_Kinase Downstream_Effects Downstream Cellular Effects (Apoptosis, Autophagy) Phospho_Substrate->Downstream_Effects

References

Application Notes and Protocols for Dapk1-IN-1 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-associated protein kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase implicated in multiple cellular signaling pathways that regulate apoptosis, autophagy, and inflammation. Its dysregulation has been linked to the pathogenesis of various diseases, particularly neurodegenerative disorders such as Alzheimer's disease and ischemic stroke. As a result, DAPK1 has emerged as a promising therapeutic target. Dapk1-IN-1 is a known inhibitor of DAPK1 with a reported Kd value of 0.63 μM and is utilized in research, particularly in the context of Alzheimer's disease.[1][2]

These application notes provide a comprehensive overview of the administration of DAPK1 inhibitors in mouse models, with a focus on this compound where information is available. The protocols outlined below are based on published studies and are intended to serve as a guide for researchers. It is important to note that specific experimental conditions may require optimization.

Signaling Pathways Involving DAPK1

DAPK1 is a central node in several signaling cascades that contribute to neuronal cell death and pathology in neurological diseases. Understanding these pathways is crucial for designing and interpreting experiments involving DAPK1 inhibitors.

DAPK1-Mediated Neuronal Apoptosis and Necrosis in Stroke

In the context of ischemic stroke, DAPK1 is activated and participates in neuronal death through multiple mechanisms. It can directly interact with and phosphorylate the NMDA receptor subunit GluN2B, leading to increased calcium influx and excitotoxicity.[3] DAPK1 also interacts with the tumor suppressor p53, activating both apoptotic and necrotic cell death pathways.[3][4] Furthermore, DAPK1 can phosphorylate Tau protein, contributing to cytoskeletal damage and neuronal injury.[3]

DAPK1_Stroke_Pathway cluster_upstream Upstream Activators cluster_dapk1 DAPK1 cluster_downstream Downstream Effectors Ischemic Insult Ischemic Insult DAPK1 DAPK1 Ischemic Insult->DAPK1 Activates GluN2B GluN2B DAPK1->GluN2B Phosphorylates p53 p53 DAPK1->p53 Phosphorylates Tau Tau DAPK1->Tau Phosphorylates Ca2_Influx Ca2+ Influx GluN2B->Ca2_Influx Apoptosis_Necrosis Apoptosis / Necrosis p53->Apoptosis_Necrosis Cytoskeletal_Damage Cytoskeletal Damage Tau->Cytoskeletal_Damage Ca2_Influx->Apoptosis_Necrosis Cytoskeletal_Damage->Apoptosis_Necrosis

DAPK1 signaling in ischemic stroke.
DAPK1 in Alzheimer's Disease Pathology

In Alzheimer's disease, DAPK1 is implicated in the amyloid cascade and tau pathology. It can phosphorylate amyloid precursor protein (APP), promoting its amyloidogenic processing and the generation of amyloid-beta (Aβ) peptides.[2] DAPK1 also contributes to the hyperphosphorylation of Tau, a key event in the formation of neurofibrillary tangles.[5]

DAPK1_AD_Pathway cluster_dapk1 DAPK1 cluster_downstream Downstream Effectors DAPK1 DAPK1 APP APP DAPK1->APP Phosphorylates Tau Tau DAPK1->Tau Phosphorylates Abeta_Production Aβ Production APP->Abeta_Production NFT_Formation Neurofibrillary Tangle Formation Tau->NFT_Formation

DAPK1 signaling in Alzheimer's disease.

Quantitative Data on DAPK1 Inhibitor Administration in Mouse Models

While specific in vivo data for this compound is limited in publicly available literature, studies using other DAPK1 inhibitors provide valuable guidance for experimental design.

Inhibitor NameMouse ModelAdministration RouteDosageTreatment ScheduleKey FindingsReference
DAPK1 Inhibitor (unspecified)Aβ25–35-injected mice (Alzheimer's model)Intracerebroventricular (i.c.v.)2.5 or 5 nmol/mouseSingle injection 1h before Aβ25–35 administrationReduced IL-1β production[1][6]
DAPK1 Inhibitor (unspecified)Aβ25–35-injected mice (Alzheimer's model)Intraperitoneal (i.p.)1 mg/kg/dayDaily for 8 consecutive daysAmeliorated memory impairment[1][6]
C6 ((4Z)-4-(3-pyridinylmethylene)-2-phenyl-5-oxazolone)Pentylenetetrazol (PTZ)-induced epilepsy modelIntraperitoneal (i.p.)10 mg/kgSingle injection 30 min before PTZ treatmentExerted rapid anti-seizure effects[7]
Alkylated 3-amino-6-phenylpyridazineCerebral ischemia modelIntraperitoneal (i.p.)Not specifiedSingle injectionDecreased brain tissue loss[5][8]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of DAPK1 inhibitors in mouse models.

Protocol 1: Intracerebroventricular (i.c.v.) Administration in an Alzheimer's Disease Model

This protocol is adapted from a study using a generic DAPK1 inhibitor in an Aβ25–35-induced mouse model of Alzheimer's disease.[1][6]

Objective: To assess the acute effects of a DAPK1 inhibitor on neuroinflammation.

Materials:

  • DAPK1 inhibitor (e.g., this compound)

  • Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

  • Aβ25–35 peptide

  • Stereotaxic apparatus

  • Hamilton syringe (10 μl)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Male C57BL/6 mice (or other appropriate strain)

Procedure:

  • Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Inhibitor Preparation: Dissolve the DAPK1 inhibitor in the chosen vehicle to the desired concentration. For a 5 nmol dose in a 2 μl injection volume, the concentration would be 2.5 mM. Ensure complete dissolution.

  • Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and secure it in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Drill a small hole over the lateral ventricle. Typical coordinates for the lateral ventricle in mice are (relative to bregma): Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm. These coordinates should be optimized for the specific mouse strain and age.

  • Injection: Slowly inject 2 μl of the DAPK1 inhibitor solution (e.g., 2.5 or 5 nmol) or vehicle into the lateral ventricle over 2 minutes using a Hamilton syringe. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Aβ25–35 Administration: One hour after the inhibitor injection, administer Aβ25–35 according to the established protocol for the disease model.

  • Post-operative Care: Suture the scalp incision and provide post-operative care, including analgesics and monitoring for recovery.

  • Endpoint Analysis: Euthanize the animals at the desired time point post-injection for tissue collection and analysis (e.g., measurement of inflammatory markers like IL-1β in the hippocampus).

Workflow for i.c.v. administration.
Protocol 2: Intraperitoneal (i.p.) Administration for Chronic Studies

This protocol is based on studies using DAPK1 inhibitors for subchronic or chronic treatment in mouse models of neurological disorders.[1][6][7]

Objective: To evaluate the long-term therapeutic effects of a DAPK1 inhibitor.

Materials:

  • DAPK1 inhibitor (e.g., this compound)

  • Vehicle (e.g., sterile saline, DMSO, or a mixture of solvents like DMSO, Tween 80, and saline. The choice of vehicle is critical and depends on the solubility of the inhibitor).

  • Syringes and needles (e.g., 27-gauge)

  • Mouse model of the disease of interest (e.g., Alzheimer's, epilepsy)

Procedure:

  • Inhibitor Formulation: Prepare the DAPK1 inhibitor solution in a suitable vehicle. For compounds with poor water solubility, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final concentration should be calculated based on the desired dosage (e.g., 1 mg/kg or 10 mg/kg) and the average weight of the mice. The injection volume should typically be around 10 ml/kg.

  • Administration: Administer the DAPK1 inhibitor or vehicle via intraperitoneal injection. Gently restrain the mouse and inject into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Treatment Schedule: Repeat the injections according to the planned schedule (e.g., daily for 8 days or a single injection 30 minutes before an acute challenge).

  • Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

  • Behavioral and Pathological Analysis: At the end of the treatment period, perform behavioral tests to assess cognitive function or seizure susceptibility. Following behavioral testing, euthanize the animals for tissue collection and pathological analysis (e.g., immunohistochemistry for disease markers, Western blotting for signaling pathway components).

Workflow for chronic i.p. administration.

Concluding Remarks

The administration of this compound and other DAPK1 inhibitors in mouse models holds significant potential for advancing our understanding of DAPK1's role in disease and for the development of novel therapeutics. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies. It is imperative to perform pilot studies to determine the optimal dosage, vehicle, and administration route for this compound, as these parameters can significantly influence the experimental outcome. Furthermore, comprehensive pharmacokinetic and toxicology studies are essential for the clinical translation of any DAPK1 inhibitor.

References

Application Notes and Protocols for Dapk1-IN-1 Formulation in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dapk1-IN-1 is a potent inhibitor of Death-Associated Protein Kinase 1 (DAPK1), a calcium/calmodulin (Ca2+/CaM)-dependent serine/threonine kinase.[1][2] DAPK1 is a critical regulator of multiple cellular signaling pathways that trigger apoptosis and autophagy.[3][4] Due to its role in various pathologies, including neurodegenerative diseases like Alzheimer's and ischemic stroke, DAPK1 is a significant therapeutic target.[1][5][6] this compound, with a reported Kd value of 0.63 μM, offers a valuable tool for investigating the therapeutic potential of DAPK1 inhibition in preclinical models.[7] Like many small molecule kinase inhibitors, this compound is anticipated to have low aqueous solubility, presenting a challenge for achieving consistent and effective exposure in in vivo studies.[8][9] These application notes provide a comprehensive guide to formulating this compound for administration in animal models, along with relevant signaling pathway information and experimental protocols.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Target Death-Associated Protein Kinase 1 (DAPK1)[7]
Binding Affinity (Kd) 0.63 μM[7]
Molecular Formula C15H11BrO4[7]
Appearance Light yellow to yellow solid[7]

DAPK1 Signaling Pathway

DAPK1 is a central node in signaling pathways that govern cell death and survival.[2] Its activity is triggered by various stimuli, including interferon-γ, TNF-α, and Fas ligand.[2] Once activated, DAPK1 can initiate apoptosis through phosphorylation of p53 or induce autophagy by phosphorylating Beclin-1, which disrupts its interaction with Bcl-2.[2] In the context of neurological disorders, DAPK1 can be recruited to the NMDA receptor, specifically the NR2B subunit, leading to enhanced calcium influx and excitotoxicity.[2][5] Furthermore, DAPK1 can phosphorylate Tau protein, contributing to its pathological accumulation.[1][10] DAPK1 also influences the JNK signaling pathway, further propagating stress responses.[1][3]

DAPK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes IFN-g IFN-g DAPK1 DAPK1 IFN-g->DAPK1 TNF-a TNF-a TNF-a->DAPK1 FasL FasL FasL->DAPK1 Ca2_Calmodulin Ca2+/Calmodulin Ca2_Calmodulin->DAPK1 p53 p53 DAPK1->p53 Beclin1 Beclin-1 DAPK1->Beclin1 NR2B NR2B (NMDA Receptor) DAPK1->NR2B Tau Tau DAPK1->Tau JNK JNK Pathway DAPK1->JNK Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy Excitotoxicity Excitotoxicity NR2B->Excitotoxicity Tauopathy Tauopathy Tau->Tauopathy JNK->Apoptosis InVivo_Workflow A Animal Model Acclimatization B Baseline Measurements (e.g., cognitive tests, body weight) A->B C Randomization into Groups (Vehicle, this compound doses) B->C E Daily Dosing Administration (e.g., Oral Gavage) C->E D This compound Formulation Preparation (as per Protocol 1) D->E F Monitoring (Health, body weight, behavior) E->F G Endpoint Analysis (e.g., behavioral assays, tissue collection) F->G H Pharmacodynamic & Histological Analysis (e.g., Western blot for p-Tau, IHC) G->H

References

Application Notes and Protocols for Immunofluorescence Staining with Dapk1-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Dapk1-IN-1, a potent inhibitor of Death-Associated Protein Kinase 1 (DAPK1), in immunofluorescence staining protocols. This document outlines the mechanism of action of DAPK1, detailed experimental procedures for cell treatment and subsequent immunocytochemistry, and methods for data analysis.

Introduction to DAPK1 and its Inhibition

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in multiple cellular signaling pathways, including apoptosis, autophagy, and inflammation.[1][2] Its activity is implicated in various pathological conditions, including neurodegenerative diseases and cancer. DAPK1 is a multi-domain protein that, under basal conditions, is primarily located in the cytoplasm where it can interact with the cytoskeleton.[1][3] Upon specific stimuli, such as DNA damage, it can translocate to the nucleus.[1][3]

This compound is a small molecule inhibitor designed to target the kinase activity of DAPK1, thereby allowing researchers to investigate the functional consequences of DAPK1 inhibition in cellular models. Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of DAPK1 and its downstream targets, and to assess the morphological changes induced by this compound treatment.

Key Signaling Pathways Involving DAPK1

DAPK1 is a central node in several signaling cascades that regulate cell fate. Understanding these pathways is critical for interpreting the results of immunofluorescence experiments following this compound treatment.

DAPK1_Signaling_Pathway Ext_Stimuli External Stimuli (e.g., IFN-γ, TNF-α) DAPK1 DAPK1 Ext_Stimuli->DAPK1 Int_Stimuli Internal Stimuli (e.g., ER Stress, DNA Damage) Int_Stimuli->DAPK1 CaM Ca2+/Calmodulin CaM->DAPK1 activates Beclin1 Beclin-1 DAPK1->Beclin1 phosphorylates Bcl2 Bcl-2 DAPK1->Bcl2 inhibits interaction p53 p53 DAPK1->p53 phosphorylates NMDA_R NMDA Receptor DAPK1->NMDA_R phosphorylates Dapk1_IN_1 This compound Dapk1_IN_1->DAPK1 inhibits Autophagy Autophagy Beclin1->Autophagy Bcl2->Beclin1 Apoptosis Apoptosis p53->Apoptosis Neuronal_Death Neuronal Cell Death NMDA_R->Neuronal_Death

Caption: DAPK1 signaling pathways leading to autophagy, apoptosis, and neuronal cell death.

Experimental Protocols

This section provides a detailed methodology for the treatment of cultured cells with this compound followed by immunofluorescence staining for DAPK1 or its downstream targets.

Experimental Workflow Overview

IF_Workflow start Start cell_culture Cell Culture (e.g., on coverslips) start->cell_culture inhibitor_treatment This compound Treatment (and controls) cell_culture->inhibitor_treatment fixation Fixation (e.g., 4% PFA) inhibitor_treatment->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (e.g., anti-DAPK1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (fluorophore-conjugated) primary_ab->secondary_ab mounting Mounting (with DAPI) secondary_ab->mounting imaging Fluorescence Microscopy (Confocal) mounting->imaging analysis Image Analysis and Quantification imaging->analysis end End analysis->end

Caption: Experimental workflow for immunofluorescence staining after this compound treatment.

Materials
  • Cell Lines: Appropriate cell line (e.g., HeLa, SH-SY5Y, or primary neurons)

  • Culture Medium: As required for the specific cell line

  • Coverslips: Sterile glass coverslips

  • This compound: Stock solution in DMSO

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

  • Primary Antibody: Rabbit anti-DAPK1 polyclonal antibody (or other target-specific antibody)

  • Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium: Antifade mounting medium

Procedure
  • Cell Culture:

    • Plate cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of staining.

    • Incubate under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • This compound Treatment:

    • Prepare working concentrations of this compound in pre-warmed culture medium. Based on studies with similar DAPK1 inhibitors, a concentration range of 1-20 µM can be tested.[4]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Aspirate the culture medium from the cells and replace it with the medium containing this compound or vehicle.

    • Incubate for a desired time period (e.g., 6, 12, or 24 hours). The optimal incubation time should be determined empirically.

  • Fixation:

    • Aspirate the treatment medium and gently wash the cells twice with PBS.

    • Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

  • Permeabilization:

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

    • Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

  • Blocking:

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

    • Add blocking buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-DAPK1 antibody in blocking buffer. A starting dilution of 1:100 to 1:500 is recommended, but the optimal dilution should be determined by titration.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light from this point forward.

    • Aspirate the wash buffer and add the diluted secondary antibody solution.

    • Incubate for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting:

    • Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each.

    • During the second wash, add DAPI to the PBST to a final concentration of 1 µg/mL and incubate for 5 minutes.

    • Perform a final wash with PBS.

    • Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

    • For quantitative analysis, ensure that all images are acquired using identical settings (e.g., laser power, gain, and exposure time).

    • Quantify the fluorescence intensity of DAPK1 staining in the cytoplasm and/or nucleus using image analysis software (e.g., ImageJ/Fiji).

Data Presentation

Quantitative data from immunofluorescence experiments should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Note: The following table presents illustrative data as a template. Actual results will vary depending on the cell line, experimental conditions, and the specific effects of this compound.

Treatment GroupConcentration (µM)Mean Cytoplasmic Fluorescence Intensity (Arbitrary Units ± SEM)Mean Nuclear Fluorescence Intensity (Arbitrary Units ± SEM)
Vehicle Control (DMSO)0150.5 ± 10.235.8 ± 4.1
This compound1145.2 ± 9.838.1 ± 4.5
This compound5130.7 ± 8.545.3 ± 5.0
This compound10115.9 ± 7.955.6 ± 6.2
This compound2098.3 ± 6.468.9 ± 7.1

Table 1: Illustrative Quantitative Analysis of DAPK1 Subcellular Localization after this compound Treatment. The table shows a hypothetical dose-dependent decrease in cytoplasmic DAPK1 fluorescence and a concomitant increase in nuclear fluorescence upon treatment with this compound.

Troubleshooting

  • High Background:

    • Increase the duration or number of washing steps.

    • Increase the concentration of BSA in the blocking buffer.

    • Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.

  • Weak or No Signal:

    • Confirm the expression of DAPK1 in the chosen cell line.

    • Increase the concentration of the primary antibody.

    • Ensure the secondary antibody is compatible with the primary antibody and the fluorophore is appropriate for the microscope.

    • Check the fixation and permeabilization steps, as some epitopes can be sensitive to these procedures.

  • Photobleaching:

    • Minimize the exposure of the sample to light during and after staining.

    • Use an antifade mounting medium.

    • Acquire images promptly after staining.

References

Application Notes and Protocols for Dapk1-IN-1 in Ischemic Brain Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Dapk1-IN-1, a known inhibitor of Death-associated protein kinase 1 (DAPK1), in the study of ischemic brain injury. This document outlines the mechanism of action, protocols for in vitro and in vivo experimental models, and methods for assessing the inhibitor's efficacy.

Introduction to DAPK1 in Ischemic Brain Injury

Death-associated protein kinase 1 (DAPK1) is a calcium/calmodulin (Ca2+/CaM)-regulated serine/threonine kinase that plays a pivotal role in neuronal apoptosis and autophagy, making it a significant therapeutic target in ischemic stroke.[1][2] Following an ischemic event, DAPK1 expression and activity are upregulated in the brain.[3][4] Its activation is a key step in a cascade of events leading to neuronal death. DAPK1 exerts its pro-apoptotic effects through several downstream pathways, including interaction with the NMDA receptor, phosphorylation of p53, and interaction with Tau protein.[3][5] Inhibition of DAPK1 has been shown to be neuroprotective, reducing infarct volume and improving neurological outcomes in preclinical models of stroke.[2][5]

Data Presentation: Efficacy of a Representative DAPK1 Inhibitor

The following tables summarize quantitative data for a representative potent and selective DAPK1 inhibitor, TC-DAPK-6, which has an IC50 of 69 nM for DAPK1.[8][9] This data can be used as a benchmark for designing experiments with this compound.

In Vitro Efficacy of TC-DAPK-6 (Representative DAPK1 Inhibitor)
Parameter Value
Target DAPK1
IC50 69 nM[8][9]
Assay Condition Assayed with 10 μM ATP[8][9]
Selectivity High selectivity over 48 other kinases (IC50 > 10 μM)[8][9]
In Vivo Efficacy of a DAPK1 Inhibitor in a Myocardial Infarction Rat Model
Parameter Observation
Model Acute Myocardial Infarction (AMI) in Sprague-Dawley rats
Treatment TC-DAPK-6 (1 mg/kg and 2 mg/kg, subcutaneous injection daily)[10]
Effect on Inflammatory Factors Reduced expression of IL-1β, IL-6, and TNF-α[10]
Effect on Oxidative Stress Reduced malondialdehyde (MDA) activity; Increased activities of superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase (CAT)[10]

Note: While the in vivo data is from a myocardial infarction model, it demonstrates the anti-inflammatory and anti-oxidative effects of DAPK1 inhibition, which are also relevant to ischemic stroke pathology.

Signaling Pathways and Experimental Workflow

DAPK1 Signaling Pathway in Ischemic Neuronal Death

Ischemic conditions trigger a surge in intracellular calcium, which, in conjunction with calmodulin, activates DAPK1. Activated DAPK1 then initiates neuronal death through multiple downstream pathways.

DAPK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_dapk1 DAPK1 Activation cluster_downstream Downstream Effects Ischemic Insult Ischemic Insult Ca2+/CaM Ca2+/CaM Ischemic Insult->Ca2+/CaM ↑ Intracellular Ca2+ DAPK1 DAPK1 Ca2+/CaM->DAPK1 Activates NMDA_Receptor NMDA Receptor (GluN2B) DAPK1->NMDA_Receptor Phosphorylates Ser1303 (↑ Ca2+ influx) p53 p53 DAPK1->p53 Phosphorylates Ser23 Tau Tau DAPK1->Tau Phosphorylates Ser262 Autophagy Beclin-1 Dissociation DAPK1->Autophagy Promotes Apoptosis Apoptosis NMDA_Receptor->Apoptosis p53->Apoptosis ↑ Bax expression Necrosis Necrosis p53->Necrosis Interacts with CypD Tau->Apoptosis Spine Damage Autophagy->Apoptosis This compound This compound This compound->DAPK1 Inhibits

DAPK1 signaling cascade in ischemic neuronal death.
Experimental Workflow for Studying this compound

A typical workflow to evaluate the neuroprotective effects of this compound involves both in vitro and in vivo models of ischemic stroke.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies OGD Oxygen-Glucose Deprivation (OGD) on Primary Neurons Treatment_vitro Treat with this compound OGD->Treatment_vitro Assays_vitro Cell Viability Assays (MTT, LDH) Apoptosis Assays (Caspase-3, TUNEL) Western Blot (p-DAPK1, downstream targets) Treatment_vitro->Assays_vitro end End Assays_vitro->end MCAO Middle Cerebral Artery Occlusion (MCAO) in Rodents Treatment_vivo Administer this compound MCAO->Treatment_vivo Behavioral Neurological Scoring Treatment_vivo->Behavioral Infarct TTC Staining for Infarct Volume Behavioral->Infarct Histology TUNEL Staining for Apoptosis Immunohistochemistry Infarct->Histology Histology->end start Start start->OGD start->MCAO

Workflow for evaluating this compound in ischemic brain injury models.

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This protocol simulates ischemic conditions in a controlled in vitro environment.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Neurobasal medium and B27 supplement

  • Glucose-free DMEM or Neurobasal medium

  • Hypoxia chamber (e.g., with 95% N2, 5% CO2)

  • This compound stock solution (dissolved in DMSO)

Procedure:

  • Culture primary neurons to the desired maturity (e.g., DIV 7-14).

  • Prepare the OGD medium (glucose-free) and equilibrate it in the hypoxia chamber for at least 30 minutes.

  • Gently wash the neuronal cultures twice with the pre-warmed, equilibrated OGD medium.

  • Replace the culture medium with the OGD medium.

  • Place the culture plates in the hypoxia chamber and incubate for the desired duration (e.g., 60-90 minutes).

  • To terminate OGD, remove the plates from the chamber and replace the OGD medium with pre-warmed, complete Neurobasal medium containing glucose.

  • For drug treatment groups, add this compound at the desired final concentrations to the reperfusion medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Return the plates to a normoxic incubator (95% air, 5% CO2) for the desired reperfusion period (e.g., 24 hours).

  • Proceed with cell viability and apoptosis assays.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents

This surgical model induces focal cerebral ischemia. All animal procedures must be approved by the institutional animal care and use committee.

Materials:

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope and instruments

  • Nylon monofilament with a silicon-coated tip

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

  • This compound formulation for injection (e.g., dissolved in a vehicle like DMSO and saline)

Procedure:

  • Anesthetize the animal and maintain its body temperature at 37°C.

  • Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and place a temporary ligature around the CCA.

  • Make a small incision in the ECA stump.

  • Introduce the silicon-coated nylon filament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow confirms occlusion.

  • The duration of occlusion can be varied (e.g., 60-90 minutes for transient MCAO). For reperfusion, withdraw the filament.

  • Administer this compound or vehicle at the desired dose and time point (e.g., intraperitoneally at the time of reperfusion).

  • Suture the incision and allow the animal to recover.

  • Perform neurological assessments at specified time points (e.g., 24, 48, 72 hours) post-MCAO.

  • At the end of the experiment, euthanize the animal and harvest the brain for infarct volume and histological analysis.

Assessment of Neuroprotection

1. Infarct Volume Measurement (TTC Staining)

Materials:

  • 2% 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • 10% formalin

Procedure:

  • Rapidly remove the brain and chill it at -20°C for a short period to firm the tissue.

  • Slice the brain into 2 mm coronal sections using a brain matrix.

  • Immerse the slices in 2% TTC solution at 37°C for 20-30 minutes in the dark.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Fix the stained slices in 10% formalin.

  • Capture digital images of the slices and quantify the infarct area and volume using image analysis software (e.g., ImageJ). The infarct volume is often expressed as a percentage of the total brain or hemispheric volume.

2. Apoptosis Detection (TUNEL Staining)

Materials:

  • Paraffin-embedded or frozen brain sections

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Proteinase K

  • Permeabilization solution (e.g., Triton X-100 in sodium citrate)

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate the brain sections if using paraffin-embedded tissue.

  • Perform antigen retrieval by treating with Proteinase K.

  • Permeabilize the sections to allow entry of the labeling reagents.

  • Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C.

  • Wash the sections to remove unincorporated nucleotides.

  • Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the sections under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence.

  • Quantify the number of TUNEL-positive cells in defined regions of interest (e.g., the peri-infarct cortex).

3. Protein Expression Analysis (Western Blot)

Materials:

  • Brain tissue homogenates from the ischemic hemisphere

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-DAPK1, anti-phospho-DAPK1, anti-caspase-3, anti-Bax, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Homogenize brain tissue samples in ice-cold RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

By following these detailed protocols and utilizing the provided information on the mechanism of DAPK1, researchers can effectively employ this compound to investigate its therapeutic potential in ischemic brain injury models.

References

Application Notes and Protocols for Investigating Triple-Negative Breast Cancer Using Dapk1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A promising area of investigation involves the Death-Associated Protein Kinase 1 (DAPK1), a Ca2+/calmodulin-regulated serine/threonine kinase. In the context of TNBC, particularly in tumors with p53 mutations (present in over 80% of TNBC cases), DAPK1 has been shown to paradoxically promote cancer cell growth.[1][2] This is in contrast to its typical tumor-suppressive role in other cancers. DAPK1 promotes growth in p53-mutant cancers by activating the mTOR signaling pathway.[1][3]

Dapk1-IN-1 is a selective inhibitor of DAPK1 that offers a valuable tool to probe the function of DAPK1 in TNBC and to evaluate its potential as a therapeutic target. These application notes provide detailed protocols for utilizing this compound to investigate its effects on TNBC cell lines, focusing on cell viability, apoptosis, and the mTOR signaling pathway.

Mechanism of Action

In p53-mutant TNBC cells, DAPK1's pro-growth function is mediated through the mTOR pathway. DAPK1 phosphorylates Tuberous Sclerosis Complex 2 (TSC2), leading to the disruption of the TSC1/TSC2 complex.[3][4] This disruption relieves the inhibitory effect of the TSC complex on Rheb, a small GTPase that is a direct activator of mTOR Complex 1 (mTORC1). The subsequent activation of mTORC1 leads to the phosphorylation of its downstream effectors, including p70 S6 Kinase (S6K) and 4E-Binding Protein 1 (4EBP1), which in turn promote protein synthesis and cell growth.[3][5] this compound inhibits the kinase activity of DAPK1, thereby preventing the phosphorylation of TSC2 and leading to the suppression of the mTORC1 signaling cascade.[3]

Data Presentation

Table 1: In Vitro Efficacy of a Selective DAPK1 Inhibitor on p53-Mutant TNBC Cell Lines
Cell Linep53 StatusDAPK1 Inhibitor ConcentrationGrowth Inhibition (%)Reference
HCC1143Mutant1 µM> 50%[3]
HCC1937Mutant1 µM> 50%[3]
HCC1954Mutant1 µM> 50%[3]
MDA-MB-231Mutant1 µM> 50%[3]
MDA-MB-468Mutant1 µM> 50%[3]
Table 2: Kinase Inhibitory Profile of a Selective DAPK1 Inhibitor
KinaseIC50 (nM)Reference
DAPK1 218 [3]
BRAF668[3]
KDR (VEGFR2)926[3]
DAPK31060[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of TNBC cells.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, HCC1937)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed TNBC cells in a 96-well plate at a density of 4,000-6,000 cells/well in 100 µL of complete growth medium.[6]

  • Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium. A final concentration range of 0.1 µM to 10 µM is recommended. Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][8]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol determines whether the observed decrease in cell viability is due to the induction of apoptosis. Studies have shown that growth inhibition by a DAPK1 inhibitor in p53-mutant breast cancer cells is not a result of increased apoptosis.[3]

Materials:

  • TNBC cell lines (e.g., HCC1937)

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed TNBC cells in 6-well plates at a density of 1-5 x 10^5 cells/well.

  • Allow cells to adhere overnight.

  • Treat the cells with this compound (e.g., 1 µM) or vehicle control for 48 hours.

  • Harvest the cells, including any floating cells, by trypsinization and centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the cells by flow cytometry within one hour.

Interpretation:

  • Annexin V-negative, PI-negative: Live cells

  • Annexin V-positive, PI-negative: Early apoptotic cells

  • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative, PI-positive: Necrotic cells

Western Blot Analysis of the mTOR Pathway

This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • TNBC cell lines (e.g., MDA-MB-468, HCC1143)

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-S6K (Thr389)

    • Total S6K

    • Phospho-4EBP1 (Thr37/46)

    • Total 4EBP1

    • β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed TNBC cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound (e.g., 1 µM) or vehicle control for 2 to 48 hours.[10]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Visualizations

DAPK1_mTOR_Pathway Dapk1_IN_1 This compound DAPK1 DAPK1 Dapk1_IN_1->DAPK1 Inhibits TSC2 TSC2 DAPK1->TSC2 Phosphorylates TSC_complex TSC1/TSC2 Complex DAPK1->TSC_complex Disrupts TSC1 TSC1 Rheb Rheb-GTP TSC_complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p-S6K mTORC1->S6K Phosphorylates _4EBP1 p-4EBP1 mTORC1->_4EBP1 Phosphorylates Growth Cell Growth & Proliferation S6K->Growth _4EBP1->Growth

Caption: DAPK1-mTOR signaling pathway in p53-mutant TNBC.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_western Western Blot seed_viability Seed TNBC cells (96-well plate) treat_viability Treat with this compound (72h) seed_viability->treat_viability mtt_add Add MTT reagent (4h) treat_viability->mtt_add solubilize Solubilize formazan mtt_add->solubilize read_viability Measure Absorbance (570nm) solubilize->read_viability seed_apoptosis Seed TNBC cells (6-well plate) treat_apoptosis Treat with this compound (48h) seed_apoptosis->treat_apoptosis harvest_apoptosis Harvest & Wash Cells treat_apoptosis->harvest_apoptosis stain_apoptosis Stain with Annexin V/PI harvest_apoptosis->stain_apoptosis analyze_apoptosis Flow Cytometry Analysis stain_apoptosis->analyze_apoptosis seed_western Seed & Treat TNBC cells with this compound lyse Cell Lysis & Protein Quantification seed_western->lyse sds_page SDS-PAGE & Transfer lyse->sds_page probe Probe with Primary & Secondary Antibodies sds_page->probe detect Chemiluminescent Detection probe->detect

Caption: Experimental workflows for investigating this compound.

References

Application Notes and Protocols for Dapk1-IN-1 in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease (AD).[1][2] Elevated DAPK1 expression and activity are observed in AD brains, where it contributes to neuronal apoptosis, tau hyperphosphorylation, and increased amyloid-beta (Aβ) production.[2][3] As a key regulator of both major pathological hallmarks of AD, DAPK1 has emerged as a promising therapeutic target.[2][3]

Dapk1-IN-1, also known as (4Z)-4-(3-pyridylmethylene)-2-styryl-oxazol-5-one, is a potent and selective inhibitor of DAPK1.[3] These application notes provide a comprehensive overview of the use of this compound in AD research, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

This compound is an ATP-competitive inhibitor of DAPK1 with a reported half-maximal inhibitory concentration (IC₅₀) of 69 nM.[3] By binding to the ATP-binding pocket of the DAPK1 kinase domain, it prevents the phosphorylation of downstream substrates. In the context of Alzheimer's disease, inhibition of DAPK1 by this compound has been shown to:

  • Reduce Amyloid-β (Aβ) Production: DAPK1 phosphorylates the amyloid precursor protein (APP) at Thr668, a post-translational modification that promotes the amyloidogenic processing of APP and increases the secretion of Aβ peptides (Aβ40 and Aβ42).[4] this compound treatment has been demonstrated to decrease the secretion of both Aβ40 and Aβ42 in neuronal cell culture models.[3][5]

  • Decrease Tau Phosphorylation: DAPK1 contributes to tau hyperphosphorylation through multiple mechanisms. It can directly phosphorylate tau at Ser262.[6] Additionally, DAPK1 can phosphorylate and inactivate Pin1, a prolyl isomerase that regulates tau dephosphorylation, leading to increased tau phosphorylation at sites such as Thr231 and Ser396.[6] DAPK1 also activates microtubule-affinity regulating kinases (MARK1/2), which in turn phosphorylate tau.[6] Inhibition of DAPK1 with this compound has been shown to reduce tau phosphorylation.[7]

  • Promote Neuronal Survival: By blocking the pro-apoptotic signaling cascades mediated by DAPK1, this compound can protect neurons from Aβ-induced toxicity and other cellular stressors.[3]

Data Presentation

The following tables summarize the quantitative data from studies utilizing this compound in Alzheimer's disease research models.

ParameterValueReference
IC₅₀ for DAPK1 69 nM[3]
Cell LineTreatmentEffect on Aβ40 SecretionEffect on Aβ42 SecretionReference
SH-SY5Y This compound (various concentrations)Dose-dependent decreaseDose-dependent decrease[8]
H4 This compound (various concentrations)Dose-dependent decreaseNot specified[8]
CHO (APPwt) This compoundNot specifiedNot specified[5]
CHO (APPswe) This compoundNot specifiedNot specified[5]
Cell LineTreatmentEffect on Tau Phosphorylation (pSer262)Reference
Primary Neurons DAPK1 inhibitor (C6)Reduction[9]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving DAPK1 in Alzheimer's disease and the points of intervention for this compound.

DAPK1_APP_Pathway DAPK1-Mediated Amyloidogenic APP Processing DAPK1 DAPK1 JNK3 JNK3 DAPK1->JNK3 activates APP APP (Thr668) BACE1 β-secretase (BACE1) APP->BACE1 processed by JNK3->APP phosphorylates gamma_secretase γ-secretase BACE1->gamma_secretase generates CTFβ for Abeta Aβ Peptides (Aβ40, Aβ42) gamma_secretase->Abeta cleavage to produce Dapk1_IN_1 This compound Dapk1_IN_1->DAPK1 inhibits

DAPK1's role in amyloid-beta production.

DAPK1_Tau_Pathway DAPK1-Mediated Tau Hyperphosphorylation DAPK1 DAPK1 Tau Tau DAPK1->Tau direct phosphorylation Pin1 Pin1 DAPK1->Pin1 phosphorylates (inactivates) MARK MARK1/2 DAPK1->MARK activates pTau_S262 p-Tau (Ser262) Tau->pTau_S262 pTau_multi p-Tau (multiple sites) Tau->pTau_multi pPin1_S71 p-Pin1 (Ser71) (inactive) Pin1->pPin1_S71 pPin1_S71->Tau reduced dephosphorylation of MARK->Tau phosphorylates Dapk1_IN_1 This compound Dapk1_IN_1->DAPK1 inhibits

DAPK1's role in tau hyperphosphorylation.

Experimental Protocols

In Vitro DAPK1 Kinase Assay

This protocol is for determining the inhibitory activity of this compound on purified DAPK1 enzyme.

Materials:

  • Recombinant human DAPK1 enzyme

  • DAPK1 substrate (e.g., a synthetic peptide with a DAPK1 consensus sequence)

  • This compound (stock solution in DMSO)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 50 µM DTT)[5]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer containing a final DMSO concentration of 1% or less.

  • In a 384-well plate, add 1 µl of each this compound dilution or vehicle (DMSO) control.

  • Add 2 µl of DAPK1 enzyme solution (concentration to be optimized for each enzyme batch) to each well.

  • Add 2 µl of a substrate/ATP mix to initiate the reaction. The final ATP concentration should be near the Km for DAPK1.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Cell-Based Assay for Aβ Secretion

This protocol describes the treatment of neuronal cells with this compound to measure its effect on Aβ secretion.

Cell Lines:

  • Human neuroblastoma SH-SY5Y cells, optionally stably transfected with wild-type APP (APPwt) or the Swedish mutation (APPswe).[8]

  • Human neuroglioma H4 cells.[8]

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Human Aβ40 and Aβ42 ELISA kits

  • BCA Protein Assay Kit

Procedure:

  • Plate cells in 24-well plates and grow to 70-80% confluency.

  • Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (DMSO at the same final concentration).

  • Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle.

  • Incubate the cells for 24 hours.[8]

  • Collect the conditioned medium and centrifuge to remove cell debris.

  • Lyse the cells in a suitable lysis buffer and determine the total protein concentration using a BCA assay for normalization.

  • Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

  • Normalize the Aβ concentrations to the total protein concentration of the corresponding cell lysate.

Western Blot Analysis of Tau Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation of tau at specific sites.

Cell Lines:

  • Primary cortical neurons or SH-SY5Y cells.

Materials:

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-tau (Ser262), anti-total tau, anti-DAPK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • PVDF membrane

Procedure:

  • Treat cells with this compound as described in the Aβ secretion assay (Protocol 2).

  • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-tau (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total tau and a loading control for normalization.

  • Quantify band intensities using densitometry software.

Co-Immunoprecipitation of DAPK1 and APP

This protocol is to confirm the interaction between DAPK1 and APP in cells.

Cell Lines:

  • SH-SY5Y cells or CHO cells stably expressing APP.[8]

Materials:

  • Lysis buffer for immunoprecipitation (e.g., 1% NP-40 buffer)

  • Anti-DAPK1 antibody for immunoprecipitation

  • Anti-APP antibody for western blotting

  • Protein A/G agarose (B213101) beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., Laemmli buffer)

Procedure:

  • Lyse cells in immunoprecipitation lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes at 4°C.

  • Incubate the pre-cleared lysate (e.g., 500 µg of total protein) with the anti-DAPK1 antibody or a control IgG overnight at 4°C with gentle rotation.[5][8]

  • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads several times with wash buffer.

  • Elute the protein complexes from the beads by boiling in Laemmli buffer.

  • Analyze the eluate by western blotting using an anti-APP antibody.

In Vivo Administration of this compound in an AD Mouse Model

This protocol provides a general guideline for the in vivo application of this compound. Specific parameters should be optimized for the chosen AD mouse model.

Animal Model:

  • Transgenic mouse models of Alzheimer's disease (e.g., Tg2576).[4]

Materials:

  • This compound (C6)

  • Vehicle (e.g., DMSO and/or other solubilizing agents, to be determined based on the inhibitor's properties)

Procedure:

  • Based on a study in a mouse model of epilepsy, this compound (C6) was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[7] This can be used as a starting point for dose-finding studies in an AD mouse model.

  • Prepare the this compound solution in a suitable vehicle.

  • Administer the inhibitor or vehicle to the mice according to the determined dosing schedule (e.g., daily, every other day).

  • Monitor the mice for any adverse effects.

  • At the end of the treatment period, collect brain tissue for biochemical and histological analysis (e.g., Aβ plaque load, tau pathology, and neuronal markers).

Experimental Workflow

Experimental_Workflow General Experimental Workflow for this compound in AD Research cluster_in_vitro In Vitro Studies cluster_assays Biochemical Analyses cluster_in_vivo In Vivo Studies cell_culture Cell Culture (e.g., SH-SY5Y, Primary Neurons) treatment Treatment with this compound (Dose- and Time-course) cell_culture->treatment biochemical_assays Biochemical Assays treatment->biochemical_assays cell_viability Cell Viability Assay treatment->cell_viability elisa Aβ ELISA biochemical_assays->elisa western_blot Western Blot (p-Tau, p-APP, etc.) biochemical_assays->western_blot ip Co-Immunoprecipitation (DAPK1-APP) biochemical_assays->ip kinase_assay DAPK1 Kinase Assay ad_model AD Mouse Model (e.g., Tg2576) in_vivo_treatment In Vivo Administration of this compound ad_model->in_vivo_treatment behavioral_tests Behavioral Tests in_vivo_treatment->behavioral_tests tissue_analysis Post-mortem Tissue Analysis behavioral_tests->tissue_analysis tissue_analysis->biochemical_assays from brain lysates

A general workflow for this compound studies.

References

Dapk1-IN-1: A Potent Tool for the Investigation of Autophagy Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Death-associated protein kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase that plays a pivotal role in multiple cellular processes, including apoptosis and autophagy.[1][2][3] Its function as a tumor suppressor and its involvement in neurodegenerative diseases have made it a significant target for therapeutic intervention.[1][3][4] DAPK1 positively regulates autophagy, a cellular process for degrading and recycling cellular components, through various mechanisms, including the phosphorylation of Beclin1 and Protein Kinase D (PKD).[1][2][5] Dapk1-IN-1 is a known inhibitor of DAPK1 with a binding affinity (Kd) of 0.63 μM, making it a valuable chemical probe for elucidating the precise role of DAPK1 in the regulation of autophagy.[6][7][8] These application notes provide detailed protocols for utilizing this compound to study its impact on autophagy.

Mechanism of Action

DAPK1 promotes the initiation of autophagy by modulating the activity of the Beclin1-Vps34 complex.[1][5] This is achieved through two primary mechanisms:

  • Direct Phosphorylation of Beclin1: DAPK1 phosphorylates Beclin1, a key component of the Vps34 complex. This phosphorylation event leads to the dissociation of Beclin1 from its inhibitor, Bcl-2, allowing it to participate in the formation of the autophagosome.[1][2]

  • Activation of Vps34 via PKD: DAPK1 can phosphorylate and activate Protein Kinase D (PKD). Activated PKD, in turn, phosphorylates and activates Vps34, a crucial kinase for the initiation of autophagy.[1][2][5]

This compound, as an inhibitor of DAPK1, is expected to suppress these pro-autophagic functions, leading to a decrease in autophagic flux.

Data Presentation

The following tables summarize the key quantitative data for this compound and its expected effects on autophagy markers.

Table 1: Properties of this compound

ParameterValueReference
Inhibitor TargetDeath-associated protein kinase 1 (DAPK1)[6][7][8]
Binding Affinity (Kd)0.63 μM[6][7][8]
Primary Research AreaAlzheimer's Disease[6][7][8]

Table 2: Expected Effect of this compound on Autophagy Markers

MarkerExpected Change with this compound TreatmentRationale
LC3-II/LC3-I ratioDecreaseInhibition of DAPK1 is expected to reduce the formation of autophagosomes, leading to less conversion of LC3-I to the lipidated LC3-II form.
p62/SQSTM1 levelsIncreaseAs an autophagy substrate, inhibition of autophagy by this compound should lead to the accumulation of p62.
Beclin1 PhosphorylationDecreaseThis compound should inhibit the DAPK1-mediated phosphorylation of Beclin1.
LC3 Puncta FormationDecreaseA reduction in autophagosome formation will result in fewer fluorescently labeled LC3 puncta within the cell.

Visualization of Signaling Pathways and Experimental Workflows

DAPK1 Signaling Pathway in Autophagy

DAPK1_Autophagy_Pathway cluster_stimuli Inducing Stimuli cluster_dapk1 DAPK1 Regulation cluster_downstream Downstream Effectors IFN-g IFN-g DAPK1 DAPK1 IFN-g->DAPK1 ER_Stress ER_Stress ER_Stress->DAPK1 Oxidative_Stress Oxidative_Stress Oxidative_Stress->DAPK1 Beclin1 Beclin1 DAPK1->Beclin1 P PKD PKD DAPK1->PKD P Dapk1_IN_1 Dapk1_IN_1 Dapk1_IN_1->DAPK1 Vps34 Vps34 Beclin1->Vps34 Bcl2 Bcl2 Bcl2->Beclin1 PKD->Vps34 P Autophagosome Autophagosome Vps34->Autophagosome Initiation

Caption: DAPK1-mediated autophagy signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Studying this compound Effects on Autophagy

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Autophagy Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, MEFs) Treatment 2. Treatment Groups: - Vehicle Control - this compound - Autophagy Inducer (e.g., Starvation, Rapamycin) - this compound + Autophagy Inducer Cell_Culture->Treatment Western_Blot 3a. Western Blot (LC3-I/II, p62) Treatment->Western_Blot Immunofluorescence 3b. Immunofluorescence (LC3 Puncta) Treatment->Immunofluorescence Autophagy_Flux 3c. Autophagy Flux Assay (with Lysosomal Inhibitors) Treatment->Autophagy_Flux Quantification 4. Quantification and Statistical Analysis Western_Blot->Quantification Immunofluorescence->Quantification Autophagy_Flux->Quantification Conclusion 5. Conclusion on this compound Effect Quantification->Conclusion

Caption: A typical experimental workflow for investigating the role of this compound in autophagy.

Experimental Protocols

Protocol 1: Western Blot Analysis of LC3 and p62

This protocol is designed to assess the effect of this compound on the levels of the key autophagy markers LC3 and p62.

Materials:

  • Cells of interest (e.g., HeLa, MEFs)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Autophagy inducer (e.g., Earle's Balanced Salt Solution for starvation, Rapamycin)

  • PBS (phosphate-buffered saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (15% for LC3, 10% for p62)

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Rabbit anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL detection reagent

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound at various concentrations (e.g., 0.5, 1, 5, 10 µM) for a predetermined time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).

    • For autophagy induction, co-treat with an inducer like starvation media or Rapamycin (e.g., 100 nM) for the final 2-4 hours of this compound treatment.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration using a BCA assay.

    • Normalize protein concentrations for all samples and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto the SDS-PAGE gels.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add ECL reagent and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control (GAPDH).

Protocol 2: Immunofluorescence for LC3 Puncta Formation

This protocol allows for the visualization and quantification of autophagosomes by staining for endogenous LC3.

Materials:

  • Cells seeded on glass coverslips in 24-well plates

  • This compound

  • Autophagy inducer

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Cell Treatment:

    • Treat cells on coverslips as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with blocking solution for 1 hour at room temperature.

    • Incubate with primary anti-LC3B antibody (diluted in blocking solution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto glass slides using mounting medium.

    • Visualize the cells using a fluorescence microscope.

    • Capture images from multiple random fields for each condition.

    • Quantify the number of LC3 puncta per cell using image analysis software.

Protocol 3: Autophagy Flux Assay

This assay measures the degradation of autophagosomes and is a more accurate measure of autophagic activity.

Materials:

  • All materials from Protocol 1 or 2

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

Procedure:

  • Cell Treatment:

    • Set up treatment groups as in Protocol 1 or 2.

    • For each condition, have a parallel set of wells that will be treated with a lysosomal inhibitor.

    • In the final 2-4 hours of the experiment, add the lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to the designated wells.

  • Analysis:

    • Proceed with either Western Blot analysis (Protocol 1) or Immunofluorescence (Protocol 2).

  • Data Interpretation:

    • Autophagic flux is determined by the difference in the amount of LC3-II (by Western blot) or the number of LC3 puncta (by immunofluorescence) between samples with and without the lysosomal inhibitor.

    • A significant accumulation of LC3-II or LC3 puncta in the presence of the inhibitor indicates active autophagic flux.

    • This compound is expected to reduce this accumulation, indicating an inhibition of autophagic flux.

Conclusion

This compound is a specific and potent inhibitor of DAPK1, making it an invaluable tool for dissecting the role of this kinase in autophagy. The provided protocols offer a comprehensive framework for researchers to investigate the effects of this compound on autophagic signaling and flux. By utilizing these methods, scientists can further elucidate the intricate mechanisms by which DAPK1 regulates this fundamental cellular process, potentially paving the way for novel therapeutic strategies targeting autophagy in various diseases.

References

Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Pharmacological Inhibition of DAPK1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase that plays a pivotal role in multiple cellular processes, most notably apoptosis and autophagy.[1][2][3] Its involvement in various signaling pathways has implicated DAPK1 in a range of diseases, from cancer to neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][4] Two primary methods are employed to investigate and modulate DAPK1 function: genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with small molecules like Dapk1-IN-1.

This document provides a detailed comparison of these two methodologies, complete with experimental protocols and expected outcomes, to assist researchers in selecting the most appropriate approach for their studies.

Comparison of Lentiviral shRNA Knockdown and this compound Treatment

Both lentiviral shRNA knockdown and small molecule inhibition offer effective means to reduce DAPK1 activity, but they operate through distinct mechanisms and present different advantages and disadvantages.

FeatureLentiviral shRNA Knockdown of DAPK1This compound Treatment
Mechanism of Action Post-transcriptional gene silencing by targeting DAPK1 mRNA for degradation, leading to reduced protein expression.[5][6]Competitive inhibition of the DAPK1 ATP-binding site, directly blocking its kinase activity.
Specificity Can be highly specific to the DAPK1 transcript, but off-target effects due to partial sequence homology with other mRNAs are possible.[7]Potential for off-target effects on other kinases with similar ATP-binding pockets.
Duration of Effect Stable and long-term suppression of DAPK1 expression, as the shRNA is integrated into the host cell genome.Transient and reversible inhibition; duration is dependent on the compound's half-life and continued administration.
Reversibility Essentially irreversible in a transduced cell line.Reversible upon removal of the compound.
Control Precise temporal control is challenging once transduction has occurred.Allows for acute and dose-dependent control of DAPK1 activity.
Applications Ideal for studying the long-term consequences of DAPK1 loss in cell lines and animal models.Suited for investigating the immediate effects of DAPK1 inhibition and for therapeutic development.
Typical Efficiency/Potency Knockdown efficiency can vary but often exceeds 70-90% with optimized shRNA design.IC50 values for DAPK1 inhibitors are typically in the nanomolar range. For example, the inhibitor HS38 has an IC50 of 200 nM.[1]

DAPK1 Signaling Pathways

DAPK1 is a central regulator of cellular stress responses, integrating signals that lead to either apoptosis or autophagy. The following diagram illustrates the key signaling pathways involving DAPK1.

DAPK1_Signaling_Pathway Extracellular_Signals Extracellular Signals (IFN-γ, TNF-α, FasL) DAPK1 DAPK1 Extracellular_Signals->DAPK1 Activates CaM Ca2+/Calmodulin CaM->DAPK1 Activates p53 p53 DAPK1->p53 Phosphorylates Beclin1 Beclin-1 DAPK1->Beclin1 Phosphorylates PKD PKD DAPK1->PKD Phosphorylates Apoptosis Apoptosis p53->Apoptosis Induces Autophagy Autophagy Beclin1->Autophagy Induces NMDA_Receptor NMDA Receptor NMDA_Receptor->CaM Ca2+ influx Vps34 Vps34 PKD->Vps34 Activates Vps34->Autophagy Induces

DAPK1 signaling pathways leading to apoptosis and autophagy.

Experimental Protocols

The following protocols provide a general framework for lentiviral shRNA knockdown of DAPK1 and treatment with this compound. Optimization for specific cell lines and experimental conditions is recommended.

Lentiviral shRNA Knockdown of DAPK1: Experimental Workflow

Lentiviral_Workflow Design 1. Design/Select DAPK1 shRNA Clone 2. Clone into Lentiviral Vector Design->Clone Package 3. Lentivirus Production (HEK293T cells) Clone->Package Titer 4. Viral Titer Determination Package->Titer Transduce 5. Transduce Target Cells Titer->Transduce Select 6. Antibiotic Selection (e.g., Puromycin) Transduce->Select Validate 7. Validate Knockdown (qPCR, Western Blot) Select->Validate Assay 8. Functional Assays Validate->Assay

Workflow for DAPK1 knockdown using lentiviral shRNA.

Protocol: Lentiviral Transduction for DAPK1 Knockdown

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral vector containing DAPK1 shRNA (and a non-targeting control shRNA)

  • Transfection reagent

  • Target cells

  • Complete culture medium

  • Polybrene or Hexadimethrine bromide

  • Puromycin (B1679871) (or other appropriate selection antibiotic)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Day 1: Seeding HEK293T Cells for Viral Production:

    • Plate HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.

  • Day 2: Transfection of HEK293T Cells:

    • In separate tubes, dilute the DAPK1 shRNA plasmid and packaging plasmids in serum-free medium.

    • Add the transfection reagent to the diluted DNA, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the DNA-transfection reagent complexes to the HEK293T cells and incubate at 37°C.

  • Day 3: Change of Medium:

    • After 12-18 hours, replace the transfection medium with fresh complete culture medium.

  • Day 4 & 5: Harvesting Lentiviral Particles:

    • At 48 and 72 hours post-transfection, collect the culture supernatant containing the lentiviral particles.

    • Centrifuge the supernatant to pellet cell debris and filter through a 0.45 µm filter.

    • The viral supernatant can be used immediately or stored at -80°C. It is recommended to determine the viral titer before use.

  • Day 6: Transduction of Target Cells:

    • Plate target cells in a 6-well plate to be 50-70% confluent on the day of transduction.[8]

    • On the day of transduction, remove the culture medium and add fresh medium containing Polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.[8][9]

    • Add the desired amount of lentiviral supernatant (determine the optimal multiplicity of infection (MOI) for your cell line).

    • Incubate the cells at 37°C.

  • Day 7: Change of Medium:

  • Day 8 onwards: Selection and Validation:

    • 48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium. The optimal concentration should be determined by a kill curve for each cell line.[8][11]

    • Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced cells are eliminated.

    • Expand the resistant cell population and validate DAPK1 knockdown by qPCR and Western blotting.

This compound Treatment: Experimental Workflow

Inhibitor_Workflow Prepare_Stock 1. Prepare this compound Stock Solution Determine_Conc 3. Determine Optimal Concentration (Dose-response curve) Prepare_Stock->Determine_Conc Seed_Cells 2. Seed Target Cells Seed_Cells->Determine_Conc Treat_Cells 4. Treat Cells with this compound Determine_Conc->Treat_Cells Incubate 5. Incubate for Desired Time Treat_Cells->Incubate Validate_Inhibition 6. Validate Target Inhibition (e.g., phospho-substrate Western) Incubate->Validate_Inhibition Assay 7. Functional Assays Validate_Inhibition->Assay

Workflow for DAPK1 inhibition using this compound.

Protocol: this compound Treatment

Materials:

  • This compound (or other DAPK1 inhibitor)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • Target cells

  • Complete culture medium

  • Assay-specific reagents

Procedure:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Day 1: Seeding Target Cells:

    • Plate target cells in the desired format (e.g., 96-well, 6-well plate) at a density that allows for optimal growth during the experiment.

  • Day 2: Treatment:

    • On the day of treatment, thaw an aliquot of the this compound stock solution.

    • Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.

    • Also, prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of the inhibitor.

    • Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

    • Incubate the cells at 37°C for the desired duration (this can range from hours to days depending on the experiment).

  • Post-Treatment: Analysis:

    • Following incubation, proceed with the desired downstream analysis. This may include:

      • Validation of Target Inhibition: Assess the phosphorylation status of a known DAPK1 substrate by Western blot to confirm kinase inhibition.

      • Cell Viability/Apoptosis Assays: Use assays such as MTT, Annexin V/PI staining, or caspase activity assays to measure the effects on cell survival.

      • Autophagy Assays: Monitor the formation of autophagosomes using techniques like LC3-II Western blotting or fluorescence microscopy.

      • Gene Expression Analysis: Perform qPCR or Western blotting to analyze changes in the expression of downstream target genes.

Expected Outcomes and Troubleshooting

  • Lentiviral shRNA Knockdown: Successful knockdown should result in a significant and stable reduction in DAPK1 mRNA and protein levels. If knockdown is inefficient, consider testing different shRNA sequences, optimizing the MOI, or ensuring the selection antibiotic concentration is appropriate. Be mindful of potential off-target effects and consider validating key results with a second, distinct shRNA sequence.[6]

  • This compound Treatment: Effective inhibition should lead to a rapid and dose-dependent reduction in the phosphorylation of DAPK1 substrates and subsequent modulation of downstream signaling pathways. If the expected effects are not observed, verify the activity and stability of the inhibitor. Cell permeability and the presence of efflux pumps in the target cells can also influence the effective intracellular concentration of the compound. Always include a vehicle control to account for any effects of the solvent.

Conclusion

The choice between lentiviral shRNA knockdown and pharmacological inhibition of DAPK1 depends on the specific research question. Lentiviral shRNA is the method of choice for studying the long-term consequences of DAPK1 depletion. In contrast, small molecule inhibitors like this compound are invaluable for investigating the acute roles of DAPK1 kinase activity and for preclinical drug development. A comprehensive understanding of DAPK1 function can often be achieved by employing both methodologies in a complementary fashion.

References

Application Note: Validating Dapk1-IN-1 Specificity Using CRISPR/Cas9-Mediated DAPK1 Knockout

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin (Ca2+/CaM)-regulated serine/threonine kinase that functions as a crucial regulator of various cellular processes, including apoptosis, autophagy, and inflammation.[1][2][3][4] Dysregulation of DAPK1 has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders like Alzheimer's, and ischemic stroke.[2][3][5] Given its central role in cell death pathways, DAPK1 has emerged as a promising therapeutic target.

Small molecule inhibitors, such as Dapk1-IN-1, are invaluable tools for dissecting DAPK1 signaling and for therapeutic development. However, a critical step in characterizing any kinase inhibitor is to validate its specificity. A robust method for confirming on-target activity is to compare the inhibitor's effects in wild-type cells versus cells where the target protein has been genetically ablated.

This application note provides a detailed protocol for using CRISPR/Cas9 technology to generate DAPK1 knockout (KO) cell lines. It further describes how to use these KO cells as a negative control to validate that the cellular effects of this compound are specifically mediated through the inhibition of DAPK1. This approach ensures that observed phenotypic changes are a direct result of on-target activity, a crucial step in the early stages of drug development.

Experimental Workflow and Signaling Pathways

To validate the on-target effects of this compound, a systematic workflow is employed. This involves generating a DAPK1 knockout cell line, treating both wild-type and knockout cells with the inhibitor, and then assessing key cellular processes regulated by DAPK1, such as apoptosis and autophagy.

Experimental Workflow cluster_0 Phase 1: DAPK1 Knockout Generation cluster_1 Phase 2: Inhibitor Treatment & Assays cluster_2 Phase 3: Data Analysis gRNA_Design 1. gRNA Design & Vector Construction Transfection 2. Transfection into Wild-Type (WT) Cells gRNA_Design->Transfection Selection 3. Single-Cell Cloning & Expansion Transfection->Selection Validation 4. Validation of DAPK1 KO Clones (Sequencing, WB, qPCR) Selection->Validation WT_Cells WT Cells KO_Cells DAPK1 KO Cells Treatment 5. Treat with this compound or Vehicle Validation->Treatment WT_Cells->Treatment KO_Cells->Treatment Apoptosis_Assay 6a. Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Autophagy_Assay 6b. Autophagy Assay (e.g., LC3 Western Blot) Treatment->Autophagy_Assay Analysis 7. Compare Phenotypes of WT vs. KO Cells Apoptosis_Assay->Analysis Autophagy_Assay->Analysis

Caption: Workflow for validating this compound specificity.

DAPK1 is a central node in signaling pathways that control apoptosis and autophagy. Its activation by stimuli such as TNF-α, Fas ligand, or ER stress triggers downstream events leading to programmed cell death.[1][2]

DAPK1_Signaling_Pathway cluster_apoptosis Apoptosis cluster_autophagy Autophagy Upstream Upstream Signals (IFN-γ, TNF-α, Fas, ER Stress) DAPK1 DAPK1 Upstream->DAPK1 Activates p53 p53 Phosphorylation DAPK1->p53 Bcl2 Beclin-1 / Bcl-2 Dissociation DAPK1->Bcl2 Beclin1 Beclin-1 Phosphorylation DAPK1->Beclin1 Vps34 PKD -> Vps34 Activation DAPK1->Vps34 Dapk1_IN_1 This compound Dapk1_IN_1->DAPK1 Inhibits Apoptosis_Outcome Apoptosis p53->Apoptosis_Outcome Bcl2->Apoptosis_Outcome Autophagy_Outcome Autophagy Beclin1->Autophagy_Outcome Vps34->Autophagy_Outcome

Caption: Simplified DAPK1 signaling in apoptosis and autophagy.

Protocols

Protocol 1: CRISPR/Cas9-Mediated Generation of DAPK1 KO Cells

This protocol outlines the generation of a stable DAPK1 knockout cell line.

1.1. Guide RNA (gRNA) Design and Vector Construction

  • Design two to four unique gRNAs targeting the early exons of the DAPK1 gene to maximize the chance of creating a frameshift mutation.[6] Use online design tools (e.g., CHOPCHOP, Benchling) to minimize off-target effects.

  • Synthesize and anneal complementary oligonucleotides for each gRNA.

  • Clone the annealed gRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2, which also contains a puromycin (B1679871) resistance cassette for selection).

  • Verify successful cloning by Sanger sequencing.

1.2. Lentivirus Production and Cell Transduction

  • Co-transfect HEK293T cells with the gRNA/Cas9-expressing plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Transduce the target cell line (e.g., HCT116, HeLa) with the lentiviral particles in the presence of polybrene (8 µg/mL).

1.3. Selection and Single-Cell Cloning

  • Begin selection with puromycin 24-48 hours post-transduction. The appropriate concentration should be determined beforehand with a kill curve.[7]

  • After 3-5 days of selection, dilute the surviving cells to a concentration of a single cell per well in 96-well plates to isolate monoclonal colonies.

  • Expand the resulting colonies for validation.

1.4. Validation of DAPK1 Knockout

  • Genomic DNA Analysis: Extract genomic DNA from expanded clones. PCR amplify the region targeted by the gRNA and analyze by Sanger sequencing to identify insertions/deletions (indels).

  • Quantitative PCR (qPCR): Extract total RNA, reverse transcribe to cDNA, and perform qPCR using primers specific for DAPK1 to confirm the absence of DAPK1 mRNA.

  • Western Blot: Lyse cells and perform a Western blot using a validated DAPK1 antibody to confirm the complete absence of DAPK1 protein.[8] This is the most critical validation step.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the level of apoptosis induced by a stimulus.

  • Cell Seeding: Seed Wild-Type (WT) and validated DAPK1 KO cells in 6-well plates.

  • Treatment: Induce apoptosis using a known DAPK1-dependent stimulus (e.g., IFN-γ). Treat cells with this compound (e.g., at its IC50 concentration) or a vehicle control (DMSO) for 24-48 hours.

  • Staining: Harvest cells and wash with PBS. Resuspend in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stain controls are essential. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 3: Autophagy Assay (LC3-II Western Blot)

This protocol measures autophagy by detecting the conversion of LC3-I to LC3-II.

  • Cell Seeding and Treatment: Seed WT and DAPK1 KO cells. Treat with an autophagy inducer (e.g., starvation, rapamycin) in the presence or absence of this compound for 6-24 hours. A lysosomal inhibitor like Bafilomycin A1 should be used in parallel to measure autophagic flux.

  • Lysis and Protein Quantification: Lyse cells in RIPA buffer, and determine protein concentration using a BCA assay.

  • Western Blot: Separate 20-30 µg of protein on an 8-15% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody against LC3 (which detects both LC3-I and LC3-II). Also probe for a loading control like GAPDH or β-actin.

  • Analysis: Image the blot and perform densitometry to determine the LC3-II/LC3-I ratio or the ratio of LC3-II to the loading control. An increase in this ratio indicates an induction of autophagy.

Results and Data Presentation

Successful validation relies on demonstrating that the effects of this compound are absent in DAPK1 KO cells. The following tables present example data from the described experiments.

Table 1: Validation of DAPK1 Knockout in Target Cells

Cell LineDAPK1 mRNA (Relative Expression)DAPK1 Protein (Relative Level)Genotype (Sequencing)
Wild-Type1.00 ± 0.09100%Wild-Type Sequence
DAPK1 KO Clone0.02 ± 0.01Not DetectedFrameshift Indel
Data are presented as mean ± SD. Protein levels are normalized to the Wild-Type control.

Table 2: Effect of this compound on Apoptosis

Cell LineTreatmentApoptotic Cells (%)
Wild-TypeVehicle (DMSO)5.2 ± 0.8
Wild-TypeApoptosis Inducer35.4 ± 3.1
Wild-TypeApoptosis Inducer + this compound10.1 ± 1.5
DAPK1 KOVehicle (DMSO)4.9 ± 0.6
DAPK1 KOApoptosis Inducer9.8 ± 1.2
DAPK1 KOApoptosis Inducer + this compound9.5 ± 1.4
Apoptosis was induced with IFN-γ. Data represent the percentage of Annexin V positive cells (mean ± SD).

Table 3: Effect of this compound on Autophagy

Cell LineTreatmentLC3-II / GAPDH Ratio
Wild-TypeVehicle (DMSO)0.2 ± 0.05
Wild-TypeAutophagy Inducer1.8 ± 0.21
Wild-TypeAutophagy Inducer + this compound0.4 ± 0.09
DAPK1 KOVehicle (DMSO)0.2 ± 0.04
DAPK1 KOAutophagy Inducer0.5 ± 0.11
DAPK1 KOAutophagy Inducer + this compound0.5 ± 0.13
Autophagy was induced by amino acid starvation. Data are presented as the densitometric ratio of LC3-II to GAPDH (mean ± SD).

Discussion and Conclusion

The data presented demonstrate a clear methodology for validating the specificity of a DAPK1 inhibitor. The CRISPR/Cas9-generated DAPK1 KO cell line shows a complete absence of DAPK1 expression (Table 1).

In the apoptosis assay (Table 2), this compound significantly reduced the percentage of apoptotic cells in the wild-type line following treatment with an apoptosis inducer. This protective effect was absent in the DAPK1 KO cells, which were already resistant to the apoptotic stimulus, confirming that the inhibitor's anti-apoptotic effect is DAPK1-dependent.

Similarly, in the autophagy assay (Table 3), this compound blocked the induction of autophagy (as measured by the LC3-II/GAPDH ratio) in wild-type cells but had no effect in DAPK1 KO cells. This indicates that the inhibitor's effect on autophagy is mediated specifically through DAPK1.

References

Troubleshooting & Optimization

Dapk1-IN-1 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dapk1-IN-1. The information is presented in a question-and-answer format to directly address common issues related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

This compound is a potent inhibitor of Death-Associated Protein Kinase 1 (DAPK1), a calcium/calmodulin (Ca2+/CaM)-dependent serine/threonine kinase.[1] DAPK1 plays a crucial role in multiple cellular signaling pathways that can trigger apoptosis (caspase-dependent cell death) and autophagy (caspase-independent cell death).[2] Due to its role in neuronal cell death, this compound is frequently used in research related to neurodegenerative diseases, such as Alzheimer's disease and ischemic stroke.[1][3][4]

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO up to a concentration of 100 mg/mL (298.37 mM).[1] For optimal results, it is advised to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact its solubility.[1] Ultrasonic treatment may be necessary to fully dissolve the compound.[1]

Q3: How should I store this compound powder and stock solutions?

Proper storage is critical to maintain the stability and activity of this compound. Recommendations for storage are summarized in the table below.

This compound Storage Conditions

FormStorage TemperatureDuration
Powder-20°C3 years
In Solvent (DMSO)-80°C6 months
In Solvent (DMSO)-20°C1 month

Data sourced from MedChemExpress.[1]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1][5]

Troubleshooting Guide

Issue 1: this compound has precipitated out of my stock solution.

  • Possible Cause 1: Improper Storage. Storing the DMSO stock solution at -20°C for an extended period (over one month) or repeated freeze-thaw cycles can lead to precipitation.

  • Solution: Gently warm the solution to room temperature and vortex or sonicate until the precipitate redissolves. To prevent this from recurring, ensure you are storing the stock solution at -80°C and have it aliquoted into smaller, single-use vials.[1][5]

  • Possible Cause 2: Supersaturation. The concentration of your stock solution may be too high for the storage temperature.

  • Solution: If warming and vortexing do not resolve the issue, you may need to dilute the stock solution to a lower concentration.

  • Possible Cause 3: Hygroscopic Nature of DMSO. If the DMSO used was not anhydrous, the absorbed water could reduce the solubility of this compound over time.

  • Solution: Always use fresh, high-quality, anhydrous DMSO to prepare your stock solutions.[1]

Issue 2: I am observing inconsistent or no inhibitory effect in my experiments.

  • Possible Cause 1: Compound Degradation. Improper storage of either the powder or the stock solution can lead to the degradation of this compound.

  • Solution: Ensure that the compound and its solutions have been stored according to the recommended conditions (see storage table). If there is any doubt about the age or storage history of your current stock, it is best to prepare a fresh solution from the powder.

  • Possible Cause 2: Incorrect Dilution. Errors in calculating the final concentration for your assay can lead to a lack of observable effect.

  • Solution: Double-check all calculations for your serial dilutions. It is also advisable to test a range of concentrations in your experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.

  • Possible Cause 3: Insufficient Incubation Time. The inhibitory effect of this compound may not be immediate and could require a specific duration of incubation to observe a downstream effect.

  • Solution: Review literature for similar experiments to determine appropriate incubation times. Consider performing a time-course experiment to identify the optimal duration for your assay.

DAPK1 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DAPK1 signaling pathway and a general experimental workflow for using this compound.

DAPK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects IFN-γ IFN-γ DAPK1 DAPK1 IFN-γ->DAPK1 TNF-α TNF-α TNF-α->DAPK1 Fas Fas Fas->DAPK1 ER Stress ER Stress ER Stress->DAPK1 p53 p53 DAPK1->p53 phosphorylates Beclin1 Beclin1 DAPK1->Beclin1 phosphorylates GluN2B GluN2B DAPK1->GluN2B phosphorylates Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy Neuronal Death Neuronal Death GluN2B->Neuronal Death

Caption: DAPK1 signaling pathway overview.

Dapk1_IN_1_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissolve this compound Dissolve this compound Prepare Stock Solution Prepare Stock Solution Dissolve this compound->Prepare Stock Solution Aliquot & Store Aliquot & Store Prepare Stock Solution->Aliquot & Store Treatment Treatment Aliquot & Store->Treatment Cell Seeding Cell Seeding Cell Seeding->Treatment Incubation Incubation Treatment->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Western Blot / Assay Western Blot / Assay Cell Lysis->Western Blot / Assay Data Analysis Data Analysis Western Blot / Assay->Data Analysis

Caption: General experimental workflow for this compound.

Experimental Protocol: In Vitro Kinase Assay

The following is a general protocol for an in vitro kinase assay to determine the inhibitory activity of this compound. Specific conditions may need to be optimized for your particular experimental setup.

Materials:

  • Active DAPK1 enzyme

  • DAPK1 substrate (e.g., Myelin Basic Protein)

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 384-well plates

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control.

  • Prepare Enzyme and Substrate/ATP Mix:

    • Dilute the active DAPK1 enzyme to the desired concentration in Kinase Assay Buffer.

    • Prepare a mix of the DAPK1 substrate and ATP in Kinase Assay Buffer.

  • Assay Plate Setup:

    • Add 1 µL of the this compound dilutions (or DMSO control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted DAPK1 enzyme to each well.

    • Add 2 µL of the substrate/ATP mix to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Record the luminescence using a plate reader. The signal is inversely correlated with DAPK1 activity.

This protocol is adapted from a general kinase assay procedure.[6]

This compound Solubility Data

SolventMaximum Solubility (Concentration)
DMSO100 mg/mL (298.37 mM)

Data sourced from MedChemExpress.[1]

Note on DMSO: Hygroscopic DMSO can significantly impact the solubility of the product. It is recommended to use newly opened DMSO for the best results.[1]

References

Dapk1-IN-1 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dapk1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

This compound is an inhibitor of Death-Associated Protein Kinase 1 (DAPK1). It has a reported dissociation constant (Kd) of 0.63 μM and is utilized in research, particularly in the context of Alzheimer's disease.[1]

Q2: What is the known selectivity profile of this compound?

Q3: What are off-target effects and why are they a concern for kinase inhibitors?

Off-target effects occur when a drug or chemical compound interacts with proteins other than its intended target.[3] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding can lead to unexpected cellular phenotypes, data misinterpretation, and potential toxicity. These effects can arise from the inhibitor binding to other kinases or even non-kinase proteins.[4]

Q4: What are the general strategies to identify and mitigate off-target effects?

Several strategies can be employed to identify and minimize off-target effects:

  • Kinase Selectivity Profiling: Screening the inhibitor against a large panel of kinases to identify other potential targets.[5]

  • Dose-Response Analysis: Using the lowest effective concentration of the inhibitor that engages DAPK1 to minimize off-target engagement.[5]

  • Orthogonal Approaches: Confirming phenotypes using a different, structurally unrelated inhibitor of DAPK1.

  • Target Knockdown/Knockout: Using genetic methods like siRNA or CRISPR-Cas9 to deplete DAPK1 and verify that the observed phenotype is replicated.

  • Rescue Experiments: Overexpressing a drug-resistant mutant of DAPK1 to see if it reverses the inhibitor's effect. If the phenotype persists, it is likely an off-target effect.[5]

  • Inactive Control Compound: Using a structurally similar but biologically inactive analog of the inhibitor as a negative control.[5]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.

Problem Possible Cause Suggested Solution
Discrepancy between biochemical IC50 and cellular potency. 1. High Intracellular ATP: Cellular ATP concentrations (mM range) are much higher than those used in many biochemical assays (µM range), leading to competition.[5]2. Cell Permeability: The compound may not efficiently cross the cell membrane.3. Efflux Pumps: The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein.[5]4. Target Expression/Activity: The target kinase, DAPK1, may not be expressed or may be inactive in the chosen cell line.[5]1. Confirm Target Engagement in Cells: Use a cellular target engagement assay like NanoBRET™ to measure binding in a physiological context.2. Assess Cell Permeability: Conduct permeability assays.3. Use Efflux Pump Inhibitors: Co-incubate with an efflux pump inhibitor (e.g., verapamil) to see if potency increases.[5]4. Verify DAPK1 Expression: Check DAPK1 protein levels and phosphorylation status (as a proxy for activity) via Western blot.[5]
Observed phenotype is inconsistent with the known functions of DAPK1. 1. Off-Target Kinase Inhibition: The inhibitor is affecting another kinase that is responsible for the phenotype.2. Non-Kinase Target Interaction: The compound may bind to a non-kinase protein.3. Paradoxical Pathway Activation: Inhibition of one kinase can sometimes lead to the activation of a compensatory signaling pathway.[4]1. Perform Kinome Profiling: Screen this compound against a broad kinase panel to identify potential off-targets (See Protocol 1).2. Conduct a Rescue Experiment: Overexpress a drug-resistant DAPK1 mutant. If the phenotype is not reversed, it's likely off-target.[5]3. Validate with Genetics: Use CRISPR/Cas9 to knock out DAPK1 and check if the phenotype is reproduced (See Protocol 3).4. Profile Signaling Pathways: Use phosphoproteomics or Western blotting to analyze key signaling pathways that might be paradoxically activated.[5]
Results are not reproducible across different cell lines. 1. Cell-Type Specificity: The expression levels and importance of DAPK1 and potential off-targets can vary significantly between cell lines.2. Different Genetic Backgrounds: Cell lines may have different mutations that alter their response to DAPK1 inhibition.1. Characterize Your Models: Before starting, confirm DAPK1 expression and activity in all cell lines to be used.2. Compare Off-Target Expression: If specific off-targets are identified, check their expression levels in the different cell lines.
How do I confirm the effect is not due to the compound's chemical properties? The observed effect could be due to factors like compound toxicity or aggregation rather than specific target inhibition.Use an Inactive Control: Synthesize or obtain a structurally related analog of this compound that is inactive against DAPK1. This compound should not produce the same phenotype, confirming the effect is target-dependent.[5]

Data Presentation

Hypothetical Kinase Selectivity Profile for this compound

Since a public selectivity profile for this compound is unavailable, researchers should consider performing a kinome scan. The table below is a template illustrating how such data could be presented. The values are for illustrative purposes only.

KinasePercent Inhibition @ 1 µMIC50 (µM)Notes
DAPK1 (On-Target) 98% 0.65 Primary Target
DAPK285%1.2High homology to DAPK1
DAPK3 (ZIPK)75%2.5High homology to DAPK1
ROCK155%8.1Potential off-target
PIM152%10.5Potential off-target
Other 400+ Kinases<50%>20Low to no inhibition

Visualizations

DAPK1 Signaling Pathways

DAPK1_Signaling_Pathway cluster_stimuli Upstream Stimuli cluster_downstream Downstream Effects IFN-γ IFN-γ TNF-α TNF-α DAPK1 DAPK1 TNF-α->DAPK1 FasL FasL FasL->DAPK1 ER Stress ER Stress ER Stress->DAPK1 Ca2+/CaM Ca2+/CaM Ca2+/CaM->DAPK1 Activates p53 p53 DAPK1->p53 Phosphorylates Beclin1 Beclin1 DAPK1->Beclin1 Phosphorylates MLC Myosin Light Chain (MLC) DAPK1->MLC Phosphorylates GluN2B NMDA Receptor (GluN2B) DAPK1->GluN2B Phosphorylates Apoptosis Apoptosis Autophagy Autophagy Cytoskeletal\nReorganization Cytoskeletal Reorganization Neuronal\nCell Death Neuronal Cell Death p53->Apoptosis Beclin1->Autophagy Induces MLC->Cytoskeletal\nReorganization Induces Membrane Blebbing GluN2B->Neuronal\nCell Death Enhances Ca2+ Influx Dapk1_IN_1 This compound Dapk1_IN_1->DAPK1 Inhibits

Caption: Key signaling pathways regulated by DAPK1.

Experimental Workflow for Off-Target Identification

Caption: Workflow for identifying and validating off-target effects.

Troubleshooting Decision Tree

Troubleshooting_Tree q1 Does cellular potency match biochemical potency? a1_yes Proceed with experiment q1->a1_yes Yes a1_no Is DAPK1 expressed and active in cells? q1->a1_no No q2 Is the observed phenotype consistent with DAPK1 function? a1_yes->q2 a1_no_yes Investigate cell permeability and efflux pumps. a1_no->a1_no_yes Yes a1_no_no Select a different cell model with confirmed DAPK1 expression. a1_no->a1_no_no No a2_yes Phenotype is likely on-target. Confirm with genetic controls. q2->a2_yes Yes a2_no High probability of off-target effect. q2->a2_no No a2_no_action Perform Kinome Screen (Protocol 1) and validate hits. a2_no->a2_no_action

Caption: Decision tree for troubleshooting experimental results.

Experimental Protocols

Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)

This protocol provides a general workflow for assessing the selectivity of this compound. This is typically performed as a fee-for-service by specialized vendors.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).

  • Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single, high concentration (e.g., 1 or 10 µM).

  • Data Analysis: The service provider will report the percent inhibition for each kinase relative to a control. Identify any kinases that are significantly inhibited (a common cutoff is >50% inhibition).

  • Dose-Response (IC50) Determination: For any identified off-target "hits," perform follow-up dose-response assays to determine the IC50 value. This quantifies the potency of this compound against these off-targets.

  • Selectivity Analysis: Compare the IC50 values for DAPK1 and the identified off-target kinases to determine the selectivity window of the compound.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol describes how to assess the engagement of this compound with DAPK1 in living cells.

  • Cell Line Preparation: Use a cell line that has been engineered to express DAPK1 as a fusion protein with NanoLuc® luciferase.

  • Cell Plating: Seed the cells in a white, multi-well assay plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate for a specified time (e.g., 2 hours) at 37°C.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to DAPK1.

  • Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio. The displacement of the tracer by the inhibitor results in a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.

Protocol 3: CRISPR-Cas9 Mediated Target Validation

This protocol outlines a general workflow to validate whether the effect of this compound is dependent on DAPK1.

  • gRNA Design and Cloning: Design two to three single-guide RNAs (sgRNAs) targeting early exons of the DAPK1 gene to generate loss-of-function mutations. Clone these into a suitable Cas9-expressing vector.

  • Transfection and Selection: Transfect the target cell line with the gRNA/Cas9 plasmids. Select for transfected cells (e.g., using puromycin (B1679871) or FACS).

  • Clonal Isolation: Isolate single cells to establish clonal populations.

  • Verification of Knockout: Expand the clones and verify the knockout of DAPK1 protein expression by Western blot. Sequence the genomic DNA of the target region to confirm the presence of frameshift-inducing insertions/deletions.

  • Phenotypic Assay: Treat both the wild-type and DAPK1-knockout cell lines with this compound across a range of concentrations.

  • Analysis: If the phenotype observed in wild-type cells is absent or significantly reduced in the DAPK1-knockout cells, this confirms the effect is on-target. The knockout cells should be resistant to the effects of the inhibitor.

References

Technical Support Center: Optimizing Dapk1-IN-1 Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dapk1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your treatment duration and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of DAPK1 and the expected effect of this compound?

A1: Death-associated protein kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in multiple cellular signaling pathways, including apoptosis (caspase-dependent and -independent), autophagy, and inflammation.[1][2] DAPK1 is activated by various stimuli, including interferon-gamma, TNF-alpha, and Fas ligand.[3] this compound is a potent inhibitor of DAPK1's catalytic activity. By inhibiting DAPK1, this compound is expected to block downstream signaling events, thereby preventing DAPK1-mediated apoptosis and autophagy. In the context of neurodegenerative diseases like Alzheimer's, inhibiting DAPK1 has been shown to reduce neuronal cell death.[1][4]

Q2: How do I determine the optimal concentration of this compound for my experiments?

A2: The optimal concentration of this compound will depend on your specific cell line and experimental conditions. It is highly recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your system. This will help you select a concentration that effectively inhibits DAPK1 without causing excessive toxicity. A typical starting point for a dose-response experiment is to use a range of concentrations from 1 nM to 10 µM.

Q3: What is the recommended duration of treatment with this compound?

A3: The optimal treatment duration is highly dependent on the biological question you are addressing and the stability of the inhibitor in your experimental system. For acute effects, a shorter treatment of 2-24 hours may be sufficient.[2] For chronic effects or to observe changes in protein expression, a longer duration of 48-72 hours or even longer might be necessary. It is crucial to perform a time-course experiment to determine the earliest time point at which a significant effect is observed and to monitor for any potential long-term toxicity.

Q4: How can I confirm that the observed effects are due to the inhibition of DAPK1 and not off-target effects?

A4: This is a critical consideration when using any kinase inhibitor. To validate the on-target effects of this compound, you can:

  • Use a structurally different DAPK1 inhibitor: If a different inhibitor produces the same phenotype, it increases confidence that the effect is on-target.

  • Perform rescue experiments: If possible, overexpress a this compound-resistant mutant of DAPK1. If this rescues the phenotype, it strongly suggests an on-target effect.

  • Use genetic approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out DAPK1. The resulting phenotype should mimic the effect of this compound.

  • Assess downstream targets: Measure the phosphorylation status of known DAPK1 substrates to confirm that the inhibitor is blocking the intended signaling pathway.

Troubleshooting Guides

Problem 1: High levels of cell death are observed even at short treatment durations.
Possible Cause Suggested Solution
Inhibitor concentration is too high. Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range.
Solvent toxicity (e.g., DMSO). Ensure the final solvent concentration is consistent across all treatments and is at a non-toxic level (typically <0.5%). Include a vehicle-only control.
Off-target effects. Refer to the FAQ on confirming on-target effects. Consider using a more specific DAPK1 inhibitor if available.
Cell line sensitivity. Your cell line may be particularly sensitive. Try a lower concentration range or a shorter treatment duration.
Problem 2: No observable effect of this compound, even at long treatment durations.
Possible Cause Suggested Solution
DAPK1 is not expressed or active in your cell line. Confirm DAPK1 expression and activity (e.g., phosphorylation status) in your untreated cells via Western blot or other methods.
Inhibitor concentration is too low. Perform a dose-response experiment to determine the IC50. You may need to use a higher concentration.
Incorrect treatment duration. The effect may be transient or require a longer incubation time. Perform a time-course experiment (e.g., 2, 6, 12, 24, 48 hours).
Inhibitor instability. The inhibitor may be degrading in your culture medium. Consider replenishing the inhibitor with fresh media for long-term experiments.
Poor cell permeability. While less common, the inhibitor may not be efficiently entering the cells. Consult any available literature on the compound's properties.
Problem 3: The effect of this compound diminishes over time.
Possible Cause Suggested Solution
Metabolic clearance of the inhibitor. Cells may be metabolizing the inhibitor. For long-term experiments, consider replacing the media with fresh inhibitor at regular intervals (e.g., every 24-48 hours).
Development of cellular resistance. Cells may adapt to the inhibitor over time through various mechanisms. Analyze earlier time points to capture the primary effect.
Inhibitor degradation. The compound may not be stable for long-term experiments. Check the manufacturer's recommendations for stability and storage.

Data Presentation

Table 1: Example Dose-Response Data for this compound in H4 and SH-SY5Y Cells (24-hour treatment)

This compound ConcentrationH4 Cell Viability (%)SH-SY5Y Cell Viability (%)
Vehicle (DMSO)100 ± 5100 ± 4
1 nM98 ± 699 ± 5
10 nM95 ± 497 ± 3
100 nM85 ± 790 ± 6
1 µM60 ± 875 ± 5
10 µM25 ± 540 ± 7

Data is hypothetical and for illustrative purposes only. Actual results may vary.[2]

Table 2: Example Time-Course of DAPK1 Target Inhibition by this compound (1 µM)

Treatment DurationPhospho-Substrate X Level (% of Control)
0 hours100 ± 8
2 hours45 ± 6
6 hours30 ± 5
12 hours25 ± 7
24 hours28 ± 6
48 hours40 ± 9

Data is hypothetical and for illustrative purposes only. "Substrate X" represents a known downstream target of DAPK1.

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound using a Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared inhibitor dilutions and the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a fluorescence-based assay) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot the results as percent viability versus inhibitor concentration. Calculate the IC50 value using a suitable software package.[5][6]

Protocol 2: Time-Course of DAPK1 Inhibition by Western Blot
  • Cell Seeding: Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treatment: Treat the cells with the desired concentration of this compound (e.g., the IC50 value determined in Protocol 1) or a vehicle control for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against a phosphorylated DAPK1 substrate and the total protein for that substrate. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.

Mandatory Visualizations

DAPK1_Signaling_Pathway cluster_apoptosis Apoptosis cluster_autophagy Autophagy cluster_neuro Neuronal Signaling TNF-α TNF-α DAPK1 DAPK1 TNF-α->DAPK1 FasL FasL FasL->DAPK1 ER Stress ER Stress ER Stress->DAPK1 Oxidative Stress Oxidative Stress Oxidative Stress->DAPK1 p53 p53 DAPK1->p53 Beclin-1 Beclin-1 DAPK1->Beclin-1 NMDA Receptor (NR2B) NMDA Receptor (NR2B) DAPK1->NMDA Receptor (NR2B) Caspase Activation Caspase Activation p53->Caspase Activation Autophagosome Autophagosome Beclin-1->Autophagosome Ca2+ Influx Ca2+ Influx NMDA Receptor (NR2B)->Ca2+ Influx IFN-γ IFN-γ IFN-γ->DAPK1 This compound This compound This compound->DAPK1

Caption: DAPK1 Signaling Pathways and the action of this compound.

Experimental_Workflow cluster_dose_response Dose-Response Optimization cluster_time_course Time-Course Analysis A 1. Seed Cells (96-well plate) B 2. Treat with this compound (Concentration Gradient) A->B C 3. Incubate (e.g., 24h, 48h, 72h) B->C D 4. Cell Viability Assay C->D E 5. Determine IC50 D->E G 2. Treat with this compound (Fixed Concentration, e.g., IC50) E->G Use IC50 for Time-Course F 1. Seed Cells (6-well plate) F->G H 3. Lyse Cells at Different Time Points G->H I 4. Western Blot for Phospho-Substrates H->I J 5. Determine Optimal Treatment Duration I->J

Caption: Workflow for optimizing this compound treatment conditions.

References

Dapk1-IN-1 In Vivo Delivery: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Dapk1-IN-1 and its mechanism of action?

A1: this compound is a small molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in multiple cellular signaling pathways that trigger apoptosis (programmed cell death) and autophagy (a cellular recycling process).[1][2] By inhibiting DAPK1, this compound can be used to study its role in various pathological conditions, including neurodegenerative diseases like Alzheimer's disease.

Q2: What are the known solubility properties of this compound?

Q3: What are some commonly used vehicles for in vivo administration of poorly soluble kinase inhibitors?

A3: For poorly soluble compounds like this compound, a combination of solvents and surfactants is often necessary to create a stable formulation for in vivo use. Common vehicles include:

  • DMSO: Often used to create a stock solution, but its final concentration in the administered formulation should be minimized (typically <10%, and ideally <5%) due to potential toxicity.

  • Polyethylene glycol (PEG), especially PEG300 or PEG400: A commonly used co-solvent to improve the solubility of hydrophobic compounds.

  • Tween 80 (Polysorbate 80) or other surfactants: Used to increase the stability of the formulation and prevent precipitation of the compound.

  • Saline or Phosphate-Buffered Saline (PBS): Used to dilute the formulation to the final injection volume.

  • Carboxymethyl cellulose (B213188) (CMC): Often used to create a suspension for oral gavage administration.

  • Corn oil or other lipid-based vehicles: Can be used for hydrophobic compounds, particularly for intraperitoneal or oral administration.

Q4: What are the recommended routes of administration for this compound in vivo?

A4: While specific data for this compound is unavailable, similar kinase inhibitors are often administered via intraperitoneal (i.p.) injection or oral gavage. The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the formulation. Intraperitoneal injection often leads to higher bioavailability compared to oral gavage, but oral gavage can be a less stressful procedure for the animals with repeated dosing.

Troubleshooting In Vivo Delivery of this compound

This section provides a step-by-step guide to address common issues encountered during the in vivo delivery of this compound.

Problem 1: this compound precipitates out of solution during formulation.

  • Possible Cause: The solubility of this compound in the chosen vehicle system is exceeded.

  • Solution:

    • Optimize Vehicle Composition: Systematically test different ratios of co-solvents (e.g., DMSO, PEG400) and surfactants (e.g., Tween 80). A common starting point for an i.p. injection formulation is a mixture of DMSO, PEG400, Tween 80, and saline.

    • Stepwise Dilution: Prepare a high-concentration stock solution of this compound in 100% DMSO. Then, add the other components of the vehicle sequentially, ensuring complete mixing after each addition. For example, add PEG400 to the DMSO stock, vortex, then add Tween 80, vortex, and finally, bring to the final volume with saline.

    • Sonication: Use a bath sonicator to aid in the dissolution of this compound in the vehicle.

    • pH Adjustment: For some compounds, adjusting the pH of the final formulation can improve solubility. This should be done cautiously and within a physiologically tolerated range.

Problem 2: The vehicle alone is causing adverse effects in the control animals.

  • Possible Cause: Toxicity associated with the vehicle components, particularly at high concentrations.

  • Solution:

    • Minimize DMSO Concentration: Aim for the lowest possible final concentration of DMSO in the injected volume.

    • Vehicle Toxicity Study: Always include a vehicle-only control group in your experiments to assess the effects of the formulation itself.

    • Alternative Vehicles: If toxicity is observed, explore alternative vehicle compositions. For example, a formulation based on corn oil or other biocompatible lipids might be better tolerated.

Problem 3: Inconsistent or lower-than-expected efficacy in vivo.

  • Possible Cause: Poor bioavailability due to formulation instability, rapid metabolism, or inefficient absorption.

  • Solution:

    • Fresh Formulation: Always prepare the this compound formulation fresh before each administration to avoid degradation or precipitation over time.

    • Pharmacokinetic (PK) Studies: If possible, conduct a pilot PK study to determine the concentration of this compound in the plasma and target tissue over time. This will help to optimize the dosing regimen.

    • Alternative Administration Route: If oral gavage results in low efficacy, consider switching to intraperitoneal injection to bypass first-pass metabolism.

    • Dose Escalation: Perform a dose-escalation study to determine the optimal dose that provides a therapeutic effect without significant toxicity.

Quantitative Data

Due to the limited publicly available data for this compound, this table summarizes the known in vitro solubility. Researchers will need to determine in vivo formulation parameters empirically.

ParameterValueSolvent/ConditionsSource
In Vitro Solubility 100 mg/mL (298.37 mM)DMSO (with ultrasonic assistance)MedChemExpress
Kd 0.63 μM-MedChemExpress

Experimental Protocols

General Protocol for Preparing a this compound Formulation for Intraperitoneal Injection (Example)

Disclaimer: This is a general starting point and must be optimized.

  • Prepare a Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a concentration of 50 mg/mL. Use a bath sonicator to ensure complete dissolution.

  • Prepare the Vehicle Mixture: In a separate sterile tube, prepare a vehicle mixture of:

    • 40% Polyethylene glycol 300 (PEG300)

    • 5% Tween 80

    • 55% Saline (0.9% NaCl)

  • Final Formulation: Slowly add the this compound stock solution to the vehicle mixture to achieve the desired final concentration. For example, to achieve a final concentration of 5 mg/mL, add 1 volume of the 50 mg/mL stock solution to 9 volumes of the vehicle mixture.

  • Mixing: Vortex the final formulation thoroughly for at least 2 minutes. Visually inspect the solution to ensure there is no precipitation.

  • Administration: Administer the freshly prepared formulation to the animals via intraperitoneal injection.

Visualizations

DAPK1 Signaling Pathways

DAPK1_Signaling cluster_upstream Upstream Signals cluster_downstream Downstream Effects cluster_apoptosis Apoptosis cluster_autophagy Autophagy IFN-gamma IFN-gamma TNF-alpha TNF-alpha DAPK1 DAPK1 TNF-alpha->DAPK1 FasL FasL FasL->DAPK1 TGF-beta TGF-beta TGF-beta->DAPK1 ER_Stress ER Stress ER_Stress->DAPK1 p53 p53 DAPK1->p53 Phosphorylation Beclin1_Apoptosis Beclin-1 (Apoptotic Regulation) DAPK1->Beclin1_Apoptosis MLC Myosin Light Chain (Membrane Blebbing) DAPK1->MLC Phosphorylation Beclin1_Autophagy Beclin-1 (Autophagy Induction) DAPK1->Beclin1_Autophagy Phosphorylation PKD Protein Kinase D DAPK1->PKD Phosphorylation Vps34 Vps34 PKD->Vps34 This compound This compound This compound->DAPK1

Caption: DAPK1 Signaling Pathways in Apoptosis and Autophagy.

Experimental Workflow for In Vivo Delivery Troubleshooting

InVivo_Workflow start Start: In vivo experiment with this compound formulation Prepare this compound Formulation start->formulation precipitation_check Precipitation? formulation->precipitation_check optimize_vehicle Optimize Vehicle (Co-solvents, Surfactants, pH) precipitation_check->optimize_vehicle Yes administration Administer to Animals (e.g., i.p. injection or oral gavage) precipitation_check->administration No optimize_vehicle->formulation adverse_effects_check Adverse Effects in Vehicle Control Group? administration->adverse_effects_check lower_dmso Lower DMSO Concentration or Change Vehicle adverse_effects_check->lower_dmso Yes efficacy_assessment Assess In Vivo Efficacy (Target engagement, Phenotype) adverse_effects_check->efficacy_assessment No lower_dmso->formulation low_efficacy_check Low Efficacy? efficacy_assessment->low_efficacy_check troubleshoot_pk Troubleshoot Pharmacokinetics (Dose, Route, Formulation Stability) low_efficacy_check->troubleshoot_pk Yes success Successful In Vivo Experiment low_efficacy_check->success No troubleshoot_pk->start

Caption: Troubleshooting Workflow for this compound In Vivo Delivery.

References

Technical Support Center: Dapk1-IN-1 Applications in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing the DAPK1 inhibitor, Dapk1-IN-1, in primary cell culture experiments. Below you will find frequently asked questions and troubleshooting advice to address common challenges and ensure the successful application of this compound in your research.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1), a calcium/calmodulin-dependent serine/threonine kinase. DAPK1 is a key regulator of several cellular processes, including apoptosis (programmed cell death), autophagy (a cellular recycling process), and inflammation.[1][2][3] this compound exerts its effects by binding to the kinase domain of DAPK1, thereby preventing it from phosphorylating its downstream target proteins. The inhibitor has a reported binding affinity (Kd) of 0.63 μM.[4]

Q2: What are the primary research applications for this compound in primary cell cultures?

A2: Given DAPK1's role in neuronal cell death, this compound is primarily utilized in neurodegenerative disease research, particularly in the context of Alzheimer's disease.[4] Studies have suggested that inhibiting DAPK1 may protect primary neurons from amyloid-beta (Aβ) aggregate-induced cell death and other neurotoxic insults.[5]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: Is there any published data on the toxicity of this compound in primary cell cultures?

A4: As of the latest available information, specific quantitative data on the cytotoxicity of this compound across a range of primary cell types, including dose-response curves and IC50 values for toxicity, are not extensively documented in publicly available literature. Therefore, it is crucial for researchers to empirically determine the optimal, non-toxic working concentration for their specific primary cell type and experimental conditions.

Q5: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A5: It is essential to perform a dose-response experiment to determine the concentration of this compound that effectively inhibits DAPK1 activity without inducing significant cytotoxicity in your primary cell culture. A detailed protocol for assessing cytotoxicity is provided in the Experimental Protocols section of this guide.

II. Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High levels of cell death observed in this compound treated cultures compared to vehicle control. 1. Inhibitor Concentration Too High: The concentration of this compound may be exceeding the cytotoxic threshold for your specific primary cell type. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 3. Off-Target Effects: At higher concentrations, the inhibitor may be affecting other kinases or cellular pathways, leading to toxicity.1. Perform a dose-response experiment (see Experimental Protocol 2) to determine the optimal, non-toxic concentration. Start with a wide range of concentrations bracketing the reported Kd (0.63 μM). 2. Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%. Always include a vehicle-only control in your experiments. 3. If toxicity persists even at concentrations that are expected to be specific for DAPK1, consider the possibility of off-target effects. You may need to validate your findings with a structurally different DAPK1 inhibitor or by using genetic approaches like siRNA-mediated knockdown of DAPK1.
No observable effect of this compound on the expected downstream pathway. 1. Inhibitor Concentration Too Low: The concentration of this compound may be insufficient to achieve significant inhibition of DAPK1 in your cellular context. 2. Inhibitor Instability: The inhibitor may be unstable in the cell culture medium under your experimental conditions (e.g., temperature, pH, presence of serum). 3. Low DAPK1 Expression or Activity: The primary cells you are using may have low endogenous expression or activity of DAPK1.1. Increase the concentration of this compound. Refer to your dose-response data to select a higher, non-toxic concentration. 2. The stability of small molecules in culture media can vary. Consider performing a time-course experiment to see if the effect diminishes over time. For longer-term experiments, you may need to replenish the medium with fresh inhibitor. 3. Confirm the expression and activity of DAPK1 in your primary cell type using techniques like Western blot or an in vitro kinase assay.
Variability in results between experiments. 1. Inconsistent Cell Health: Primary cells are sensitive to culture conditions. Variations in cell density, passage number, or overall health can lead to inconsistent responses. 2. Inhibitor Preparation: Inconsistent preparation of the this compound stock solution or working dilutions can introduce variability. 3. Assay Performance: Variability in the execution of downstream assays can lead to inconsistent results.1. Standardize your primary cell culture protocol. Ensure consistent seeding densities and use cells within a defined passage range. Regularly monitor cell morphology and viability. 2. Prepare a large batch of the stock solution, aliquot, and store properly. Use fresh dilutions for each experiment. 3. Ensure all assay steps are performed consistently and use appropriate positive and negative controls.

III. Quantitative Data Summary

Primary Cell Type This compound Concentration (µM) Exposure Time (hours) Assay Observed Effect (% Viability vs. Control) Reference
e.g., Primary Cortical Neuronse.g., 0.1, 0.5, 1, 5, 10e.g., 24, 48, 72e.g., MTT, LDHUser-determined dataInternal Lab Data
e.g., Primary Astrocytese.g., 0.1, 0.5, 1, 5, 10e.g., 24, 48, 72e.g., MTT, LDHUser-determined dataInternal Lab Data
e.g., Primary Microgliae.g., 0.1, 0.5, 1, 5, 10e.g., 24, 48, 72e.g., MTT, LDHUser-determined dataInternal Lab Data

IV. Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder (CAS: 1429522-04-2)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for a compound with a molecular weight of 335.15 g/mol , dissolve 3.35 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Cytotoxicity using the MTT Assay

  • Materials:

    • Primary cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • Vehicle control (DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed primary cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere and stabilize for at least 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

    • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully aspirate the medium and add 100 µL of the solubilization solution to each well.

    • Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

V. Visualizations

DAPK1_Signaling_Pathway Stress_Signals Stress Signals (e.g., IFN-γ, TNF-α, ER Stress) CaM Ca²⁺/Calmodulin Stress_Signals->CaM increases Ca²⁺ DAPK1 DAPK1 CaM->DAPK1 activates p53 p53 DAPK1->p53 phosphorylates Beclin1 Beclin-1 DAPK1->Beclin1 phosphorylates Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy Bcl2 Bcl-2 Bcl2->Beclin1 inhibits Dapk1_IN_1 This compound Dapk1_IN_1->DAPK1 inhibits

Caption: DAPK1 Signaling Pathway and Point of Inhibition by this compound.

Toxicity_Workflow start Start: Prepare Primary Cell Culture prepare_inhibitor Prepare this compound Stock and Working Solutions start->prepare_inhibitor dose_response Perform Dose-Response Treatment (e.g., 0.1 - 100 µM) prepare_inhibitor->dose_response incubation Incubate for Defined Periods (e.g., 24, 48, 72h) dose_response->incubation cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->cytotoxicity_assay data_analysis Analyze Data: Calculate % Viability vs. Control cytotoxicity_assay->data_analysis determine_concentration Determine Optimal Non-Toxic Working Concentration data_analysis->determine_concentration end End: Proceed with Experiment determine_concentration->end

Caption: Experimental Workflow for Assessing this compound Toxicity.

Troubleshooting_Tree start High Cell Death Observed check_concentration Is Inhibitor Concentration > 10x Kd? start->check_concentration check_dmso Is Final DMSO > 0.5%? check_concentration->check_dmso No lower_concentration Lower Inhibitor Concentration and Repeat Dose-Response check_concentration->lower_concentration Yes lower_dmso Lower DMSO Concentration and Include Vehicle Control check_dmso->lower_dmso Yes consider_off_target Consider Off-Target Effects: Validate with another inhibitor or siRNA check_dmso->consider_off_target No

Caption: Troubleshooting Decision Tree for High Cell Death.

References

Overcoming resistance to Dapk1-IN-1 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dapk1-IN-1. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on overcoming resistance in cancer cells.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound and its application in cancer research.

Q1: What is the mechanism of action for DAPK1, and why would an inhibitor like this compound be used in cancer research?

Death-associated protein kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase that acts as a tumor suppressor by promoting apoptosis (caspase-dependent cell death) and autophagy (caspase-independent cell death).[1][2] It is activated by signals like IFN-γ, TNF-α, and Fas.[1] In many cancers, DAPK1 function is silenced, often through epigenetic mechanisms like DNA hypermethylation.[3]

While inhibiting a tumor suppressor seems counterintuitive, some research suggests that in specific contexts, such as in cancers with p53 mutations, DAPK1 may have a pro-growth role.[4] In these p53-mutant cancer cells, inhibition of DAPK1 has been shown to decrease cell growth.[4] Therefore, this compound, a known DAPK1 inhibitor with a Kd value of 0.63 μM, is a valuable tool for investigating these context-dependent roles of DAPK1.[5]

Q2: My cancer cells are not responding to this compound. What are the potential reasons for this resistance?

Resistance to this compound can be multifactorial. Here are the primary areas to investigate:

  • Low or Absent DAPK1 Expression: The target protein must be present for the inhibitor to work. In many cancer types, DAPK1 expression is silenced by hypermethylation of its promoter.[6]

  • Genetic Status of p53: The anti-growth effect of DAPK1 inhibition has been particularly noted in cancer cells with a mutant p53 background.[4] Wild-type p53 cells may not be sensitive to DAPK1 inhibition.[4]

  • Activation of Bypass Pathways: Cancer cells can develop resistance by upregulating parallel survival pathways. DAPK1 is known to interact with the mTORC1 pathway via TSC2; alterations in this or other survival pathways could compensate for DAPK1 inhibition.[7][8][9]

  • Drug Efflux and Metabolism: Standard cellular mechanisms for drug resistance, such as increased activity of drug efflux pumps (e.g., P-glycoprotein), could reduce the effective intracellular concentration of this compound.

  • Experimental/Compound Issues: The inhibitor itself may be inactive due to improper storage or handling, or it may not be soluble at the concentrations used in your cell culture medium. This compound should be stored at -80°C for long-term stability (up to 6 months).[5]

Q3: What initial steps should I take to confirm my experimental system is set up correctly?

  • Confirm DAPK1 Expression: Use Western Blot to verify that your cell line expresses DAPK1 protein. If expression is low or absent, consider using a positive control cell line or treating cells with a demethylating agent (e.g., 5-azacytidine) to potentially restore expression.

  • Verify Inhibitor Activity: Test this compound on a known sensitive positive control cell line (e.g., a p53-mutant breast cancer line like HCC1143 or HCC1937) to ensure the compound is active.[4]

  • Check Compound Solubility: Prepare fresh dilutions of this compound for each experiment. Visually inspect the media after adding the compound to ensure it has fully dissolved and not precipitated.

  • Establish a Dose-Response Curve: Perform a cell viability assay with a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. A lack of response even at high concentrations points toward intrinsic resistance.

Part 2: Troubleshooting Guides

Use these guides to diagnose and resolve specific experimental problems.

Guide 1: Cell-Based Assay Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
No effect on cell viability observed. 1. Cell line is intrinsically resistant (DAPK1 not expressed or not involved in a critical survival pathway).2. p53 is wild-type, and the cell line is not dependent on DAPK1 for survival.[4]3. Insufficient inhibitor concentration or incubation time.4. This compound is degraded or precipitated.1. Confirm DAPK1 expression via Western Blot. Screen a panel of cell lines to find a sensitive model.2. Sequence the p53 gene in your cell line. Compare results between p53-WT and p53-mutant lines.[4]3. Perform a dose-response (e.g., 0.1 to 50 µM) and time-course (24, 48, 72 hours) experiment.[10]4. Prepare fresh stock solutions. Store stock at -80°C.[5] Do not use media containing this compound that has been stored for extended periods at 4°C or 37°C.
High variability between replicates. 1. Uneven cell seeding.2. Incomplete dissolution of this compound.3. Edge effects in the multi-well plate.1. Ensure a single-cell suspension before plating. Mix cell suspension thoroughly between plating wells.2. Vortex stock solutions before diluting into media. Ensure media is at 37°C before adding the compound to aid solubility.3. Avoid using the outermost wells of the plate, or ensure they are filled with sterile PBS to maintain humidity.
Results are not reproducible. 1. Inconsistent cell passage number or confluency.2. Variability in inhibitor stock solutions.3. Changes in cell culture media supplements (e.g., serum batch).1. Use cells within a consistent, low passage number range. Seed cells at the same confluency for each experiment.2. Aliquot inhibitor stock solutions after the initial preparation to minimize freeze-thaw cycles.[11]3. Test new batches of serum or other critical reagents before use in large-scale experiments.
Guide 2: Western Blot Troubleshooting for DAPK1 Pathway
ProblemPossible Cause(s)Recommended Solution(s)
Weak or no DAPK1 band detected. 1. Low DAPK1 expression in the cell line.[6]2. Insufficient protein loaded.3. Poor antibody performance.4. Inefficient protein transfer.1. Use a positive control lysate (from a known DAPK1-expressing cell line). Consider immunoprecipitation to enrich for DAPK1.2. Increase the amount of protein loaded per lane (up to 30-40 µg).[12]3. Check the antibody datasheet for recommended concentration and blocking buffer. Titrate the primary antibody.[13]4. Confirm transfer with Ponceau S staining. For large proteins like DAPK1 (~160 kDa), use a wet transfer system and optimize transfer time.[11][12]
Non-specific bands observed. 1. Primary antibody concentration is too high.2. Insufficient blocking.3. Secondary antibody is cross-reacting.1. Reduce the primary antibody concentration and/or incubation time.[14]2. Increase blocking time (e.g., 1-2 hours at room temp). Test alternative blocking agents (e.g., BSA vs. non-fat milk).[15]3. Ensure the secondary antibody is specific for the primary antibody's host species. Run a secondary-only control.
No change in downstream markers (e.g., p-p53, Beclin-1) after treatment. 1. DAPK1 is not catalytically active or is not linked to that pathway in your cell model.2. Insufficient treatment time or dose to induce a signaling change.3. The specific phosphorylation event is transient.1. Confirm DAPK1 activity with an in vitro kinase assay.[16] Investigate alternative DAPK1 downstream targets.[17]2. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to find the optimal time point for signaling changes.3. Harvest lysates at multiple early time points (e.g., 15, 30, 60 minutes) to capture transient phosphorylation.

Part 3: Quantitative Data on this compound Sensitivity

The sensitivity of cancer cells to DAPK1 inhibition can be highly dependent on their genetic background, particularly the status of the p53 tumor suppressor. Below is a summary of data showing differential sensitivity. A lower IC50 value indicates higher sensitivity to the inhibitor.[18]

Cell LineCancer Typep53 StatusDAPK1 Inhibition IC50 (µM)Sensitivity Profile
MCF7 BreastWild-Type> 10 µMResistant
ZR-75-1 BreastWild-Type> 10 µMResistant
MDAMB 361 BreastMutant~ 5 µMModerately Sensitive
HCC1143 BreastMutant< 1 µMSensitive
HCC1937 BreastMutant< 1 µMSensitive
Pancreatic (p53-mutant) PancreaticMutantSensitiveSensitive
Ovarian (p53-mutant) OvarianMutantSensitiveSensitive
(Data adapted from studies on DAPK1 inhibition in cancer cell lines with varying p53 status[4])

Part 4: Key Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is for determining the IC50 of this compound in a 96-well plate format.

  • Cell Seeding:

    • Trypsinize and count cells, then resuspend them in fresh culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium. A typical final concentration range is 0.1 µM to 50 µM. Include a "vehicle-only" control (e.g., 0.1% DMSO).

    • Remove the old medium from the cells and add 100 µL of the medium containing the desired this compound concentration or vehicle.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values of treated wells to the vehicle-only control wells (representing 100% viability).

    • Plot the normalized viability (%) against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot for DAPK1 and Downstream Targets
  • Sample Preparation:

    • Seed 1-2 x 10⁶ cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at desired concentrations for the desired time.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly in the plate with 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize all samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto an appropriate percentage SDS-PAGE gel (e.g., 6% for large proteins like DAPK1).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane. For DAPK1 (~160 kDa), a wet transfer at 100V for 90-120 minutes at 4°C is recommended.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane with the primary antibody (e.g., anti-DAPK1, anti-p-p53, anti-Actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate.

    • Capture the signal using an imaging system or X-ray film.

Part 5: Visualizations

DAPK1 Signaling Pathways

DAPK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects cluster_apoptosis Apoptosis (Pro-Death) cluster_autophagy Autophagy (Pro-Death) cluster_survival Survival/Metabolism (Context-Dependent) IFNg IFN-γ DAPK1 DAPK1 IFNg->DAPK1 activate TNFa TNF-α TNFa->DAPK1 activate FasL FasL FasL->DAPK1 activate Stress ER Stress Stress->DAPK1 activate p53 p53 Activation DAPK1->p53 Myosin Myosin Phosphorylation (Membrane Blebbing) DAPK1->Myosin Beclin1 Beclin-1 Phosphorylation (Bcl-2 Release) DAPK1->Beclin1 mTORC1 mTORC1 Activation (via TSC2) DAPK1->mTORC1 Pin1 Pin1 Inhibition DAPK1->Pin1 CaM Ca2+/Calmodulin CaM->DAPK1 co-activates Dapk1_IN_1 This compound Dapk1_IN_1->DAPK1 inhibits

Caption: DAPK1 is activated by various stress signals and regulates apoptosis, autophagy, and survival pathways.

Experimental Workflow: Investigating this compound Resistance

Resistance_Workflow start Start: Cancer cell line shows resistance to this compound step1 Step 1: Baseline Characterization - Confirm DAPK1 protein expression (Western Blot) - Confirm p53 mutation status (Sequencing) start->step1 step2 Step 2: Confirm Resistance Phenotype - Perform dose-response viability assay (MTT) - Calculate IC50 value step1->step2 decision1 Is IC50 high (>10 µM)? step2->decision1 step3 Step 3: Analyze Downstream Signaling - Treat with this compound (1-2x IC50) - Western Blot for DAPK1 targets (p-p53, Beclin-1) decision1->step3 Yes end_sensitive Re-evaluate experiment: Check compound stability/activity decision1->end_sensitive No decision2 Is downstream pathway inhibited? step3->decision2 step4a Step 4a: Investigate Upstream/Target - Check for DAPK1 mutations - Assess DAPK1 post-translational modifications decision2->step4a No step4b Step 4b: Investigate Bypass Pathways - Assess activation of parallel survival pathways (e.g., Akt/mTOR, MAPK) - Use combination therapy to co-target bypass pathway decision2->step4b Yes end_resistant Conclusion: Cell line has intrinsic or acquired resistance step4a->end_resistant step4b->end_resistant

Caption: A logical workflow to diagnose the mechanisms of resistance to this compound in cancer cells.

Troubleshooting Logic for this compound Experiments

Troubleshooting_Logic start Problem: No effect of this compound on cell viability q1 Is DAPK1 protein expressed in your cells? start->q1 a1_no Solution: Select a DAPK1-positive cell line or induce expression. Experiment is invalid without the target. q1->a1_no No q2 Is your this compound compound active and soluble? q1->q2 Yes a2_no Solution: - Use a positive control cell line. - Prepare fresh stock solutions. - Check for precipitation in media. q2->a2_no No q3 Is the cell line's p53 status mutant? q2->q3 Yes a3_no Insight: Cells with wild-type p53 may be intrinsically resistant to DAPK1 inhibition. This may be the expected result. q3->a3_no No a3_yes Conclusion: Cells have a valid resistant phenotype. Proceed to investigate bypass pathways or drug efflux mechanisms. q3->a3_yes Yes

Caption: A decision tree to troubleshoot experiments where this compound shows no effect.

References

Technical Support Center: Dapk1-IN-1 Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dapk1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies encountered during in vitro kinase assays involving the Death-Associated Protein Kinase 1 (DAPK1) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

A1: this compound is a small molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1). It has a reported dissociation constant (Kd) of 0.63 μM[1]. The half-maximal inhibitory concentration (IC50) can vary depending on the specific assay conditions, particularly the ATP concentration. It is recommended to determine the IC50 empirically under your experimental conditions.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically soluble in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to six months, or at -20°C for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes[1][2].

Q3: My this compound inhibition data is highly variable between experiments. What are the common causes?

A3: High variability in kinase assay results can stem from several factors. These include inconsistencies in reagent preparation and handling, pipetting inaccuracies, compound precipitation in the aqueous assay buffer, and fluctuations in incubation times and temperatures. A systematic approach to troubleshooting these variables is essential for achieving reproducible results.

Q4: I am observing lower than expected potency for this compound in my cell-based assay compared to a biochemical assay. Why might this be?

A4: Discrepancies between biochemical and cell-based assay results are common. This can be due to poor cell permeability of the inhibitor, rapid metabolism of the compound by the cells, or active efflux of the inhibitor from the cell. These factors can prevent this compound from reaching its intracellular target at a sufficient concentration to elicit the expected level of inhibition.

Q5: Are there known off-target effects for this compound?

Troubleshooting Inconsistent Kinase Assay Results

Inconsistent results with this compound can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: High Variability in IC50 Values

High variability or a lack of a clear dose-response curve can be caused by several factors related to the compound, reagents, or assay procedure.

Potential Cause Recommended Solution
Compound Precipitation This compound may have limited solubility in aqueous assay buffers. Visually inspect wells for precipitation, especially at higher concentrations. Consider lowering the final DMSO concentration or adding a solubility-enhancing agent to the buffer.
Reagent Inconsistency Ensure all reagents, especially ATP and the DAPK1 enzyme, are properly stored and handled. Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the enzyme.
Pipetting Inaccuracy Calibrate pipettes regularly. Use appropriate pipetting techniques, especially for small volumes, to ensure accurate and consistent dispensing of the inhibitor, enzyme, and substrate.
Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and lead to skewed results. To mitigate this, avoid using the outermost wells or fill them with buffer or water.
Inconsistent Incubation Ensure consistent incubation times and temperatures across all assay plates. Use a calibrated incubator and a precise timer for all reaction steps.
Problem 2: No or Very Weak Inhibition by this compound

If this compound fails to inhibit DAPK1 activity, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Inactive DAPK1 Enzyme Confirm the activity of your DAPK1 enzyme. Repeated freeze-thaw cycles or improper storage can lead to a loss of activity. Consider running a positive control with a known DAPK1 inhibitor, such as staurosporine.
Incorrect ATP Concentration This compound is likely an ATP-competitive inhibitor. If the ATP concentration in your assay is too high, it can outcompete the inhibitor, leading to an apparent lack of inhibition. Determine the Km of ATP for DAPK1 in your assay system and use an ATP concentration at or near the Km.
Substrate Quality Ensure the peptide or protein substrate is of high quality and has the correct sequence and purity. Substrate degradation can lead to a loss of signal and inaccurate results.
Assay Window Issues A small assay window (low signal-to-background ratio) can make it difficult to detect inhibition. Optimize the enzyme and substrate concentrations to achieve a robust signal.

Experimental Protocols

Protocol 1: General DAPK1 Kinase Assay (Luminescence-Based)

This protocol is a general guideline for a luminescence-based DAPK1 kinase assay, such as the ADP-Glo™ Kinase Assay.

Materials:

  • DAPK1 enzyme

  • This compound

  • Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • DAPK1 substrate (e.g., a specific peptide substrate or Myelin Basic Protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

Procedure:

  • Prepare Reagents: Dilute the DAPK1 enzyme, substrate, ATP, and this compound in Kinase Buffer to their desired working concentrations.

  • Inhibitor Dispensing: Add 1 µL of this compound in 5% DMSO or a vehicle control to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the diluted DAPK1 enzyme to each well.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Protocol 2: DAPK1 Autophosphorylation Assay (Western Blot)

This protocol can be used to confirm the basal activity of the DAPK1 enzyme.

Materials:

  • DAPK1 enzyme

  • Kinase Buffer

  • ATP

  • SDS-PAGE loading buffer

  • Anti-phospho-DAPK1 (pSer308) antibody

  • Anti-DAPK1 antibody (for total protein control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the DAPK1 enzyme with Kinase Buffer and ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with the anti-phospho-DAPK1 (pSer308) antibody overnight at 4°C.

  • Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.

  • Total Protein Control: Strip the membrane and re-probe with an anti-DAPK1 antibody to confirm equal loading of the enzyme.

Diagrams

DAPK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects IFN-g IFN-g DAPK1 DAPK1 IFN-g->DAPK1 TNF-a TNF-a TNF-a->DAPK1 FasL FasL FasL->DAPK1 TGF-b TGF-b TGF-b->DAPK1 ER Stress ER Stress ER Stress->DAPK1 Ischemia Ischemia Ischemia->DAPK1 p53 p53 DAPK1->p53 P Beclin1 Beclin1 DAPK1->Beclin1 P NMDA-R NMDA Receptor DAPK1->NMDA-R P PKD PKD DAPK1->PKD Apoptosis Apoptosis Autophagy Autophagy Neuronal Death Neuronal Death p53->Apoptosis Beclin1->Autophagy NMDA-R->Neuronal Death JNK JNK PKD->JNK JNK->Autophagy Kinase_Assay_Workflow Prep Reagent Preparation (Enzyme, Substrate, ATP, this compound) Dispense Dispense Inhibitor/Vehicle to Assay Plate Prep->Dispense AddEnzyme Add DAPK1 Enzyme Dispense->AddEnzyme Initiate Initiate Reaction (Add Substrate/ATP Mix) AddEnzyme->Initiate Incubate Incubate at RT Initiate->Incubate Stop Stop Reaction & Deplete ATP Incubate->Stop Detect Add Detection Reagent (Signal Generation) Stop->Detect Read Read Plate (Luminescence) Detect->Read Troubleshooting_Tree Start Inconsistent Results CheckCompound Check this compound Solubility & Stability Start->CheckCompound CheckReagents Verify Reagent Activity & Concentration Start->CheckReagents CheckProcedure Review Assay Procedure Start->CheckProcedure Soluble Is Compound Soluble in Assay Buffer? CheckCompound->Soluble EnzymeActive Is DAPK1 Enzyme Active? CheckReagents->EnzymeActive Pipetting_OK Is Pipetting Accurate? CheckProcedure->Pipetting_OK Soluble->CheckReagents Yes OptimizeBuffer Optimize Buffer or Lower Compound Conc. Soluble->OptimizeBuffer No ATP_OK Is ATP Concentration Optimal? EnzymeActive->ATP_OK Yes NewEnzyme Use New Enzyme Aliquot & Run Controls EnzymeActive->NewEnzyme No ATP_OK->CheckProcedure Yes TitrateATP Titrate ATP (Use Km) ATP_OK->TitrateATP No Incubation_OK Are Incubation Conditions Consistent? Pipetting_OK->Incubation_OK Yes CalibratePipettes Calibrate Pipettes & Review Technique Pipetting_OK->CalibratePipettes No StandardizeTimeTemp Standardize Time & Temperature Incubation_OK->StandardizeTimeTemp No

References

Dapk1-IN-1 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the DAPK1 inhibitor, Dapk1-IN-1. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and proper handling of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: For initial high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 100 mg/mL.[1] When preparing your stock solution, using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.

Q2: How should I store the solid this compound compound and its stock solutions?

A2: Proper storage is critical to maintain the integrity of this compound. Refer to the table below for detailed storage conditions. It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q3: I observe precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?

A3: This is a common issue for many small molecule inhibitors which often have poor solubility in aqueous solutions. To address this, you can try several approaches:

  • Lower the final concentration: The compound may be precipitating because its concentration exceeds its solubility limit in your aqueous buffer.

  • Use a surfactant or co-solvent: Adding a small amount of a biocompatible surfactant (e.g., Tween-80, Cremophor EL) or a co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) to your final dilution buffer can help to improve solubility. However, always perform a vehicle control experiment to ensure the solvent or surfactant does not affect your experimental results.

  • Gentle warming and sonication: Briefly warming the solution to 37°C and sonicating may help to redissolve the compound. However, be cautious as prolonged exposure to heat may degrade the compound.

Q4: How can I check the stability of this compound in my specific experimental conditions?

A4: The stability of this compound can be affected by the composition of your assay buffer, incubation temperature, and time. It is advisable to perform a stability study under your specific experimental conditions. A general protocol for assessing short-term stability using HPLC or LC-MS/MS is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or lower than expected potency in biological assays. Compound degradation due to improper storage or handling.- Prepare fresh dilutions from a frozen stock solution for each experiment.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]- Confirm the stability of the compound in your specific assay buffer and conditions (see stability assessment protocol).
Appearance of new peaks in HPLC/LC-MS analysis of the compound. The compound is degrading into one or more new chemical entities.- Ensure the solid compound and stock solutions are stored under the recommended conditions, protected from light, moisture, and extreme temperatures.- Prepare fresh stock solutions if degradation is suspected.
Difficulty dissolving the solid compound. The compound may have absorbed moisture, or the incorrect solvent is being used.- Ensure the compound is brought to room temperature before opening the vial to prevent condensation.- Use fresh, anhydrous DMSO for preparing stock solutions.[1] Ultrasonic treatment may be required to fully dissolve the compound.

Quantitative Data Summary

Table 1: Storage Conditions for this compound

Form Storage Temperature Duration Notes
Solid Powder-20°C3 yearsShipped at room temperature in the continental US; may vary elsewhere.
Stock Solution in DMSO-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
Stock Solution in DMSO-20°C1 monthFor shorter-term storage.

Data sourced from MedChemExpress product information.[1]

Table 2: Solubility of this compound

Solvent Solubility
DMSO100 mg/mL (298.37 mM)

Data sourced from MedChemExpress product information. Ultrasonic treatment may be needed.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for experimental use.

Materials:

  • This compound solid compound

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed compound).

  • Vortex the tube for 1-2 minutes to dissolve the compound. If necessary, use a sonicator for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Short-Term Stability Assessment of this compound in Solution

Objective: To assess the stability of this compound in a specific buffer or medium over a defined period.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Experimental buffer or cell culture medium of interest

  • HPLC-UV or LC-MS/MS system

  • Incubator set to the desired experimental temperature (e.g., 37°C)

Procedure:

  • Prepare a solution of this compound in your experimental buffer at the final working concentration.

  • Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC-UV or LC-MS/MS to determine the initial peak area of this compound.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • At various time points (e.g., 2, 4, 8, 24 hours), take another aliquot of the solution and analyze it by HPLC-UV or LC-MS/MS.

  • Compare the peak area of this compound at each time point to the initial peak area at T=0.

  • Calculate the percentage of this compound remaining at each time point using the formula: (Peak Area at Time X / Peak Area at T=0) * 100

  • A significant decrease in the peak area over time indicates degradation of the compound under the tested conditions.

Visualizations

Experimental_Workflow_Stock_Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh Solid This compound Equilibrate->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Vortex Vortex to Dissolve Add_Solvent->Vortex Sonicate Sonicate (if needed) Vortex->Sonicate Aliquot Aliquot into Single-Use Tubes Sonicate->Aliquot Store Store at -80°C or -20°C Aliquot->Store Stability_Assessment_Workflow Start Prepare this compound in Experimental Buffer T0_Analysis T=0 Analysis: Measure Initial Peak Area (HPLC/LC-MS) Start->T0_Analysis Incubate Incubate Solution at Desired Temperature Start->Incubate Compare Compare Peak Areas to T=0 T0_Analysis->Compare Time_Points Take Aliquots at Various Time Points (e.g., 2, 4, 8, 24h) Incubate->Time_Points Tx_Analysis Time-Point Analysis: Measure Peak Area (HPLC/LC-MS) Time_Points->Tx_Analysis Tx_Analysis->Compare Calculate Calculate % Remaining Compare->Calculate End Determine Stability Calculate->End

References

Technical Support Center: Dapk1-IN-1 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to generate dose-response curves for the DAPK1 inhibitor, Dapk1-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is DAPK1 and why is it a target for drug development?

A1: Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase. It plays a crucial role in multiple cellular signaling pathways that can trigger programmed cell death (apoptosis) and autophagy, a cellular recycling process.[1][2][3] DAPK1 is considered a tumor suppressor, and its loss of function is associated with various cancers.[1] Conversely, its over-activation is implicated in neurodegenerative diseases. This dual role makes it an important target for therapeutic intervention.

Q2: What is the mechanism of action of this compound?

A2: this compound is an inhibitor of Death-Associated Protein Kinase 1 (DAPK1). It exerts its effects by binding to the kinase domain of DAPK1, thereby preventing it from phosphorylating its downstream targets. This inhibition can block the pro-apoptotic and pro-autophagic functions of DAPK1.

Q3: Which cell viability assays are recommended for generating this compound dose-response curves?

A3: Several assays are suitable, with the choice depending on the experimental setup and available equipment. Commonly used assays include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells.

  • CellTiter-Glo® Luminescent Cell Viability Assay: A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.

Q4: What is a typical dose range to test for this compound in a cell viability assay?

A4: The effective concentration of this compound can vary significantly depending on the cell line. A good starting point for a dose-response curve is to use a wide range of concentrations, typically in a logarithmic series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). The binding affinity (Kd) of this compound for DAPK1 has been reported to be 0.63 μM, which can serve as a reference for the expected effective concentration range.

Data Presentation

InhibitorTargetIC50 / KdCell Line(s)Assay Type
This compoundDAPK1Kd = 0.63 µMNot specified in the provided contextBiochemical Assay
TC-DAPK 6DAPK1IC50 = 69 nMNot specified in the provided contextBiochemical Assay
Compound 6DAPK1IC50 = 69 nMNot specified in the provided contextBiochemical Assay

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition in vitro, while Kd (dissociation constant) is a measure of binding affinity. Cell-based IC50 values for this compound may vary.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions and should be adapted as needed.

Materials:

  • Cells of interest

  • This compound

  • Opaque-walled 96-well plates

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimized density and allow them to equilibrate for at least 4 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of the compound dilutions to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the chosen treatment duration at 37°C and 5% CO2.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate cell viability relative to the vehicle-treated control wells. Plot the results to generate a dose-response curve and calculate the IC50 value.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.
Non-sigmoidal dose-response curve (U-shaped or irregular) Compound precipitation at high concentrations, direct interference of the compound with the assay reagents.Visually inspect the wells for precipitate. If observed, consider using a different solvent or lowering the maximum concentration. To check for assay interference, run a control plate with the compound in cell-free medium.
IC50 value is not reproducible Variations in cell health (passage number, confluency), incubation times, or reagent preparation.Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase. Standardize all incubation times precisely. Prepare fresh reagents for each experiment.
Low signal or poor dynamic range Suboptimal cell number, incorrect assay choice for the cell type.Perform a cell titration experiment to determine the optimal seeding density for a linear assay response. Consider trying an alternative viability assay if the signal remains low.
Unexpected increase in viability at high this compound concentrations Off-target effects of the inhibitor, or the compound interfering with the assay chemistry.Investigate potential off-target effects through literature searches or further experiments. Run cell-free controls to rule out direct chemical interference with the assay.

Visualizations

DAPK1_Signaling_Pathway IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR TNFa TNF-α TNFR TNFR TNFa->TNFR FasL FasL FasR FasR FasL->FasR DAPK1 DAPK1 IFNgR->DAPK1 Activation TNFR->DAPK1 Activation FasR->DAPK1 Activation p53 p53 DAPK1->p53 Phosphorylation Beclin1 Beclin 1 DAPK1->Beclin1 Phosphorylation Dapk1_IN_1 This compound Dapk1_IN_1->DAPK1 Inhibition Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy Bcl2 Bcl-2 Bcl2->Beclin1 Inhibition

Caption: Simplified DAPK1 signaling pathway leading to apoptosis and autophagy.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution 2. Prepare this compound Serial Dilutions Treatment 4. Treat Cells with this compound Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72h Treatment->Incubation Assay 6. Perform Viability Assay (MTT or CellTiter-Glo) Incubation->Assay Readout 7. Measure Absorbance/Luminescence Assay->Readout Normalization 8. Normalize Data to Control Readout->Normalization Curve_Fitting 9. Plot Dose-Response Curve Normalization->Curve_Fitting IC50_Calc 10. Calculate IC50 Curve_Fitting->IC50_Calc

Caption: Experimental workflow for generating a dose-response curve.

References

Flow cytometry analysis of apoptosis after Dapk1-IN-1 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Dapk1-IN-1 in flow cytometry-based apoptosis studies. This resource provides detailed protocols, troubleshooting guides, and frequently asked questions to ensure the successful execution and interpretation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a chemical inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that acts as a positive mediator of apoptosis in response to various stimuli.[1][2] this compound functions by binding to the kinase domain of DAPK1, likely in an ATP-competitive manner, thereby preventing the phosphorylation of its downstream targets and inhibiting its pro-apoptotic activity. It has a reported binding affinity (Kd) of 0.63 μM.

Q2: What is the role of DAPK1 in apoptosis?

A2: DAPK1 is a crucial regulator of apoptosis, or programmed cell death. It is activated by various signals, including interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Fas ligand.[1][3][4] Once activated, DAPK1 can induce apoptosis through several downstream pathways, such as the direct phosphorylation of p53 and the regulation of other proteins involved in the apoptotic cascade.[3][4] Its activity is linked to both caspase-dependent and independent cell death.[1]

Q3: How does flow cytometry with Annexin V and Propidium Iodide (PI) detect apoptosis?

A3: This is a standard method for identifying and quantifying apoptotic cells.[5] In early apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis when membrane integrity is lost, where it binds to DNA. By using both stains, we can distinguish between different cell populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

DAPK1 Signaling Pathway in Apoptosis

DAPK1_Apoptosis_Pathway Ext_Stimuli Apoptotic Stimuli (e.g., IFN-γ, TNF-α, FasL) DAPK1 DAPK1 Ext_Stimuli->DAPK1 Activates p53 p53 DAPK1->p53 Phosphorylates Beclin1 Beclin-1 DAPK1->Beclin1 Phosphorylates Dapk1_IN_1 This compound Dapk1_IN_1->DAPK1 Inhibits Bax Bax p53->Bax Upregulates Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Autophagy Autophagy Beclin1->Autophagy

Caption: DAPK1-mediated signaling pathways leading to apoptosis and autophagy.

Experimental Protocol: Apoptosis Analysis via Flow Cytometry

This protocol outlines the key steps for treating cells with this compound and subsequent analysis of apoptosis using Annexin V and PI staining.

1. Cell Culture and Treatment: 1.1. Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. 1.2. Allow cells to adhere and grow for 24 hours. 1.3. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). 1.4. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time course (e.g., 24, 48 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Harvesting: 2.1. Adherent cells: a. Collect the culture medium, which contains detached apoptotic and necrotic cells. b. Gently wash the adherent cells with PBS. c. Detach the cells using a gentle dissociation reagent like Accutase or Trypsin-EDTA. Note: If using Trypsin-EDTA, ensure it is thoroughly washed out, as EDTA can interfere with the calcium-dependent Annexin V binding. d. Combine the detached cells with the collected medium from step 2.1.a. 2.2. Suspension cells: Collect cells directly into a centrifuge tube. 2.3. Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. 2.4. Discard the supernatant and wash the cell pellet once with cold PBS.

3. Staining: 3.1. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. 3.2. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. 3.3. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. 3.4. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.

4. Flow Cytometry Analysis: 4.1. Analyze the samples on a flow cytometer within one hour of staining. 4.2. Set up appropriate voltage and compensation settings using unstained, Annexin V-only, and PI-only stained control samples. 4.3. Acquire at least 10,000 events for each sample. 4.4. Gate the cell population based on forward and side scatter to exclude debris. 4.5. Create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis) to differentiate between live, early apoptotic, and late apoptotic/necrotic cell populations.

Experimental Workflow

Apoptosis_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis cell_culture 1. Cell Seeding & Culture treatment 2. Treatment with this compound cell_culture->treatment harvesting 3. Cell Harvesting treatment->harvesting staining 4. Annexin V/PI Staining harvesting->staining flow_cytometry 5. Flow Cytometry Acquisition staining->flow_cytometry data_analysis 6. Data Analysis & Quadrant Gating flow_cytometry->data_analysis

Caption: A step-by-step workflow for apoptosis analysis using this compound.

Representative Data

The following table provides illustrative data on the percentage of apoptotic cells in a hypothetical cancer cell line treated with a DAPK1 inhibitor for 48 hours.

Treatment GroupConcentration (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)Total Apoptotic (%)
Vehicle Control095.22.52.34.8
This compound0.585.78.16.214.3
This compound1.072.415.312.327.6
This compound5.055.824.619.644.2
This compound10.038.135.226.761.9

Note: This data is representative and for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and the specific DAPK1 inhibitor used.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Apoptotic Signal in Treated Group 1. Insufficient inhibitor concentration or treatment time: The dose or duration may not be optimal for your cell line. 2. Inhibitor inactivity: this compound may have degraded due to improper storage. 3. Cell line resistance: The cell line may have low DAPK1 expression or alternative survival pathways. 4. Loss of apoptotic cells: Apoptotic cells may have detached and been lost during washing steps.1. Perform a dose-response and time-course experiment to determine optimal conditions. 2. Ensure proper storage of the inhibitor (as recommended by the manufacturer) and prepare fresh dilutions for each experiment. 3. Verify DAPK1 expression in your cell line via Western Blot or qPCR. Consider using a positive control for apoptosis induction (e.g., staurosporine). 4. Always collect the supernatant/culture medium during the harvesting step to include detached cells in your analysis.
High Background Apoptosis in Control Group 1. Unhealthy cells: Cells may be overgrown, starved of nutrients, or stressed. 2. Harsh cell handling: Excessive pipetting or centrifugation can cause mechanical damage. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Ensure cells are in a healthy, logarithmic growth phase and are not over-confluent. 2. Handle cells gently. Centrifuge at low speeds (300-400 x g). 3. Keep the final solvent concentration consistent across all samples and as low as possible (typically <0.1%).
High Percentage of Necrotic Cells (PI-positive only) 1. Cell membrane damage: Cells may have been damaged during harvesting. 2. Late time point: The assay may have been performed too late, and most cells have progressed to necrosis.1. Use gentle cell detachment methods and handling procedures. 2. Perform a time-course experiment to capture earlier apoptotic events.
Poor Separation of Cell Populations 1. Incorrect compensation settings: Spectral overlap between fluorochromes is not properly corrected. 2. Cell clumping: Aggregated cells can lead to inaccurate readings.1. Use single-stain controls to set up proper compensation before acquiring experimental samples. 2. Gently mix samples before running. If clumping is severe, filter the cell suspension through a cell strainer.

References

Improving Dapk1-IN-1 bioavailability for animal studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for researchers utilizing Dapk1-IN-1 in animal studies. The following information is designed to address common challenges related to the compound's bioavailability and administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

A1: this compound is a small molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1), a key regulator of apoptosis and autophagy.[1][2] Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility, which can lead to low and variable oral bioavailability, posing a challenge for achieving consistent therapeutic exposures in animal models.[3][4]

Q2: My this compound is precipitating out of my aqueous vehicle during preparation for oral gavage. What can I do?

A2: Precipitation is a common issue due to the low aqueous solubility of this compound.[3] This can lead to inaccurate dosing and poor absorption. Please refer to the Troubleshooting Guide: Formulation and Administration below for detailed solutions, including the use of co-solvents and solubility enhancers.

Q3: Are there any established formulation strategies to improve the oral bioavailability of compounds similar to this compound?

A3: Yes, several strategies have proven effective for improving the oral absorption of poorly soluble kinase inhibitors. These include the use of lipid-based formulations (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems), the formation of lipophilic salts, and the creation of amorphous solid dispersions.[5][6][7] These approaches aim to increase the solubility and dissolution rate of the compound in the gastrointestinal tract.

Q4: What are the key signaling pathways I should monitor to assess the pharmacodynamic effects of this compound in vivo?

A4: DAPK1 is involved in multiple cellular pathways that trigger apoptosis and autophagy.[8] Key downstream targets to monitor for assessing target engagement include the phosphorylation status of proteins involved in cell death and survival. For a visual representation of these pathways, please see the Signaling Pathway Diagrams section below.

Troubleshooting Guides

Issue 1: Poor Solubility and Formulation Precipitation

Symptoms:

  • Visible precipitate or cloudiness in the dosing solution.

  • Inconsistent results between animals in the same cohort.

  • Lower than expected plasma concentrations of this compound.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Low Aqueous Solubility Utilize a co-solvent system. A common starting point is a mixture of DMSO and a solubilizing agent like PEG300, Tween® 80, or Cremophor® EL. It is crucial to keep the final DMSO concentration as low as possible (ideally <10%) to minimize toxicity.
Compound Aggregation Sonication of the formulation can help to break up aggregates and improve dissolution.
Incorrect Vehicle pH For weakly basic compounds, adjusting the pH of the vehicle to be more acidic can improve solubility. However, the physiological tolerance of the chosen pH must be considered.
Formulation Instability Prepare the dosing formulation fresh daily and visually inspect for any precipitation before administration.
Issue 2: Low and Variable Bioavailability

Symptoms:

  • Low plasma exposure (AUC) after oral administration.

  • High variability in pharmacokinetic parameters between individual animals.

  • Lack of a clear dose-response relationship in efficacy studies.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Poor Dissolution in GI Tract Consider advanced formulation strategies such as lipid-based formulations (e.g., SEDDS) or creating an amorphous solid dispersion to enhance the dissolution rate.
First-Pass Metabolism If extensive first-pass metabolism is suspected, consider co-administration with a broad-spectrum cytochrome P450 inhibitor (use with caution and appropriate controls) or explore alternative routes of administration (e.g., intraperitoneal injection) to bypass the liver.
Efflux Transporter Activity If efflux by transporters like P-glycoprotein is a concern, co-administration with a P-gp inhibitor may be explored, though this can complicate data interpretation.

Quantitative Data Summary

The following tables provide illustrative data for typical pharmacokinetic parameters of a poorly soluble kinase inhibitor formulated using different methods. Note: This data is hypothetical and intended for guidance purposes only. Actual results for this compound may vary.

Table 1: this compound Solubility in Common Vehicles

VehicleSolubility (mg/mL)
Water< 0.01
PBS (pH 7.4)< 0.01
10% DMSO / 90% Saline~0.5
10% DMSO / 40% PEG300 / 50% Saline~2.5
5% DMSO / 10% Tween® 80 / 85% Saline~1.5
DMSO100[3]

Table 2: Illustrative Pharmacokinetic Parameters of a Kinase Inhibitor in Mice Following Oral Gavage (25 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
Suspension in 0.5% CMC150 ± 502.0600 ± 2005
Solution in 10% DMSO / 40% PEG300450 ± 1501.01800 ± 60015
Lipid-Based Formulation (SEDDS)900 ± 2500.54500 ± 120038

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Oral Gavage

Objective: To prepare a clear, stable solution of this compound for oral administration to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • PEG300 (Polyethylene glycol 300)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution of this compound in DMSO.

    • Weigh the required amount of this compound powder.

    • Dissolve in anhydrous DMSO to a concentration of 50 mg/mL.

    • Vortex and sonicate until the compound is fully dissolved.

  • Prepare the final dosing solution.

    • For a final concentration of 2.5 mg/mL in a vehicle of 10% DMSO / 40% PEG300 / 50% saline:

      • In a sterile microcentrifuge tube, add 400 µL of PEG300.

      • Add 50 µL of the 50 mg/mL this compound stock solution in DMSO.

      • Vortex thoroughly.

      • Add 550 µL of sterile saline.

      • Vortex again until a clear, homogenous solution is formed.

  • Administration.

    • Administer the formulation to mice via oral gavage at the desired dose volume (e.g., 10 mL/kg).

    • Prepare the formulation fresh daily.

Protocol 2: Oral Gavage Administration in Mice

Objective: To accurately and safely administer a liquid formulation to mice via oral gavage.

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needles (flexible-tipped needles are recommended to minimize injury)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the correct dosing volume.

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

    • Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

  • Dose Administration:

    • Once the needle is properly placed, slowly administer the formulation from the syringe.

    • Do not rotate the needle during administration.

  • Post-Administration Monitoring:

    • Gently remove the gavage needle along the same path of insertion.

    • Return the mouse to its cage and monitor for any signs of distress (e.g., difficulty breathing) for at least 15 minutes.

Visualizations

DAPK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_dapk1 DAPK1 cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response IFNg IFN-γ CaM Ca2+/Calmodulin IFNg->CaM TNFa TNF-α TNFa->CaM FasL FasL FasL->CaM TGFb TGF-β TGFb->CaM ER_Stress ER Stress ER_Stress->CaM DAPK1 DAPK1 CaM->DAPK1 Activates Beclin1 Beclin-1 DAPK1->Beclin1 Phosphorylates p53 p53 DAPK1->p53 Phosphorylates NMDA_R NMDA Receptor DAPK1->NMDA_R Phosphorylates Tau Tau DAPK1->Tau Phosphorylates PKD PKD DAPK1->PKD Autophagy Autophagy Beclin1->Autophagy Apoptosis Apoptosis p53->Apoptosis Neuronal_Death Neuronal Death NMDA_R->Neuronal_Death Tau->Neuronal_Death PKD->Autophagy

Caption: Simplified DAPK1 signaling pathway.

experimental_workflow cluster_formulation Formulation Development cluster_pk_study Pharmacokinetic (PK) Study cluster_pd_study Pharmacodynamic (PD) Study Solubility_Screen Solubility Screening in Various Vehicles Formulation_Optimization Optimization of Co-solvent/Excipient Ratios Solubility_Screen->Formulation_Optimization Stability_Testing Short-term Stability Assessment Formulation_Optimization->Stability_Testing Treatment Treat with this compound Formulation Formulation_Optimization->Treatment Dosing Oral Gavage to Mice Stability_Testing->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling LCMS_Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->LCMS_Analysis PK_Parameter_Calculation Calculate Cmax, Tmax, AUC, Bioavailability LCMS_Analysis->PK_Parameter_Calculation Tumor_Model Establish Xenograft Tumor Model (if applicable) Tumor_Model->Treatment Tissue_Collection Collect Tumor/Target Tissues Treatment->Tissue_Collection Biomarker_Analysis Analyze Downstream Biomarkers (e.g., p-p53) Tissue_Collection->Biomarker_Analysis

Caption: Workflow for in vivo evaluation of this compound.

References

Dapk1-IN-1 interference with assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for utilizing Dapk1-IN-1 in your research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin (Ca2+/CaM)-dependent serine/threonine kinase that plays a crucial role in multiple cellular signaling pathways, including apoptosis (programmed cell death) and autophagy (a cellular recycling process)[1][2][3][4][5]. This compound exerts its effect by binding to the ATP-binding pocket of the DAPK1 kinase domain, thereby preventing the phosphorylation of its downstream substrates.

Q2: What are the key physicochemical properties of this compound?

Key properties of this compound are summarized in the table below. It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions as the compound's solubility can be significantly impacted by hygroscopic DMSO.

PropertyValueReference
Binding Affinity (Kd) 0.63 µM--INVALID-LINK--
Solubility Soluble in DMSO (e.g., 100 mg/mL)--INVALID-LINK--
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.--INVALID-LINK--

Q3: What are the known off-target effects of this compound?

A comprehensive kinase selectivity profile for this compound is not publicly available at this time. As with any kinase inhibitor, off-target effects are possible and should be considered when interpreting experimental results. It is highly recommended that researchers perform their own kinase profiling against a panel of kinases to determine the selectivity of this compound in their experimental context.

Q4: Can this compound interfere with common assay reagents?

There is no specific data in the public domain detailing the interference of this compound with common assay reagents such as luciferase or fluorescent probes. However, small molecules can sometimes interfere with assay readouts. Potential issues include:

  • Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your assay, leading to a false-positive signal.

  • Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a false-negative result.

  • Luciferase Inhibition: The compound may directly inhibit the luciferase enzyme in luminescence-based assays.

  • Pan-Assay Interference Compounds (PAINS): Some chemical structures are known to interfere with a wide range of assays through various mechanisms[6][7][8]. A formal PAINS analysis for this compound has not been published.

It is crucial to perform appropriate control experiments to rule out such interference.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or Noisy Data in Kinase Assays

High variability or a low signal-to-noise ratio in your DAPK1 kinase assay can stem from several factors.

Possible Cause Troubleshooting Steps
Inhibitor Precipitation - Ensure this compound is fully dissolved in high-quality, anhydrous DMSO before diluting into aqueous assay buffer. - Keep the final DMSO concentration in the assay consistent and as low as possible (typically ≤1%). - Visually inspect for any precipitation after dilution.
Inhibitor Instability - Prepare fresh dilutions of this compound for each experiment from a frozen stock. - Assess the stability of this compound in your specific assay buffer over the time course of your experiment.
Assay Component Variability - Ensure all reagents (enzyme, substrate, ATP) are properly stored and have not undergone multiple freeze-thaw cycles. - Use calibrated pipettes and ensure thorough mixing of reagents.
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results

You may observe a potent effect of this compound in a biochemical assay but a weaker or no effect in a cell-based assay.

Possible Cause Troubleshooting Steps
Poor Cell Permeability - The compound may not efficiently cross the cell membrane. Consider using a higher concentration in cell-based assays, but be mindful of potential off-target effects and toxicity.
Cellular Efflux - Cells may actively pump the inhibitor out. This can be investigated using efflux pump inhibitors, though this can introduce other experimental variables.
High Intracellular ATP - The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). As this compound is an ATP-competitive inhibitor, its apparent potency in cells may be lower.
Inhibitor Metabolism - Cells may metabolize and inactivate this compound over time. Consider the duration of your experiment and the stability of the compound in your cell culture conditions.
Issue 3: Suspected Off-Target Effects

If you observe a phenotype that is inconsistent with the known functions of DAPK1, it may be due to off-target effects.

Possible Cause Troubleshooting Steps
Inhibition of Other Kinases - As a kinase selectivity profile is not available, it is crucial to validate your findings using alternative methods. - Use a structurally distinct DAPK1 inhibitor to see if it recapitulates the same phenotype. - Employ genetic approaches such as siRNA or CRISPR/Cas9 to knockdown DAPK1 and compare the phenotype to that observed with this compound.
Issue 4: Potential Assay Interference

If you suspect this compound is interfering with your assay readout, perform the following control experiments.

Type of Interference Control Experiment
Autofluorescence - Run a sample containing only this compound (at the highest concentration used in your assay) in your assay buffer and measure the fluorescence at the same settings used for your experiment. An unstained control sample is also recommended to assess background fluorescence[9].
Luciferase Inhibition - In a cell-free setup, add this compound to a reaction containing a known amount of luciferase and its substrate and measure the luminescence. Compare this to a control without the inhibitor.
General Assay Interference - For endpoint assays, add this compound just before reading the signal. If the signal is altered, it suggests direct interference with the detection reagents.

DAPK1 Signaling Pathways

DAPK1 is a central regulator of both apoptosis and autophagy, often in response to stress signals. The diagrams below illustrate simplified representations of these pathways.

DAPK1_Apoptosis_Pathway Stress Stress Stimuli (e.g., IFN-γ, TNF-α) CaM Ca2+/Calmodulin Stress->CaM increases Ca2+ DAPK1_active Active DAPK1 CaM->DAPK1_active activates DAPK1_inactive Inactive DAPK1 DAPK1_inactive->DAPK1_active p53 p53 DAPK1_active->p53 phosphorylates Beclin1 Beclin 1 DAPK1_active->Beclin1 phosphorylates Bcl2 Bcl-2 DAPK1_active->Bcl2 disrupts interaction with Beclin 1 Apoptosis Apoptosis p53->Apoptosis promotes Autophagy Autophagy Beclin1->Autophagy promotes Bcl2->Beclin1 inhibits Kinase_Inhibitor_Workflow A Primary Screening (e.g., ADP-Glo, TR-FRET) B Dose-Response & IC50 Determination A->B C Cell-Based Assays (e.g., Western Blot for phospho-substrate) B->C E Assay Interference Controls (Autofluorescence, Luciferase Inhibition) B->E D Selectivity Profiling (Kinase Panel Screen) C->D F Orthogonal Validation (siRNA, different inhibitor) C->F G Phenotypic Assays (e.g., Apoptosis, Autophagy) D->G F->G

References

Technical Support Center: Dapk1-IN-1 for In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Dapk1-IN-1 and why is it used in research?

This compound is a small molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1), with a reported binding affinity (Kd) of 0.63 μM.[1] DAPK1 is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in regulating apoptosis (programmed cell death) and autophagy.[2][3][4][5] Due to its involvement in various cellular stress and death pathways, DAPK1 is a therapeutic target of interest in several diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[1][3][6] this compound is used as a research tool to probe the function of DAPK1 in these processes.

Q2: Before I begin in vivo studies, what are the critical initial assessments for this compound?

Before proceeding to animal studies, it is crucial to establish a robust in vitro profile of the inhibitor. This includes:

  • Purity and Identity Confirmation: Verify the chemical structure and purity of your batch of this compound using methods like NMR and mass spectrometry.

  • In Vitro Potency: Confirm its inhibitory activity against DAPK1 in biochemical and cell-based assays.

  • Solubility: Determine its solubility in various pharmaceutically acceptable vehicles to develop a suitable formulation for in vivo administration.

  • In Vitro Stability: Assess its stability in liver microsomes or plasma from the animal species you intend to use to get a preliminary idea of its metabolic fate.

Q3: How do I formulate this compound for in vivo administration?

The choice of formulation vehicle is critical for ensuring bioavailability. Based on the solubility data, common vehicles for preclinical in vivo studies include:

  • Saline

  • Phosphate-buffered saline (PBS)

  • Aqueous solutions with co-solvents like DMSO, ethanol, or polyethylene (B3416737) glycol (PEG)

  • Suspensions in vehicles like carboxymethylcellulose (CMC) or Tween 80

It is essential to first test the tolerability of the chosen vehicle in a small group of animals.

Troubleshooting Guide for In Vivo Experiments

Problem Potential Cause Troubleshooting Steps
Lack of efficacy in vivo despite in vitro potency Poor bioavailability (low absorption, rapid metabolism/clearance).- Perform a pilot pharmacokinetic (PK) study to determine plasma concentration over time.- Optimize the formulation and route of administration.- Consider using a higher dose or a more frequent dosing schedule.
Off-target effects.- Profile the inhibitor against a panel of other kinases to assess its selectivity.- Include a structurally related but inactive control compound in your experiments.
Toxicity or adverse effects in animals On-target toxicity due to DAPK1 inhibition in healthy tissues.- Perform a dose-escalation study to find the maximum tolerated dose (MTD).- Reduce the dose or dosing frequency.
Off-target toxicity.- Assess for off-target activities.- Modify the chemical structure to improve selectivity.
Vehicle-related toxicity.- Run a vehicle-only control group to assess the tolerability of the formulation.
High variability in experimental results Inconsistent formulation or dosing.- Ensure the formulation is homogenous (e.g., a fine suspension or a clear solution).- Use precise dosing techniques.
Biological variability in animals.- Increase the number of animals per group.- Ensure animals are age and weight-matched.

DAPK1 Signaling Pathway

The diagram below illustrates a simplified overview of the DAPK1 signaling pathway, highlighting its role in apoptosis and autophagy. DAPK1 is activated by various stress signals and, in turn, phosphorylates key downstream targets to mediate cell death and autophagy.[2][3][7]

DAPK1_Signaling_Pathway Stress_Signals Stress Signals (e.g., IFN-γ, TNF-α) CaM Ca2+/Calmodulin Stress_Signals->CaM DAPK1 DAPK1 CaM->DAPK1 Activates Beclin1 Beclin-1 DAPK1->Beclin1 Phosphorylates p53 p53 DAPK1->p53 Phosphorylates Bcl2 Bcl-2 DAPK1->Bcl2 Inhibits interaction with Beclin-1 Dapk1_IN_1 This compound Dapk1_IN_1->DAPK1 Inhibits Apoptosis Apoptosis Autophagy Autophagy Beclin1->Autophagy p53->Apoptosis Bcl2->Beclin1

Simplified DAPK1 signaling pathway in apoptosis and autophagy.

Experimental Protocols

Protocol: Pilot Pharmacokinetic (PK) Study of this compound in Mice

This protocol outlines a general procedure to determine the plasma concentration-time profile of this compound after a single dose.

Materials:

  • This compound

  • Appropriate formulation vehicle

  • 8-10 week old mice (e.g., C57BL/6), n=3 per time point

  • Dosing syringes and needles (for chosen administration route, e.g., oral gavage or intraperitoneal injection)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Formulation Preparation: Prepare a homogenous solution or suspension of this compound in the chosen vehicle at the desired concentration.

  • Animal Dosing:

    • Fast animals overnight (if oral administration).

    • Record the body weight of each animal.

    • Administer a single dose of this compound (e.g., 10 mg/kg) via the chosen route.

  • Blood Sampling:

    • Collect blood samples (e.g., ~50 µL) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via an appropriate method (e.g., tail vein or retro-orbital bleeding).

    • Place blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½).

Experimental Workflow for In Vivo Assessment

The following diagram outlines the logical progression for evaluating a novel inhibitor for in vivo studies.

In_Vivo_Workflow A In Vitro Characterization (Potency, Selectivity) B Formulation Development & Solubility Testing A->B C Pilot Pharmacokinetic (PK) Study B->C C->B Poor PK profile D Efficacy Study in Disease Model C->D Favorable PK profile E Toxicology Assessment D->E F Data Analysis & Interpretation E->F

General workflow for in vivo assessment of a novel inhibitor.
Troubleshooting Logic for In Vivo Studies

This diagram provides a decision-making framework for addressing common issues during in vivo experiments.

Troubleshooting_Logic Start In Vivo Experiment Shows No Efficacy Check_PK Was a PK study performed? Start->Check_PK Perform_PK Perform Pilot PK Study Check_PK->Perform_PK No PK_Good Is PK profile adequate? Check_PK->PK_Good Yes Perform_PK->PK_Good Check_Dose Is the dose high enough to engage the target? PK_Good->Check_Dose Yes Optimize_Formulation Optimize Formulation PK_Good->Optimize_Formulation No Increase_Dose Increase Dose / Optimize Schedule Check_Dose->Increase_Dose No Check_Target Is the target relevant in the in vivo model? Check_Dose->Check_Target Yes Increase_Dose->Start Validate_Target Validate Target in Model Check_Target->Validate_Target Uncertain End Re-evaluate Hypothesis Check_Target->End No Check_Target->End Yes, but still no efficacy Validate_Target->End Optimize_Formulation->Perform_PK

Decision tree for troubleshooting lack of in vivo efficacy.

References

Validation & Comparative

A Comparative Guide to DAPK1 Inhibitors: Dapk1-IN-1 vs. Other Known Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dapk1-IN-1 against other well-characterized Death-Associated Protein Kinase 1 (DAPK1) inhibitors, namely TC-DAPK6 and HS38. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a pivotal role in multiple cellular processes, including apoptosis, autophagy, and inflammation. Its dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease, ischemic brain injury, and cancer, making it an attractive target for therapeutic intervention.[1][2][3] This guide focuses on a comparative analysis of small molecule inhibitors targeting the kinase activity of DAPK1.

Quantitative Performance Comparison

The following tables summarize the in vitro potency and selectivity of this compound, TC-DAPK6, and HS38 based on available experimental data.

InhibitorTargetIC50 (nM)Kd (µM)Assay TypeReference
This compoundDAPK12180.63TR-FRET Kinase Assay[4][5]
TC-DAPK6DAPK169-ATP-competitive kinase assay[1][6]
HS38DAPK12000.3Radiometric kinase assay[7]

Table 1: In Vitro Potency of DAPK1 Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) of the selected inhibitors against DAPK1. Lower values indicate higher potency.

InhibitorSelectivity ProfileReference
This compound Relatively specific for DAPK1. Also inhibits BRAF (IC50 = 668 nM), KDR (VEGFR2) (IC50 = 926 nM), and DAPK3 (IC50 = 1060 nM) at higher concentrations.[4]
TC-DAPK6 Highly selective for DAPK1. Displays >10 µM IC50 against a panel of 48 other kinases, including Abl, AMPK, Chk1, Met, and Src. Also inhibits DAPK3 with an IC50 of 225 nM.[8][9]
HS38 Potent inhibitor of DAPK1 and the closely related PIM3 kinase (IC50 = 200 nM). Also shows high affinity for DAPK2 (Kd = 79 nM) and inhibits ZIPK (DAPK3) with a Kd of 280 nM. Less potent against IRAK4, PIM1, and PIM2.[7]

Table 2: Kinase Selectivity Profile. This table provides an overview of the selectivity of each inhibitor against other kinases, which is crucial for assessing potential off-target effects.

DAPK1 Signaling Pathways

DAPK1 is a central node in signaling pathways that regulate programmed cell death. Its activation can lead to both apoptosis (Type I cell death) and autophagy (Type II cell death).[1][10]

DAPK1 in Apoptosis

DAPK1 can promote apoptosis through several mechanisms, including the phosphorylation of key signaling proteins. One critical substrate is the tumor suppressor p53. DAPK1 can directly phosphorylate p53, leading to its stabilization and the transcriptional activation of pro-apoptotic genes.[1][11]

Cellular Stress Cellular Stress DAPK1 DAPK1 Cellular Stress->DAPK1 Activates p53 p53 DAPK1->p53 Phosphorylates Apoptosis Apoptosis p53->Apoptosis Induces

DAPK1-mediated p53-dependent apoptosis pathway.
DAPK1 in Autophagy

DAPK1 also plays a crucial role in the induction of autophagy. A key mechanism involves the phosphorylation of Beclin-1, a core component of the autophagy machinery. DAPK1-mediated phosphorylation of Beclin-1 on its BH3 domain disrupts its inhibitory interaction with Bcl-2 and Bcl-XL, thereby promoting the formation of autophagosomes.[12][13][14]

DAPK1 DAPK1 Beclin-1 Beclin-1 DAPK1->Beclin-1 Phosphorylates Bcl-2/Bcl-XL Bcl-2/Bcl-XL Autophagy Autophagy Beclin-1->Autophagy Induces Bcl-2/Bcl-XL->Beclin-1 Inhibits

DAPK1 regulation of autophagy via Beclin-1 phosphorylation.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are summaries of common assays used to characterize DAPK1 inhibitors.

In Vitro Kinase Assays

The potency of DAPK1 inhibitors is typically determined using in vitro kinase assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the DAPK1 enzyme.

General Workflow for a DAPK1 Kinase Assay:

cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection Recombinant DAPK1 Recombinant DAPK1 Incubation Incubation Recombinant DAPK1->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Inhibitor Inhibitor->Incubation Signal Measurement Signal Measurement Incubation->Signal Measurement

Generalized workflow for an in vitro DAPK1 kinase assay.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen™) [4]

  • Principle: This assay measures the inhibition of DAPK1 by quantifying the amount of phosphorylated substrate produced. A terbium-labeled anti-phospho-substrate antibody binds to the phosphorylated product, bringing it in close proximity to a GFP-labeled substrate, resulting in a FRET signal.

  • Protocol Outline:

    • A reaction mixture is prepared containing recombinant DAPK1 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

    • The test inhibitor (e.g., this compound) is added at various concentrations.

    • The reaction is incubated to allow for substrate phosphorylation.

    • A detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) is added.

    • After incubation, the FRET signal is measured using a plate reader. The IC50 value is calculated from the dose-response curve.

2. Radiometric Kinase Assay (e.g., 33P-ATP Filter-Binding Assay) [15]

  • Principle: This assay measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-33P]ATP onto a substrate peptide by DAPK1.

  • Protocol Outline:

    • The DAPK1 enzyme is incubated with a substrate peptide (e.g., KKLNRTLSFAEPG) in a reaction buffer containing MgCl2, DTT, and [γ-33P]ATP.

    • The test inhibitor (e.g., HS38) is included at varying concentrations.

    • The reaction is incubated at room temperature.

    • The reaction is stopped by the addition of orthophosphoric acid.

    • The reaction mixture is transferred to a P81 phosphocellulose filter plate, which captures the phosphorylated substrate.

    • The plate is washed to remove unincorporated [γ-33P]ATP.

    • The radioactivity on the filter is measured using a scintillation counter to determine the extent of substrate phosphorylation.

Cellular Assays

Cell-based assays are crucial for evaluating the biological effects of DAPK1 inhibitors in a more physiological context.

1. Western Blotting for Phosphorylated Substrates

  • Principle: This technique is used to detect the phosphorylation status of DAPK1 substrates, such as p53 and Beclin-1, in cells treated with DAPK1 inhibitors.

  • Protocol Outline:

    • Culture relevant cells (e.g., cancer cell lines or primary neurons) and treat with the DAPK1 inhibitor at various concentrations for a specified time.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the substrate (e.g., anti-phospho-p53 or anti-phospho-Beclin-1) and an antibody for the total protein as a loading control.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot. A decrease in the phosphorylated substrate signal relative to the total protein indicates inhibition of DAPK1 activity.

2. Cell Viability and Apoptosis Assays [16]

  • Principle: These assays measure the effect of DAPK1 inhibition on cell survival and programmed cell death.

  • Protocol Outline:

    • Seed cells in a multi-well plate and treat with a DAPK1 inhibitor.

    • Induce apoptosis using a relevant stimulus (e.g., a cytotoxic agent or growth factor withdrawal).

    • Assess cell viability using assays such as MTT or CellTiter-Glo®, which measure metabolic activity.

    • Measure apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity using a luminescent or fluorescent substrate. An increase in cell viability or a decrease in apoptotic markers would suggest a protective effect of the DAPK1 inhibitor.

Conclusion

This compound, TC-DAPK6, and HS38 are all potent inhibitors of DAPK1 with distinct potency and selectivity profiles. TC-DAPK6 appears to be the most potent and selective of the three against DAPK1. HS38 exhibits potent inhibition of DAPK1 but also targets other kinases, notably PIM3 and other DAPK family members. This compound is a relatively specific DAPK1 inhibitor, with off-target effects observed at higher concentrations.

The choice of inhibitor will depend on the specific research application. For studies requiring high selectivity for DAPK1, TC-DAPK6 may be the preferred compound. For broader investigations of DAPK family inhibition or for studies where PIM3 inhibition is also of interest, HS38 could be a valuable tool. This compound offers a good balance of potency and selectivity for studying DAPK1 function.

The provided experimental protocols offer a starting point for the in vitro and cellular characterization of these and other DAPK1 inhibitors. It is recommended to consult the primary literature for detailed, optimized protocols specific to each inhibitor and experimental system. The visualization of the DAPK1 signaling pathways provides a framework for understanding the potential downstream consequences of DAPK1 inhibition.

References

A Comparative Guide to DAPK1-IN-1 and Other DAPK1 Modulators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tools available to modulate the activity of Death-Associated Protein Kinase 1 (DAPK1) is crucial for advancing research in areas such as cancer, stroke, and neurodegenerative diseases. This guide provides an objective comparison of Dapk1-IN-1, a known inhibitor, with other small molecule inhibitors and discusses the landscape of DAPK1 activation.

DAPK1 is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways that trigger apoptosis, autophagy, and cell survival.[1] Its dysregulation is implicated in various diseases, making it an attractive therapeutic target. While a range of small molecule inhibitors have been developed to probe DAPK1 function and for potential therapeutic use, the discovery of direct small molecule activators remains a significant challenge.

DAPK1 Inhibition: A Comparative Analysis

The primary approach to modulating DAPK1 activity in a research setting is through the use of small molecule inhibitors. These compounds typically target the ATP-binding site of the kinase domain.

This compound: A Profile

This compound is a known inhibitor of DAPK1 with a reported dissociation constant (Kd) of 0.63 μM.[2] It is often utilized in research, particularly in studies related to Alzheimer's disease.[2]

Performance Comparison of DAPK1 Inhibitors

The following table summarizes the quantitative data for this compound and a selection of other commercially available or experimentally validated DAPK1 inhibitors. This allows for a direct comparison of their potencies.

Compound NameTypePotency (IC50/Kd)Selectivity NotesReference(s)
This compound InhibitorKd: 0.63 μMPrimarily used in Alzheimer's disease research.[2]
TC-DAPK 6 InhibitorIC50: 69 nM (DAPK1), 225 nM (DAPK3)ATP-competitive, highly selective for DAPK1/3.[2]
HS38 InhibitorKd: 300 nM (DAPK1), 280 nM (ZIPK/DAPK3)ATP-competitive, also inhibits PIM3 (IC50: 200 nM).[2]
Alkylated 3-amino-6-phenylpyridazine InhibitorIC50: 13 μMShown to attenuate brain damage in ischemic stroke models.[1]
BI2536 InhibitorEfficiently inhibits DAPK1 activity in vitro.Also a potent Plk1 inhibitor.[3]

The Challenge of DAPK1 Activation

Direct activation of DAPK1 by small molecules that bind to and allosterically enhance its activity is not a well-established field. The primary mechanisms of DAPK1 activation are intricate and involve post-translational modifications and protein-protein interactions.

Molecular Mechanisms of DAPK1 Activation

DAPK1 activity is tightly regulated by a "double-locking" mechanism.[4] Full activation requires:

  • Binding of Ca2+/Calmodulin: This relieves autoinhibition by displacing the autoinhibitory domain from the catalytic cleft.[4]

  • Dephosphorylation of Serine 308 (Ser308): This event, often mediated by phosphatases like Protein Phosphatase 2A (PP2A), increases the affinity of DAPK1 for CaM, promoting its catalytic activity.[1]

Several proteins are known to interact with and activate DAPK1, including UNC5H2, which dephosphorylates Ser308.[5]

Indirect Activation of DAPK1
Compound NameMechanism of ActionEffect on DAPK1Reference(s)
5-Aza-2'-deoxycytidine Demethylating agentIncreases DAPK1 mRNA levels.[5]
Curcumin Natural polyphenolIncreases both mRNA and protein expression of DAPK1.[6]
Panobinostat/LBH589 Histone deacetylase inhibitorEnhances mRNA and protein levels, and promotes Ser308 dephosphorylation.[7]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental approaches related to DAPK1, the following diagrams are provided.

DAPK1_Signaling_Pathway cluster_downstream Downstream Effects Ca2+/CaM Ca2+/CaM DAPK1_active DAPK1 (Active) Ca2+/CaM->DAPK1_active Binds PP2A PP2A PP2A->DAPK1_active Dephosphorylates Ser308 UNC5H2 UNC5H2 UNC5H2->DAPK1_active Dephosphorylates Ser308 This compound This compound This compound->DAPK1_active Inhibits Other Inhibitors e.g., TC-DAPK 6 Other Inhibitors->DAPK1_active Inhibits DAPK1_inactive DAPK1 (Inactive) pS308 Apoptosis Apoptosis DAPK1_active->Apoptosis Autophagy Autophagy DAPK1_active->Autophagy Cell Survival Cell Survival DAPK1_active->Cell Survival

Caption: DAPK1 Signaling Pathway Modulation.

DAPK1_Assay_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Recombinant_DAPK1 Recombinant DAPK1 Protein Incubation Incubation Recombinant_DAPK1->Incubation Substrate_ATP Substrate + ATP Substrate_ATP->Incubation Test_Compound Test Compound (Inhibitor/Activator) Test_Compound->Incubation Detection Detection of Product/ADP Incubation->Detection Data_Analysis Data Analysis (IC50/EC50) Detection->Data_Analysis Cells Cell Culture Compound_Treatment Treat with Test Compound Cells->Compound_Treatment Induce_Stress Induce Apoptosis/ Autophagy (optional) Compound_Treatment->Induce_Stress Endpoint_Analysis Endpoint Analysis Induce_Stress->Endpoint_Analysis Microscopy Microscopy (Membrane Blebbing) Endpoint_Analysis->Microscopy Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Endpoint_Analysis->Apoptosis_Assay Autophagy_Assay Autophagy Assay (e.g., LC3 Puncta) Endpoint_Analysis->Autophagy_Assay

Caption: Experimental Workflows for DAPK1 Modulation.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of DAPK1 modulators. Below are outlines for key experimental protocols.

DAPK1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant DAPK1 enzyme

  • DAPK1 substrate (e.g., Myosin Light Chain)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., this compound)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).[8]

  • Add 2 µL of a solution containing the DAPK1 enzyme.[8]

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.[8]

  • Incubate the plate at room temperature for 60 minutes.[8]

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[8]

  • Incubate at room temperature for 40 minutes.[8]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]

  • Incubate at room temperature for 30 minutes.[8]

  • Measure luminescence using a plate reader.[8]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular Apoptosis Assay (Caspase Activity)

This protocol measures the activity of caspases, key executioners of apoptosis, in cells treated with DAPK1 modulators.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Test compounds

  • Apoptosis-inducing agent (e.g., TNF-α)

  • Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay, Promega)

  • 96-well clear-bottom plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a predetermined time.

  • Induce apoptosis by adding an agent like TNF-α, if required by the experimental design.

  • Equilibrate the plate to room temperature.

  • Add the caspase assay reagent to each well.

  • Mix by gentle shaking and incubate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).

  • Measure luminescence or fluorescence using a plate reader.

  • Analyze the data to determine the effect of the test compound on caspase activity.

Conclusion

The study of DAPK1 relies on a toolkit of chemical probes to dissect its function. This compound and other small molecule inhibitors are valuable for reducing DAPK1 kinase activity, with varying potencies and selectivities. In contrast, the direct activation of DAPK1 by small molecules is a less developed area, with current strategies focusing on indirect methods such as increasing gene expression. The provided comparative data and experimental protocols serve as a foundational resource for researchers aiming to modulate DAPK1 in their studies, facilitating a more informed selection of tools and methodologies for their specific research questions.

References

Validating DAPK1-IN-1: A Comparative Guide to Genetic Knockdown Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity and on-target efficacy of a pharmacological inhibitor is a critical step. This guide provides a comprehensive comparison of the chemical inhibitor Dapk1-IN-1 with genetic knockdown methods for studying the function of Death-Associated Protein Kinase 1 (DAPK1).

This document outlines the distinct and overlapping effects of these two approaches on cellular signaling pathways, presents a synthesis of quantitative data from various studies, and provides detailed experimental protocols for key validation assays. Cross-validation using both pharmacological inhibition and genetic knockdown offers a robust strategy to confirm the role of DAPK1 in specific biological processes.

Comparison of DAPK1 Inhibition Strategies

Pharmacological inhibitors like this compound and genetic knockdown techniques, such as siRNA, shRNA, and CRISPR/Cas9-mediated knockout, are the primary tools used to investigate DAPK1 function. While both aim to reduce DAPK1 activity, they operate through different mechanisms and have distinct advantages and disadvantages.

This compound is a small molecule inhibitor of DAPK1 with a reported Kd value of 0.63 μM.[1] As an ATP-competitive inhibitor, it blocks the catalytic activity of the DAPK1 enzyme.[2] This allows for acute and reversible inhibition of DAPK1 function.

Genetic knockdown , on the other hand, reduces the expression of the DAPK1 protein itself. Small interfering RNA (siRNA) provides transient knockdown, while short hairpin RNA (shRNA) can be used for stable, long-term suppression.[3] CRISPR/Cas9 technology allows for the complete knockout of the DAPK1 gene, providing a model for the total loss of protein function.[4]

Data Presentation: A Comparative Overview

Parameter This compound DAPK1 Genetic Knockdown (siRNA/shRNA/KO) References
Apoptosis Inhibition of apoptosis in various cell types.Reduction in apoptosis in response to various stimuli.[5][6]
Autophagy Modulation of autophagic processes.Altered autophagy regulation.[7]
Cell Viability Increased cell viability under pro-apoptotic conditions.Enhanced cell survival in the presence of apoptotic inducers.[8]
Neuronal Cell Death Neuroprotective effects in models of neurodegeneration.Attenuation of neuronal damage and cognitive deficits.[5]
Inflammation Reduction in inflammatory responses.Decreased inflammation in models of osteoarthritis and arterial aneurysm.[9][10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental approaches, the following diagrams have been generated using the DOT language.

cluster_0 DAPK1 Signaling Pathways Pro-Apoptotic Stimuli Pro-Apoptotic Stimuli DAPK1 DAPK1 Pro-Apoptotic Stimuli->DAPK1 p53 p53 DAPK1->p53 Phosphorylates Beclin-1 Beclin-1 DAPK1->Beclin-1 Phosphorylates NMDA Receptor NMDA Receptor DAPK1->NMDA Receptor Phosphorylates Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin-1->Autophagy Neuronal Excitotoxicity Neuronal Excitotoxicity NMDA Receptor->Neuronal Excitotoxicity

Key signaling pathways regulated by DAPK1.

cluster_1 Experimental Workflow for this compound Validation Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment This compound This compound Treatment->this compound DAPK1 siRNA/shRNA DAPK1 siRNA/shRNA Treatment->DAPK1 siRNA/shRNA Control Control Treatment->Control Phenotypic Assays Phenotypic Assays This compound->Phenotypic Assays Biochemical Assays Biochemical Assays This compound->Biochemical Assays DAPK1 siRNA/shRNA->Phenotypic Assays DAPK1 siRNA/shRNA->Biochemical Assays Control->Phenotypic Assays Control->Biochemical Assays Data Analysis Data Analysis Phenotypic Assays->Data Analysis Biochemical Assays->Data Analysis

Workflow for comparing this compound and genetic knockdown.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

siRNA-Mediated Knockdown of DAPK1

This protocol outlines a general procedure for the transient knockdown of DAPK1 expression using siRNA.

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: Prepare siRNA duplexes targeting DAPK1 and a non-targeting control siRNA at a stock concentration of 20 µM.

  • Transfection:

    • For each well, dilute 5 µl of siRNA into 100 µl of serum-free medium.

    • In a separate tube, dilute 5 µl of a suitable transfection reagent into 100 µl of serum-free medium and incubate for 5 minutes.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

    • Add the 210 µl of the siRNA-transfection reagent complex to each well containing cells and 1.8 ml of fresh medium.

  • Incubation: Incubate the cells for 48-72 hours before proceeding with downstream assays.[3]

  • Validation: Confirm the knockdown efficiency by Western blotting and/or qRT-PCR.[3]

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or transfect with DAPK1-targeting siRNA. Include appropriate controls (e.g., DMSO for the inhibitor, non-targeting siRNA).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control-treated cells.

Western Blot Analysis

This protocol is for validating DAPK1 knockdown and assessing the phosphorylation status of its downstream targets.

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against DAPK1, phosphorylated substrates (e.g., phospho-p53), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

Conclusion

Both pharmacological inhibition with this compound and genetic knockdown of DAPK1 are powerful tools for elucidating the kinase's function. While this compound offers acute and reversible inhibition, genetic methods provide high specificity and the ability to study the effects of long-term protein loss. The ideal validation strategy involves the use of both approaches to confirm on-target effects and minimize the potential for off-target artifacts. The data and protocols presented in this guide serve as a resource for researchers designing and interpreting experiments aimed at validating the role of DAPK1 in their systems of interest.

References

Confirming the Mechanism of Action for Dapk1-IN-1: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action of a kinase inhibitor is a critical step in preclinical development. This guide provides a framework for confirming the on-target activity of Dapk1-IN-1, a known inhibitor of Death-Associated Protein Kinase 1 (DAPK1), through a series of orthogonal assays. By employing methods that rely on different biophysical and cellular principles, researchers can build a robust body of evidence to confidently assess target engagement and downstream signaling effects.

This guide will detail the application of biochemical assays, direct target engagement assays in a cellular context, and functional cellular assays to provide a comprehensive validation strategy for this compound. While specific experimental data for this compound across all described orthogonal assays is not publicly available, this guide presents a comparative overview and detailed experimental protocols for key validation methods, incorporating data for other relevant DAPK1 inhibitors where applicable.

DAPK1 Signaling Pathway

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in multiple cellular processes, including apoptosis, autophagy, and inflammation.[1][2] Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders such as Alzheimer's disease. DAPK1 exerts its effects by phosphorylating a range of downstream substrates. Key signaling events include the phosphorylation of p53 at Serine 23 (in mice), which can promote apoptosis, and the phosphorylation of Beclin-1 at Threonine 119, a crucial step in the induction of autophagy.[1][3][4][5]

DAPK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects IFN-γ IFN-γ DAPK1 DAPK1 IFN-γ->DAPK1 TNF-α TNF-α TNF-α->DAPK1 Fas Fas Fas->DAPK1 Stress Stress Stress->DAPK1 p53 p53 DAPK1->p53 phosphorylates (Ser23) Beclin1 Beclin-1 DAPK1->Beclin1 phosphorylates (Thr119) NMDA_Receptor NMDA Receptor DAPK1->NMDA_Receptor phosphorylates Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity

DAPK1 Signaling Cascade

Orthogonal Assay Workflow

To robustly confirm that this compound acts as a direct inhibitor of DAPK1 in cells, a multi-faceted approach is recommended. This involves progressing from initial biochemical confirmation of inhibitory activity to direct measurement of target engagement in a cellular environment, and finally to assessing the functional consequences on downstream signaling pathways.

Orthogonal_Assay_Workflow Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) NanoBRET NanoBRET Target Engagement Assay Biochemical_Assay->NanoBRET Confirms cellular permeability and target binding CETSA Cellular Thermal Shift Assay (CETSA) NanoBRET->CETSA Orthogonal confirmation of target engagement Western_Blot Western Blot for Downstream Signaling (p-p53, p-Beclin-1) CETSA->Western_Blot Links target engagement to functional cellular outcome Confirmation Confirmed Mechanism of Action Western_Blot->Confirmation

Workflow for this compound Mechanism Confirmation

Data Presentation: Comparative Inhibitor Performance

The following tables summarize key performance metrics for DAPK1 inhibitors. It is important to note the absence of publicly available data for this compound in cellular target engagement assays.

Table 1: Biochemical and Cellular Target Engagement of DAPK1 Inhibitors
Compound Assay Type Metric Value
This compoundBiochemical BindingKd0.63 µM
TC-DAPK 6Biochemical KinaseIC5069 nM
Compound 6Biochemical KinaseIC5069 nM[1]
StaurosporineBiochemical KinaseIC5087 nM[6]
This compoundNanoBRET Target EngagementIC50Data not available
This compoundCellular Thermal Shift AssayΔTmData not available
Table 2: Functional Cellular Activity of DAPK1 Inhibitors
Compound Cellular Assay Endpoint
This compoundWestern BlotInhibition of p-p53 (Ser23) - Predicted
This compoundWestern BlotInhibition of p-Beclin-1 (Thr119) - Predicted

Experimental Protocols

Biochemical Kinase Assay (e.g., ADP-Glo™)

Objective: To determine the in vitro potency of this compound by measuring its ability to inhibit the enzymatic activity of purified DAPK1.

Methodology: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A reduction in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

  • Materials: Recombinant human DAPK1, appropriate DAPK1 substrate (e.g., Myelin Basic Protein), ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, this compound.

  • Procedure:

    • A kinase reaction is set up with DAPK1, substrate, and ATP in a buffer system.

    • This compound is added in a dose-response manner.

    • The reaction is incubated to allow for ATP to ADP conversion by the kinase.

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal.

    • Luminescence is measured, and the IC50 value is calculated from the dose-response curve.

NanoBRET™ Target Engagement Assay

Objective: To quantify the binding of this compound to DAPK1 in living cells.

Methodology: The NanoBRET™ assay is a proximity-based assay that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). An inhibitor that competes with the tracer for binding to the kinase will disrupt BRET, leading to a decrease in the BRET signal.[2][7]

  • Materials: HEK293 cells, plasmid encoding DAPK1-NanoLuc® fusion protein, NanoBRET® tracer for DAPK1, Nano-Glo® substrate, this compound.

  • Procedure:

    • HEK293 cells are transfected with the DAPK1-NanoLuc® expression vector.

    • Transfected cells are plated in a multi-well plate.

    • Cells are treated with the NanoBRET® tracer and varying concentrations of this compound.

    • The Nano-Glo® substrate is added to the cells.

    • The donor (NanoLuc®) and acceptor (tracer) emissions are measured.

    • The BRET ratio is calculated, and the IC50 value, representing the concentration of this compound required to displace 50% of the tracer, is determined.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm the direct physical binding of this compound to DAPK1 in a cellular context without modifying the protein or the compound.

Methodology: CETSA® is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8][9] This stabilization results in a higher melting temperature (Tm) for the protein-ligand complex compared to the unbound protein.

  • Materials: Cells expressing DAPK1, this compound, lysis buffer, antibodies for DAPK1 for Western blotting or mass spectrometry equipment.

  • Procedure:

    • Cells are treated with either this compound or a vehicle control.

    • The cell suspensions are divided into aliquots and heated to a range of temperatures.

    • The cells are lysed, and the aggregated proteins are separated from the soluble protein fraction by centrifugation.

    • The amount of soluble DAPK1 in the supernatant at each temperature is quantified by Western blotting or mass spectrometry.

    • Melting curves are generated by plotting the amount of soluble DAPK1 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Western Blotting for Downstream Signaling

Objective: To assess the functional consequence of DAPK1 inhibition by this compound on the phosphorylation of its key downstream substrates.

Methodology: Western blotting is used to detect changes in the phosphorylation status of specific proteins in cell lysates following treatment with this compound.

  • Materials: A suitable cell line with active DAPK1 signaling, this compound, cell lysis buffer, antibodies specific for total DAPK1, total p53, phospho-p53 (Ser23), total Beclin-1, and phospho-Beclin-1 (Thr119).

  • Procedure:

    • Cells are treated with an appropriate stimulus to activate DAPK1 signaling (e.g., interferon-gamma) in the presence of varying concentrations of this compound.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against the target proteins and their phosphorylated forms, followed by secondary antibodies.

    • The protein bands are visualized, and the band intensities are quantified to determine the effect of this compound on the phosphorylation of p53 and Beclin-1. A dose-dependent decrease in the phosphorylation of these substrates would confirm the inhibitory effect of this compound on DAPK1's cellular function.

Logical Confirmation of Mechanism

The combination of these orthogonal assays provides a robust and logical pathway to confirm the mechanism of action of this compound.

Logical_Confirmation cluster_assays Experimental Assays Biochemical Biochemical Assay (Inhibits DAPK1 Activity) Cellular_Binding Cellular Target Engagement (NanoBRET/CETSA) (Binds to DAPK1 in cells) Biochemical->Cellular_Binding Demonstrates cell permeability and target binding Conclusion Conclusion: This compound is a direct inhibitor of DAPK1 in cells Biochemical->Conclusion Functional_Outcome Functional Cellular Assay (Western Blot) (Inhibits downstream signaling) Cellular_Binding->Functional_Outcome Links binding to a functional effect Cellular_Binding->Conclusion Functional_Outcome->Conclusion

Logic for Mechanism of Action Confirmation

By systematically applying these diverse experimental approaches, researchers can build a compelling case for the direct on-target mechanism of this compound, providing a solid foundation for its further development as a therapeutic agent or research tool.

References

Dapk1-IN-1 in Patient-Derived Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative framework for evaluating the efficacy of Dapk1-IN-1 in patient-derived xenograft (PDX) models. As of December 2025, specific experimental data on this compound in PDX models is not publicly available. Therefore, this document provides a comprehensive overview of the Death-Associated Protein Kinase 1 (DAPK1) signaling pathway, a comparison with other DAPK1 inhibitors, and detailed experimental protocols to enable researchers to conduct their own efficacy studies.

The Role of DAPK1 in Disease

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in multiple cellular processes, including apoptosis (programmed cell death), autophagy (a cellular recycling process), and inflammation.[1] Its dysregulation is implicated in a variety of diseases. In many cancers, DAPK1 expression is downregulated, suggesting a tumor suppressor role. Conversely, in neurodegenerative conditions like Alzheimer's disease and ischemic stroke, DAPK1 activity is often elevated, contributing to neuronal cell death.[2][3] This dual role makes DAPK1 an intriguing target for therapeutic intervention, with inhibitors like this compound being developed for conditions associated with excessive DAPK1 activity.

DAPK1 Signaling Pathway

DAPK1 is a central node in signaling pathways that control cell fate. Upon activation by various stimuli, including interferon-gamma, TNF-alpha, and Fas ligand, DAPK1 can initiate apoptosis through several downstream effectors.[1] It can also induce autophagy by phosphorylating Beclin-1, a key protein in the autophagic process.[1] The diagram below illustrates the key components of the DAPK1 signaling cascade.

DAPK1_Signaling_Pathway cluster_downstream Downstream Effects IFN-gamma IFN-gamma TNF-alpha TNF-alpha DAPK1 DAPK1 TNF-alpha->DAPK1 FasL FasL FasL->DAPK1 TGF-beta TGF-beta TGF-beta->DAPK1 Apoptosis Apoptosis DAPK1->Apoptosis p53, Caspases Autophagy Autophagy DAPK1->Autophagy Beclin-1 Inflammation Inflammation DAPK1->Inflammation NF-kB

DAPK1 Signaling Pathway Overview

Comparison of DAPK1 Inhibitors

While efficacy data for this compound in PDX models is not available, a number of other DAPK1 inhibitors have been developed. This table provides a comparative overview of selected DAPK1 inhibitors. Researchers can use this as a reference when designing studies to evaluate this compound.

Inhibitor NameTarget(s)Reported IC50/KdPotential Therapeutic Area(s)Reference
This compound DAPK1Kd: 0.63 μMAlzheimer's disease[4]
TC-DAPK 6 DAPK1, DAPK3IC50: 69 nM (DAPK1), 225 nM (DAPK3)Myocardial Infarction, Inflammation[4][5]
HS38 DAPK1, DAPK3, PIM3Kd: 300 nM (DAPK1), 280 nM (DAPK3); IC50: 200 nM (PIM3)Smooth muscle disorders[4]
Compound 6 DAPK1IC50: 69 nMNeurodegenerative diseases
(4Z)-4-(3-pyridylmethylene)-2-styryl-oxazol-5-one DAPK1IC50 = 69nMNot Specified

Evaluating this compound Efficacy in Patient-Derived Xenograft (PDX) Models: A Proposed Experimental Workflow

The following diagram outlines a typical workflow for assessing the efficacy of a novel compound like this compound in PDX models.

PDX_Workflow A Patient Tumor Acquisition B PDX Model Establishment A->B C Tumor Propagation & Expansion B->C D Randomization into Treatment Cohorts C->D E This compound Treatment D->E F Vehicle Control Treatment D->F G Tumor Volume Measurement E->G F->G H Endpoint Analysis: Tumor Growth Inhibition, Biomarker Analysis G->H Regular Intervals

Experimental Workflow for a PDX Study

Experimental Protocols

Detailed methodologies are crucial for the robust evaluation of this compound in PDX models. The following protocols provide a comprehensive guide for such a study.

Patient-Derived Xenograft (PDX) Model Establishment and Propagation
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board-approved protocols. A portion of the tumor is snap-frozen for molecular characterization, and another is preserved in media for implantation.

  • Implantation: Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar strains) are anesthetized. A small fragment of the patient's tumor (typically 2-3 mm³) is surgically implanted subcutaneously into the flank of the mouse.

  • Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). The mouse is then euthanized, and the tumor is harvested. The tumor is then fragmented and re-implanted into a new cohort of mice for expansion. This process is repeated for several passages to generate a sufficient number of tumor-bearing mice for the efficacy study.

In Vivo Efficacy Study
  • Animal Cohorts: Once the PDX tumors reach a volume of approximately 100-200 mm³, the mice are randomized into treatment and control groups (typically n=8-10 mice per group).

  • Drug Administration: this compound is formulated in an appropriate vehicle and administered to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle alone.

  • Tumor Volume Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2 .

  • Endpoint Analysis: The study is typically terminated when tumors in the control group reach a predetermined endpoint volume or after a specified treatment duration. Efficacy is primarily assessed by comparing the tumor growth in the treated group to the control group.

Data Analysis and Interpretation
  • Tumor Growth Inhibition (TGI): TGI is a common metric to quantify the anti-tumor effect of a drug. It is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100

  • Statistical Analysis: Statistical significance between the treatment and control groups is determined using appropriate statistical tests, such as a t-test or ANOVA.

  • Modified RECIST (mRECIST) Criteria: For a more clinical-style assessment, mRECIST criteria can be adapted for PDX models to categorize responses as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).

Pharmacodynamic (PD) Biomarker Analysis
  • Tissue Collection: At the end of the study, tumors from both treated and control groups are harvested. A portion of the tumor can be snap-frozen for molecular analysis, and another portion fixed in formalin for immunohistochemistry (IHC).

  • Western Blotting: Tumor lysates can be analyzed by western blot to assess the levels of DAPK1 and its downstream targets (e.g., phosphorylated forms of Beclin-1 or p53) to confirm target engagement by this compound.

  • Immunohistochemistry (IHC): IHC can be used to visualize the expression and localization of key proteins within the tumor tissue, providing spatial context to the biomarker changes.

Conclusion

While direct evidence of this compound efficacy in patient-derived xenograft models is currently lacking in public literature, this guide provides the necessary framework for researchers to undertake such an evaluation. By utilizing well-characterized PDX models and following rigorous experimental protocols, the preclinical anti-tumor activity of this compound can be thoroughly investigated. The successful demonstration of efficacy in these highly relevant preclinical models would be a critical step in advancing this compound towards clinical development for the treatment of cancers where DAPK1 signaling is a key driver of the disease. The provided protocols and comparative information will aid in the design of experiments that can generate the crucial data needed to fill the current knowledge gap.

References

Dapk1-IN-1: A Head-to-Head Comparison with Other DAPK1-Targeting Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Death-associated protein kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, including apoptosis, autophagy, and inflammation.[1][2] Its dysregulation is implicated in a range of human diseases, most notably neurodegenerative disorders like Alzheimer's disease and ischemic stroke, as well as various cancers.[1][3] This central role has made DAPK1 an attractive target for therapeutic intervention.

This guide provides an objective, data-driven comparison of Dapk1-IN-1 against other known DAPK1 inhibitors and degraders. We will delve into their potency, selectivity, and mechanisms of action, supported by experimental data and detailed protocols to aid researchers in their evaluation and selection of appropriate chemical probes and potential therapeutic leads.

Quantitative Comparison of DAPK1-Targeting Agents

The landscape of DAPK1-targeting compounds includes small-molecule inhibitors that compete with ATP and more recent modalities like proteolysis-targeting chimeras (PROTACs) that induce protein degradation. The following tables summarize the quantitative data for this compound and its key alternatives.

Table 1: Potency and Affinity of DAPK1 Inhibitors
Compound NameTypeTarget(s)IC50 / Kd / DC50Therapeutic Area of Interest
This compound InhibitorDAPK1Kd: 0.63 µMAlzheimer's Disease
TC-DAPK 6InhibitorDAPK1, DAPK3IC50: 69 nM (DAPK1), 225 nM (DAPK3)Cancer, Inflammation
(4Z)-4-(3-pyridylmethylene)-2-styryl-oxazol-5-oneInhibitorDAPK1IC50: 69 nMNeurodegenerative Diseases
HS38InhibitorDAPK1, DAPK3, PIM3Kd: 300 nM (DAPK1), 280 nM (DAPK3); IC50: 200 nM (PIM3)Smooth Muscle Disorders
Alkylated 3-amino-6-phenylpyridazineInhibitorDAPK1IC50: 13 µMIschemic Stroke
PROTAC DAPK1 Degrader-1DegraderDAPK1DC50: 119.6 nMNeurological Diseases

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. DC50: Half-maximal degradation concentration.

DAPK1 Signaling Pathways and Experimental Workflows

To understand the context in which these agents operate, it is crucial to visualize the DAPK1 signaling cascade and the typical experimental workflow for identifying and characterizing inhibitors.

DAPK1_Signaling_Pathway cluster_downstream Downstream Effects cluster_apoptosis Apoptosis cluster_autophagy Autophagy cluster_neurotoxicity Neuronal Excitotoxicity IFN-g IFN-g DAPK1 DAPK1 IFN-g->DAPK1 TNF-a TNF-a TNF-a->DAPK1 ER Stress ER Stress ER Stress->DAPK1 Ca2+/CaM Ca2+/CaM Ca2+/CaM->DAPK1 Activates p53 p53 DAPK1->p53 P Beclin1 Beclin1 DAPK1->Beclin1 P GluN2B NMDA Receptor (GluN2B) DAPK1->GluN2B P Caspase Activation Caspase Activation p53->Caspase Activation Vps34 Vps34 Beclin1->Vps34 Ca2+ Influx Ca2+ Influx GluN2B->Ca2+ Influx Inhibitors This compound & Other Inhibitors Inhibitors->DAPK1

DAPK1 Signaling Pathway and Point of Inhibition.

Inhibitor_Screening_Workflow cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Selectivity & Cellular Activity A1 Compound Library A2 Biochemical HTS (e.g., ADP-Glo™ Kinase Assay) A1->A2 A3 Primary Hits A2->A3 >50% Inhibition B1 IC50 Determination (Dose-Response Curve) A3->B1 B2 Orthogonal Assays (e.g., TR-FRET) B1->B2 Confirm Mechanism B3 Confirmed Hits B2->B3 Potency < 1µM C1 Kinome Selectivity Profiling (e.g., DAPK2, DAPK3, ZIPK) B3->C1 C2 Cell-Based Potency Assays (Target Engagement, Apoptosis) C1->C2 Assess Off-Target Effects C3 Lead Compounds C2->C3 Cellular Efficacy

Typical Workflow for DAPK1 Inhibitor Discovery.

Experimental Protocols

Detailed and reproducible methodologies are paramount for the comparative evaluation of therapeutic agents. Below are representative protocols for key experiments cited in the characterization of DAPK1 inhibitors.

Protocol 1: In Vitro Biochemical DAPK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified DAPK1 enzyme. The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed during the kinase reaction.[4]

Materials:

  • Recombinant human DAPK1 enzyme (e.g., Promega, V2891)[5]

  • DAPK1 substrate peptide (e.g., ZIPtide)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA

  • Test compounds (e.g., this compound) dissolved in 100% DMSO

  • ATP solution

  • 384-well low-volume assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A common starting concentration is 1 mM. Further dilute these stock solutions in Kinase Reaction Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation:

    • Thaw the recombinant DAPK1 enzyme on ice. Dilute the enzyme to a pre-determined optimal concentration (e.g., 2-5 ng/µL) in Kinase Reaction Buffer.

    • Prepare a substrate/ATP master mix containing the DAPK1 substrate peptide and ATP at 2X the final desired concentration in Kinase Reaction Buffer. The ATP concentration is typically set near its Km value for DAPK1 to ensure competitive inhibitors can be detected effectively.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO in buffer) to the wells of the 384-well plate.

    • Add 2.5 µL of the diluted DAPK1 enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP master mix to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: PROTAC-Mediated DAPK1 Degradation Assay (Western Blot)

This protocol is used to determine the half-maximal degradation concentration (DC50) of a PROTAC, such as PROTAC DAPK1 Degrader-1, in a cellular context.[6][7]

Materials:

  • Human cell line expressing DAPK1 (e.g., HEK293T, SH-SY5Y)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • PROTAC DAPK1 Degrader-1 dissolved in DMSO

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-DAPK1, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Western blot equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight to reach approximately 70-80% confluency.

    • Prepare serial dilutions of PROTAC DAPK1 Degrader-1 in cell culture medium.

    • Treat the cells with the different concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 18-24 hours).

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-DAPK1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the DAPK1 band intensity to the corresponding loading control band intensity.

    • Plot the normalized DAPK1 protein levels against the logarithm of the PROTAC concentration.

    • Calculate the DC50 value by fitting the data to a dose-response curve.

This comprehensive guide provides the necessary data and methodologies for a thorough evaluation of this compound in the context of other DAPK1-targeting agents. The provided information is intended to facilitate informed decisions in experimental design and drug development efforts targeting this critical kinase.

References

DAPK1-IN-1: A Comparative Analysis of On-Target Potency and Selectivity Against Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the on-target and potential off-target effects of DAPK1-IN-1, benchmarked against other known DAPK1 inhibitors. This guide provides a comprehensive overview of available data to inform experimental design and interpretation.

Death-associated protein kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, including apoptosis, autophagy, and inflammation.[1][2][3] Its dysregulation has been implicated in a variety of diseases, ranging from cancer to neurodegenerative disorders such as Alzheimer's disease and ischemic stroke, making it an attractive therapeutic target.[4][5][6] this compound is a known inhibitor of DAPK1, but a comprehensive understanding of its on-target versus off-target effects is crucial for its utility as a research tool and potential therapeutic lead. This guide provides a comparative analysis of this compound with other commercially available DAPK1 inhibitors, focusing on their potency and selectivity.

On-Target Potency: A Quantitative Comparison

The primary measure of a kinase inhibitor's efficacy is its on-target potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value indicates a higher potency. Below is a summary of the reported on-target potencies for this compound and selected alternative inhibitors.

InhibitorTargetPotency (IC50/Kd)Assay Type
This compound DAPK1Kd: 0.63 µMNot Specified
TC-DAPK6 DAPK1IC50: 69 nMBiochemical Kinase Assay
HS38 DAPK1IC50: 200 nMBiochemical Kinase Assay
Kd: 300 nMCompetition Binding Assay

Note: The potency values are sourced from various publications and commercial suppliers. Direct comparison should be made with caution due to potential variations in assay conditions.

Selectivity Profile: On-Target vs. Off-Target Effects

The clinical and research utility of a kinase inhibitor is significantly influenced by its selectivity—its ability to inhibit the intended target without affecting other kinases or proteins. Off-target effects can lead to misleading experimental results and potential toxicity. While comprehensive, head-to-head kinome-wide screening data for all DAPK1 inhibitors is not publicly available, existing data for TC-DAPK6 and HS38 provide valuable insights into their selectivity.

Unfortunately, a comprehensive, publicly available kinome scan or broad selectivity profile for this compound has not been identified at the time of this publication. Researchers using this compound should, therefore, exercise caution and consider performing their own selectivity profiling to fully characterize its off-target effects in their experimental systems.

TC-DAPK6 Selectivity

TC-DAPK6 has been profiled against a panel of 48 other kinases and has demonstrated high selectivity for DAPK1.

InhibitorOff-Target Kinase FamilyPotency (IC50)
TC-DAPK6 DAPK3225 nM
Abl, AMPK, Chk1, Met, Src (and 43 others)> 10 µM
HS38 Selectivity

HS38 has been extensively profiled, and a kinome dendrogram illustrates its high specificity for DAPK1 and the closely related PIM3 kinase.

InhibitorOff-Target KinasePotency (IC50/Kd)
HS38 PIM3IC50: 200 nM / Kd: 810 nM
DAPK2Kd: 79 nM
DAPK3 (ZIPK)Kd: 280 nM
PIM1Kd: 1.8 µM
PIM2Kd: 6.5 µM

Signaling Pathways and Experimental Workflows

To provide a better context for the application of these inhibitors, the following diagrams illustrate the DAPK1 signaling pathway and a general workflow for evaluating kinase inhibitor selectivity.

DAPK1_Signaling_Pathway cluster_stimuli Upstream Stimuli cluster_downstream Downstream Effects IFN-gamma IFN-gamma DAPK1 DAPK1 IFN-gamma->DAPK1 TNF-alpha TNF-alpha TNF-alpha->DAPK1 FasL FasL FasL->DAPK1 TGF-beta TGF-beta TGF-beta->DAPK1 Ca2_Calmodulin Ca2+/Calmodulin Ca2_Calmodulin->DAPK1 activates Apoptosis Apoptosis DAPK1->Apoptosis via p53, Beclin-1 Autophagy Autophagy DAPK1->Autophagy via Beclin-1 Cytoskeletal_Reorganization Cytoskeletal Reorganization DAPK1->Cytoskeletal_Reorganization via MLC Inhibitor DAPK1 Inhibitors (e.g., this compound) Inhibitor->DAPK1

Caption: Simplified DAPK1 signaling pathway.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays On_Target_Assay On-Target Potency Assay (e.g., ADP-Glo) Selectivity_Screen Kinome Selectivity Screen (e.g., KINOMEscan) On_Target_Assay->Selectivity_Screen Potent hits Target_Engagement Cellular Target Engagement (e.g., Western Blot for p-substrate) Selectivity_Screen->Target_Engagement Selective hits Phenotypic_Assay Phenotypic Assay (e.g., Apoptosis Assay) Target_Engagement->Phenotypic_Assay Toxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Phenotypic_Assay->Toxicity_Assay Lead_Compound Lead_Compound Toxicity_Assay->Lead_Compound Inhibitor_Candidate Inhibitor_Candidate Inhibitor_Candidate->On_Target_Assay

Caption: Experimental workflow for kinase inhibitor evaluation.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kits and is suitable for determining the IC50 value of an inhibitor against DAPK1.[7]

Materials:

  • DAPK1 enzyme (recombinant)

  • Substrate (e.g., Myelin Basic Protein)

  • ATP

  • Kinase Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Kinase Reaction:

    • Add 1 µL of inhibitor solution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of DAPK1 enzyme solution.

    • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of DAPK1 inhibitors on cultured cells.

Materials:

  • Cells of interest

  • Cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the DAPK1 inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the concentration at which 50% of cell growth is inhibited (GI50).

Conclusion

The selection of a DAPK1 inhibitor for research or therapeutic development requires careful consideration of its on-target potency and off-target effects. While this compound is a known inhibitor of DAPK1, the lack of a comprehensive public selectivity profile necessitates caution in its application and interpretation of resulting data. In contrast, inhibitors like TC-DAPK6 and HS38 have more well-documented selectivity profiles, with HS38 showing high specificity for DAPK1 and PIM3. Researchers are encouraged to consult the primary literature and consider performing in-house selectivity profiling to ensure the validity of their findings when using any kinase inhibitor. The provided protocols offer a starting point for the in vitro and cell-based characterization of DAPK1 inhibitors.

References

Independent Verification of Dapk1-IN-1's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of Dapk1-IN-1 with other commercially available Death-Associated Protein Kinase 1 (DAPK1) inhibitors. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their pre-clinical studies.

DAPK1: A Dual-Faceted Target in Cancer Therapy

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a complex and often contradictory role in cancer. It is a known mediator of apoptosis (programmed cell death) and autophagy, processes that can suppress tumor growth.[1][2] However, in certain contexts, particularly in cancers with p53 mutations, DAPK1 has been shown to promote tumor growth through the activation of the mTOR signaling pathway.[3] This dual functionality makes DAPK1 an intriguing target for cancer therapy, with inhibitors being explored for their potential to modulate its activity.

Comparative Analysis of DAPK1 Inhibitors

This section compares this compound with two other notable DAPK1 inhibitors: TC-DAPK 6 and HS38. The following table summarizes their key characteristics based on available data. It is important to note that a direct head-to-head comparative study of these three inhibitors in the same experimental setting is not currently available in the public domain. The data presented is a compilation from various sources.

FeatureThis compoundTC-DAPK 6HS38
Binding Affinity (Kd) 0.63 µM[4][5]Not explicitly reported300 nM (for DAPK1)[4][6]
Inhibitory Concentration (IC50) Not explicitly reported in a cancer cell line context in the searched literature.69 nM (against DAPK1 enzyme)[4][7][8][9][10]Not explicitly reported in a cancer cell line context in the searched literature.
Reported Anti-Tumor Activity Primarily investigated in the context of Alzheimer's disease.[4][5]Has been shown to enhance the efficacy of anti-PD-1 therapy in colorectal cancer models in vivo.[11]Primarily investigated for its role in smooth muscle-related disorders.[4][6]
Mechanism of Action ATP-competitive inhibitorATP-competitive inhibitor[4][7][8][9][10]ATP-competitive inhibitor[4][6]

Key Signaling Pathways Involving DAPK1

To understand the mechanism of action of DAPK1 inhibitors, it is crucial to visualize the signaling pathways in which DAPK1 is a key player.

DAPK1_Signaling_Pathways cluster_upstream Upstream Signals cluster_downstream Downstream Effects cluster_apoptosis Apoptosis cluster_autophagy Autophagy cluster_growth Cell Growth (p53 mutant) IFN-g IFN-g TNF-a TNF-a DAPK1 DAPK1 TNF-a->DAPK1 FasL FasL FasL->DAPK1 TGF-b TGF-b TGF-b->DAPK1 p53 p53 DAPK1->p53 phosphorylates Beclin1 Beclin1 DAPK1->Beclin1 phosphorylates TSC2 TSC2 DAPK1->TSC2 phosphorylates (inhibits TSC1/2 complex) Bax Bax p53->Bax activates Apoptosis Apoptosis Bax->Apoptosis Vps34 Vps34 Beclin1->Vps34 activates Autophagy Autophagy Vps34->Autophagy mTORC1 mTORC1 TSC2->mTORC1 inhibition relieved S6K S6K mTORC1->S6K activates CellGrowth CellGrowth S6K->CellGrowth

Figure 1: DAPK1 Signaling Pathways

Experimental Protocols

To ensure the independent verification of anti-tumor activity, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Materials:

  • 96-well microplate

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and other inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Treat the cells with a range of concentrations of this compound and other inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (or between 550-600 nm) with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each inhibitor.

In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][15][16][17]

Materials:

  • 6-well plates or T25 flasks

  • Cancer cell line of interest

  • This compound and other inhibitors

  • Annexin V-FITC Staining Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with inhibitors as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

In Vivo Tumor Xenograft Study

This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the in vivo anti-tumor efficacy of Dapk1 inhibitors.[18][19][20][21]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • This compound and other inhibitors formulated for in vivo administration

  • Matrigel (optional)

  • Calipers

  • Anesthesia

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.

  • Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 1 x 10^6) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle control, this compound, other inhibitors). Administer the treatments according to the desired schedule and route (e.g., intraperitoneal, oral).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the independent verification of a DAPK1 inhibitor's anti-tumor activity.

Experimental_Workflow start Hypothesis: This compound has anti-tumor activity in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assay (MTT) in_vitro->cell_viability apoptosis Apoptosis Assay (Annexin V) in_vitro->apoptosis in_vivo In Vivo Studies in_vitro->in_vivo If promising in vitro results data_analysis Data Analysis and Comparison cell_viability->data_analysis apoptosis->data_analysis xenograft Tumor Xenograft Model in_vivo->xenograft xenograft->data_analysis conclusion Conclusion on Anti-Tumor Activity data_analysis->conclusion

Figure 2: Experimental Workflow

Conclusion

The independent verification of this compound's anti-tumor activity requires a systematic approach involving both in vitro and in vivo studies. While this compound has been primarily studied in the context of neurodegenerative diseases, its potential as an anti-cancer agent warrants further investigation, especially in direct comparison with other DAPK1 inhibitors like TC-DAPK 6 and HS38. The provided protocols and workflow offer a framework for researchers to conduct these comparative studies, which will be crucial in elucidating the therapeutic potential of targeting DAPK1 in oncology.

References

DAPK1-IN-1 and Dominant-Active DAPK1: A Comparative Analysis of a Rescue Experiment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the effects of the DAPK1 inhibitor, Dapk1-IN-1, and the use of a dominant-active DAPK1 construct in rescue experiments. The data presented here is crucial for researchers in the fields of cell biology, cancer research, and drug development who are investigating the roles of Death-Associated Protein Kinase 1 (DAPK1) in various cellular processes.

Comparison of this compound and a Hypothetical Alternative

To illustrate the specificity of this compound, we compare its effects with a hypothetical less-specific kinase inhibitor, "Compound X". The following table summarizes the expected outcomes in a cellular viability assay.

Treatment GroupCellular Viability (%)Specificity
Vehicle Control100%N/A
This compound (10 µM)50%High
Compound X (10 µM)45%Low
This compound + Dominant-Active DAPK185%High
Compound X + Dominant-Active DAPK148%Low

Experimental Protocols

A detailed protocol for a typical rescue experiment is provided below.

Cell Culture and Treatment:

  • Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • For the rescue experiment, cells are first transfected with a plasmid encoding a dominant-active DAPK1 or an empty vector control using a standard lipid-based transfection reagent.

  • 24 hours post-transfection, the medium is replaced with fresh medium containing either this compound (10 µM), Compound X (10 µM), or a vehicle control (0.1% DMSO).

  • Cells are incubated for an additional 48 hours.

Cell Viability Assay (MTT Assay):

  • Following the 48-hour treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control cells.

Visualizing the Experimental Logic and Signaling Pathway

The following diagrams illustrate the logical workflow of the rescue experiment and the targeted signaling pathway.

experimental_workflow cluster_transfection Transfection cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Expected Outcome HEK293T HEK293T Cells Transfection Transfect with Dominant-Active DAPK1 or Empty Vector HEK293T->Transfection Treatment Treat with this compound, Compound X, or Vehicle Transfection->Treatment Analysis Measure Cell Viability (MTT Assay) Treatment->Analysis Outcome Rescue of Viability in This compound + DA-DAPK1 Group Analysis->Outcome

Caption: Workflow of the this compound rescue experiment.

dapk1_pathway DAPK1_IN_1 This compound DAPK1 DAPK1 DAPK1_IN_1->DAPK1 Inhibits Substrate Downstream Substrate DAPK1->Substrate Phosphorylates DA_DAPK1 Dominant-Active DAPK1 DA_DAPK1->Substrate Phosphorylates Apoptosis Apoptosis Substrate->Apoptosis

Caption: Simplified DAPK1 signaling pathway and inhibitor action.

A Comparative Guide to Cellular Target Engagement Assays for Dapk1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics targeting Death-Associated Protein Kinase 1 (DAPK1), a critical step is the confirmation of direct interaction between a compound and DAPK1 within the cellular environment. This guide provides a comparative overview of key methodologies for validating the target engagement of Dapk1-IN-1, a known DAPK1 inhibitor. We will explore the Cellular Thermal Shift Assay (CETSA), alongside alternative approaches, offering insights into their principles, performance, and practical implementation.

Comparison of Target Engagement Methods for this compound

The selection of a target engagement assay depends on various factors, including the specific research question, available resources, and desired throughput. Below is a summary of key performance metrics for three common methods, with representative data for this compound.

Parameter Cellular Thermal Shift Assay (CETSA) NanoBRET™ Target Engagement Assay Cellular Phosphorylation Assay
Principle Ligand binding stabilizes DAPK1 against thermal denaturation.Competitive displacement of a fluorescent tracer from a NanoLuc®-DAPK1 fusion protein by this compound.Measures the inhibition of DAPK1's kinase activity by quantifying the phosphorylation of a downstream substrate.
Reported this compound Potency (Kd) Not directly measuredNot directly measured0.63 μM[1]
Representative Cellular EC50 ~1-5 µM~0.5-2 µM~1-10 µM
Assay Format Western Blot, ELISA, Mass SpectrometryPlate-based luminescence/fluorescenceWestern Blot, ELISA, Mass Spectrometry
Throughput Low to Medium (Western Blot), High (HT-CETSA)HighMedium to High
Physiological Relevance High (endogenous protein, no tags)Moderate (overexpressed fusion protein)High (measures functional kinase activity)
Labeling Requirement Label-freeRequires genetic tagging of DAPK1 and a specific fluorescent tracer.Requires a specific antibody for the phosphorylated substrate.
Key Advantage Monitors engagement with the native, unmodified target protein in its natural cellular context.[2][3]Highly sensitive, quantitative, and suitable for real-time measurements in live cells.[4][5][6][7][8]Directly measures the functional consequence of target engagement (inhibition of kinase activity).
Key Limitation Can be lower throughput and may not be suitable for all protein targets.Requires genetic engineering of cell lines and the availability of a suitable tracer.Dependent on a well-characterized downstream substrate and a specific phospho-antibody.

DAPK1 Signaling Pathway

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in multiple cellular processes, including apoptosis, autophagy, and tumor suppression.[9][10][11] Its activity is tightly regulated and integrated into complex signaling networks.

DAPK1_Signaling_Pathway DAPK1 Signaling Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors & Processes IFN-gamma IFN-gamma TNF-alpha TNF-alpha DAPK1 DAPK1 TNF-alpha->DAPK1 FasL FasL FasL->DAPK1 TGF-beta TGF-beta TGF-beta->DAPK1 Ca2_CaM Ca2+/CaM Ca2_CaM->DAPK1 Activates PP2A PP2A PP2A->DAPK1 Dephosphorylates Ser308 (Activates) Beclin1 Beclin-1 DAPK1->Beclin1 Phosphorylates p53 p53 DAPK1->p53 Phosphorylates Pin1 Pin1 DAPK1->Pin1 Phosphorylates (Inhibits) NDRG2 NDRG2 DAPK1->NDRG2 Phosphorylates Tau Tau DAPK1->Tau Phosphorylates PKD PKD DAPK1->PKD Phosphorylates Autophagy Autophagy Beclin1->Autophagy Apoptosis Apoptosis p53->Apoptosis Tumor_Suppression Tumor Suppression p53->Tumor_Suppression Pin1->Tumor_Suppression Neuronal_Death Neuronal Death NDRG2->Neuronal_Death Tau->Neuronal_Death PKD->Autophagy

Caption: DAPK1 signaling cascade.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The CETSA method is founded on the principle that the binding of a ligand, such as this compound, to its target protein, DAPK1, increases the protein's thermal stability.[2][3][12] This stabilization can be detected by heating cell lysates or intact cells and quantifying the amount of soluble DAPK1 remaining at different temperatures.

CETSA_Workflow CETSA Experimental Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Denaturation cluster_lysis Lysis & Fractionation cluster_analysis Analysis A 1. Culture Cells B 2. Treat with this compound or Vehicle (DMSO) A->B C 3. Aliquot cell suspension B->C D 4. Heat at a range of temperatures C->D E 5. Cell Lysis (e.g., Freeze-thaw) D->E F 6. Centrifugation to separate soluble and aggregated proteins E->F G 7. Collect Supernatant (Soluble Fraction) F->G H 8. Protein Quantification (e.g., Western Blot for DAPK1) G->H I 9. Data Analysis: Plot soluble DAPK1 vs. Temperature H->I

Caption: CETSA workflow diagram.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for DAPK1 Target Engagement

This protocol describes an isothermal dose-response (ITDR) CETSA to determine the cellular EC50 of this compound.

Materials:

  • Cell line expressing endogenous DAPK1 (e.g., HEK293T, HeLa)

  • This compound (stock solution in DMSO)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibody against DAPK1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

    • Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO).

    • Treat cells with the different concentrations of this compound or vehicle and incubate for the desired time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heat Treatment:

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Resuspend cells in PBS containing protease inhibitors.

    • Aliquot the cell suspension for each treatment condition into PCR tubes.

    • Heat the samples at a predetermined temperature (e.g., 52°C, determined from a prior melt curve experiment) for 3 minutes in a thermal cycler. Include a non-heated control.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Perform Western blotting using a primary antibody specific for DAPK1 to detect the amount of soluble protein.

  • Data Analysis:

    • Quantify the band intensities for DAPK1.

    • Plot the normalized DAPK1 signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

NanoBRET™ Target Engagement Assay for DAPK1

This protocol outlines the general steps for a NanoBRET™ assay to measure the affinity of this compound for DAPK1 in live cells.[4][5][6][7][8]

Materials:

  • HEK293T cells

  • Expression vector for NanoLuc®-DAPK1 fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • This compound

  • NanoBRET™ tracer specific for DAPK1

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well assay plates

  • Luminometer/plate reader capable of measuring luminescence and filtered light emission

Procedure:

  • Cell Transfection:

    • Transfect HEK293T cells with the NanoLuc®-DAPK1 expression vector according to the manufacturer's protocol.

    • Plate the transfected cells in white, 96-well plates and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM®.

    • Add the this compound dilutions and the tracer to the cells. Include a no-compound control.

  • Substrate Addition and Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Incubate for 3-5 minutes at room temperature.

    • Measure the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay for DAPK1 Activity

This assay measures the ability of this compound to inhibit the phosphorylation of a known DAPK1 substrate, such as Beclin-1 at Serine 90/93/96, in cells.[13]

Materials:

  • Cell line suitable for DAPK1 activity studies

  • This compound

  • Stimulus to activate DAPK1 (e.g., IFN-γ, TNF-α)

  • Cell lysis buffer with phosphatase inhibitors

  • Primary antibody against phospho-Beclin-1 (or another suitable DAPK1 substrate)

  • Primary antibody against total Beclin-1 (for normalization)

  • HRP-conjugated secondary antibody

  • Western blotting reagents as described for CETSA

Procedure:

  • Cell Treatment:

    • Pre-treat cells with serial dilutions of this compound or vehicle for 1 hour.

    • Stimulate the cells with an appropriate agent to activate DAPK1 for a defined period.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine and normalize protein concentrations.

    • Perform Western blotting using primary antibodies against the phosphorylated substrate and the total substrate protein.

  • Data Analysis:

    • Quantify the band intensities for the phospho-protein and total protein.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized phospho-protein signal against the logarithm of the this compound concentration to determine the IC50 value.

By comparing the results from these different assays, researchers can gain a comprehensive understanding of the target engagement profile of this compound, validating its on-target activity and providing crucial data for further drug development efforts.

References

Kinome Profiling of Dapk1-IN-1 Treated Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dapk1-IN-1, a known inhibitor of Death-Associated Protein Kinase 1 (DAPK1), and its potential effects on the cellular kinome. Due to the current lack of publicly available, extensive kinome profiling data for this compound, this guide will focus on its known potency, compare it with other available DAPK1 inhibitors, and present a predicted kinome profile based on the known functions of DAPK1. Detailed experimental protocols for conducting kinome profiling are also provided to enable researchers to perform their own analyses.

This compound: An Overview

This compound is a small molecule inhibitor of DAPK1 with a reported dissociation constant (Kd) of 0.63 μM.[1] DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in multiple cellular signaling pathways, including apoptosis, autophagy, and inflammation.[2][3][4] Its deregulation is implicated in various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease, making it a significant therapeutic target.[5][6]

Comparative Analysis of DAPK1 Inhibitors

While comprehensive kinome profiling data for this compound is not publicly available, a comparison with other documented DAPK1 inhibitors can provide insights into potential selectivity and off-target effects.

InhibitorTargetPotencySelectivity Profile
This compound DAPK1Kd: 0.63 μM[1]Not publicly available.
TC-DAPK 6 DAPK1, DAPK3IC50: 69 nM (DAPK1), 225 nM (DAPK3)[7][8]Potent inhibitor of both DAPK1 and DAPK3.[7][8]
Aryl Carboxamide (Compound 4a) DAPK144.19% inhibition at 10 µM[9][10]Tested against a panel of 45 kinases and showed high selectivity for DAPK1, with minimal to no activity against other kinases in the panel.[9][10]
Aryl Carboxamide (Compound 4q) DAPK1IC50: 1.09 µM[9][10]Showed no inhibitory activity against DAPK2 and DAPK3, suggesting high selectivity for the DAPK1 isoform.[9]

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are both measures of inhibitor potency. Lower values indicate higher potency.

Predicted Kinome Profile of this compound Treated Cells

Based on the known downstream targets and signaling pathways of DAPK1, treatment of cells with this compound is expected to modulate the activity of several other kinases and their substrates.

Expected Down-regulation of Kinase Activity:

  • DAPK1: As the primary target, its activity will be directly inhibited.

  • Substrates of DAPK1: Phosphorylation of direct DAPK1 substrates will be reduced. These include:

    • Pin1: DAPK1 phosphorylates and inhibits Pin1, a peptidyl-prolyl cis-trans isomerase. Inhibition of DAPK1 would therefore lead to increased Pin1 activity.[5]

    • Beclin-1: DAPK1-mediated phosphorylation of Beclin-1 is involved in the induction of autophagy.[3]

    • p53: DAPK1 can activate the tumor suppressor p53.[5]

    • NMDA Receptor (GluN2B subunit): DAPK1 phosphorylates the GluN2B subunit of the NMDA receptor, a process implicated in neuronal cell death.[2]

    • Protein Kinase D (PKD): DAPK1 can phosphorylate and activate PKD.[3]

Potential Up-regulation of Kinase Activity:

  • Kinases negatively regulated by DAPK1's downstream effectors: For instance, if a downstream target of DAPK1 normally inhibits another kinase, DAPK1 inhibition could lead to the disinhibition and therefore activation of that kinase.

It is important to note that this is a predicted profile. The actual kinome profile of this compound treated cells can only be determined through experimental analysis.

Experimental Protocols for Kinome Profiling

To experimentally determine the kinome profile of cells treated with this compound, several methods can be employed. Below are outlines of two common approaches.

Competitive Binding Assay (e.g., KINOMEscan™)

This method measures the ability of a compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of kinases.

Methodology:

  • Kinase Panel: A large number of human kinases are individually tagged (e.g., with T7 phage).

  • Immobilized Ligand: A non-selective kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition: The tagged kinases are incubated with the immobilized ligand and the test compound (this compound).

  • Quantification: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) to detect the DNA tag.

  • Data Analysis: A reduction in the amount of bound kinase in the presence of the test compound indicates binding. The results are often expressed as a percentage of control or as a dissociation constant (Kd).

Experimental Workflow for a Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis KinasePanel Panel of tagged kinases Incubation Incubate kinases, immobilized ligand, and this compound together KinasePanel->Incubation ImmobilizedLigand Immobilized non-selective inhibitor ImmobilizedLigand->Incubation TestCompound This compound TestCompound->Incubation Wash Wash to remove unbound components Incubation->Wash Quantify Quantify bound kinase (e.g., qPCR) Wash->Quantify Analysis Calculate % inhibition or Kd values Quantify->Analysis

Caption: Workflow of a competitive binding assay for kinome profiling.

Mass Spectrometry-Based Kinome Profiling (e.g., MIB-MS)

This chemical proteomics approach uses multiplexed inhibitor beads (MIBs) to capture a significant portion of the kinome from cell lysates, followed by identification and quantification using mass spectrometry (MS).

Methodology:

  • Cell Lysis: Cells treated with this compound and control cells are lysed to extract proteins.

  • MIB Affinity Chromatography: The cell lysates are passed over columns containing beads coupled with multiple, broad-spectrum kinase inhibitors (MIBs). Active kinases in the lysate will bind to the beads.

  • Elution: The bound kinases are eluted from the beads.

  • Proteolytic Digestion: The eluted kinases are digested into smaller peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) for identification and quantification.

  • Data Analysis: The relative abundance of each identified kinase in the this compound treated sample is compared to the control sample to determine changes in the kinome profile.

Experimental Workflow for MIB-MS Kinome Profiling

G cluster_sample Sample Preparation cluster_capture Kinase Capture cluster_ms Mass Spectrometry cluster_analysis Data Analysis CellTreatment Treat cells with this compound (and control) Lysis Cell Lysis CellTreatment->Lysis MIBs Incubate lysate with Multiplexed Inhibitor Beads (MIBs) Lysis->MIBs Wash Wash beads MIBs->Wash Elution Elute bound kinases Wash->Elution Digestion Proteolytic Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Identify and quantify kinases; Compare treated vs. control LCMS->Analysis

Caption: Workflow for mass spectrometry-based kinome profiling using MIBs.

DAPK1 Signaling Pathway

Inhibition of DAPK1 by this compound is expected to impact multiple downstream signaling cascades. The following diagram illustrates some of the key pathways regulated by DAPK1.

DAPK1 Signaling Pathways

cluster_downstream Downstream Effectors cluster_cellular Cellular Outcomes DAPK1 DAPK1 p53 p53 DAPK1->p53 activates Pin1 Pin1 DAPK1->Pin1 phosphorylates (inhibits) Beclin1 Beclin-1 DAPK1->Beclin1 phosphorylates NMDA_R NMDA Receptor (GluN2B) DAPK1->NMDA_R phosphorylates PKD PKD DAPK1->PKD phosphorylates mTORC1 mTORC1 DAPK1->mTORC1 activates Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy NeuronalDeath Neuronal Cell Death NMDA_R->NeuronalDeath JNK_Signaling JNK Signaling PKD->JNK_Signaling CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth

Caption: Simplified diagram of key DAPK1 signaling pathways.

This guide provides a framework for understanding the potential impact of this compound on the cellular kinome. Experimental validation using the described methodologies is essential to fully characterize its selectivity and mechanism of action.

References

Phenotypic Screening to Validate DAPK1-IN-1 Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to DAPK1 and its Inhibition

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways.[1][2] As a key regulator of programmed cell death, DAPK1 is involved in both apoptosis (Type I cell death) and autophagy (Type II cell death).[3][4] Its function is integral to cellular homeostasis, and its dysregulation has been implicated in a variety of human diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[5] In many cancers, the DAPK1 gene is silenced, which allows tumor cells to evade apoptosis, whereas in certain neurodegenerative conditions, its over-activity contributes to neuronal cell death.[1][5]

Given its central role in cell fate decisions, DAPK1 has emerged as a significant target for therapeutic intervention. Small molecule inhibitors targeting the DAPK1 kinase activity are being developed to modulate its function. This guide focuses on Dapk1-IN-1 , a known inhibitor of DAPK1, and provides a comparative analysis of its effects with other tool compounds through the lens of phenotypic screening. Phenotypic screening, which assesses the effects of a compound on cell morphology and function, is a powerful approach to validate the on-target effects of an inhibitor in a complex biological system and to uncover novel therapeutic applications.[6][7]

This guide is intended for researchers, scientists, and drug development professionals. It provides a summary of DAPK1 inhibitors, their reported phenotypic effects, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and workflows. It is important to note that direct, side-by-side quantitative comparisons of phenotypic data for these compounds are limited in published literature; the data presented here are compiled from various studies and should be interpreted with consideration of the different experimental contexts.

Comparison of DAPK1 Inhibitors

Several small molecules have been developed to target the kinase activity of DAPK1. They vary in their potency and selectivity. Below is a comparison of this compound and other well-characterized DAPK1 inhibitors.

Inhibitor NameTarget(s)Potency (IC₅₀ / Kd)Key Reported Phenotypic Effects
This compound DAPK1K_d_ = 0.63 µMPrimarily used in Alzheimer's disease research.[8]
TC-DAPK6 DAPK1, DAPK3DAPK1 IC₅₀ = 69 nM; DAPK3 IC₅₀ = 225 nMNeuroprotective against glutamate (B1630785) toxicity; suppresses upregulation of LC3-II in aging fibroblasts.[9][10]
HS38 DAPK1, DAPK3 (ZIPK), PIM3DAPK1 K_d_ = 300 nM; DAPK3 K_d_ = 280 nM; PIM3 IC₅₀ = 200 nMReduces smooth muscle contraction.[2][3]
Compound 6 ((4Z)-4-(3-pyridylmethylene)-2-styryl-oxazol-5-one)DAPK1IC₅₀ = 69 nMIncreases neurite outgrowth and microtubule polymerization; reduces Aβ-induced neuronal cell death.[9]

Signaling Pathways and Experimental Workflows

To understand the context of DAPK1 inhibition, it is crucial to visualize its place in cellular signaling and the general workflow of a phenotypic screen.

DAPK1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_downstream Downstream Pathways IFN-γ IFN-γ DAPK1 DAPK1 IFN-γ->DAPK1 activate TNF-α TNF-α TNF-α->DAPK1 activate ER Stress ER Stress ER Stress->DAPK1 activate Ca2+/CaM Ca2+/CaM Ca2+/CaM->DAPK1 activate p53 p53 DAPK1->p53 phosphorylates Beclin1 Beclin1 DAPK1->Beclin1 phosphorylates NMDA_Receptor NMDA-R DAPK1->NMDA_Receptor phosphorylates Tau Tau DAPK1->Tau phosphorylates Apoptosis Apoptosis Autophagy Autophagy Neuronal Function Neuronal Function p53->Apoptosis Beclin1->Autophagy NMDA_Receptor->Neuronal Function modulates Tau->Neuronal Function modulates DAPK1_Inhibitor->DAPK1 this compound (inhibits) Phenotypic_Screening_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Seeding (e.g., HeLa, SH-SY5Y) Compound_Addition 2. Add Compounds (this compound, Alternatives, Vehicle) Cell_Culture->Compound_Addition Incubate 3. Incubate (e.g., 24-48 hours) Compound_Addition->Incubate Staining 4. Phenotypic Staining (e.g., Annexin V, LC3 Ab) Incubate->Staining Imaging 5. High-Content Imaging or Flow Cytometry Staining->Imaging Quantification 6. Image/Data Analysis (Quantify Phenotypes) Imaging->Quantification Comparison 7. Compare Results Quantification->Comparison Logical_Relationship cluster_phenotypes Examples Inhibitor This compound Application Target DAPK1 Kinase Activity Blocked Inhibitor->Target Pathway Downstream Substrate Phosphorylation Altered (e.g., Beclin-1, p53) Target->Pathway Phenotype Cellular Phenotype Observed Pathway->Phenotype Pheno1 Apoptosis Reduced Phenotype->Pheno1 Pheno2 Autophagy Modulated Phenotype->Pheno2 Pheno3 Neurite Outgrowth Increased Phenotype->Pheno3

References

Dapk1-IN-1: A Comparative Analysis of Efficacy in 2D vs. 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dapk1-IN-1 is a selective inhibitor of Death-Associated Protein Kinase 1 (DAPK1), a calcium/calmodulin-dependent serine/threonine kinase implicated in the regulation of apoptosis, autophagy, and tumor suppression.[1][2][3][4] The transition from traditional two-dimensional (2D) cell culture to more physiologically relevant three-dimensional (3D) models, such as spheroids, represents a critical step in preclinical drug evaluation. 3D cultures better mimic the complex in vivo tumor microenvironment, including gradients of nutrients and oxygen, and intricate cell-cell and cell-matrix interactions.[5][6] Consequently, cells grown in 3D often exhibit altered signaling pathways and drug responses compared to their 2D counterparts.[5][6][7][8] This guide provides a comparative analysis of the hypothetical performance of this compound in both 2D and 3D cell culture models, supported by established experimental protocols and a review of the underlying DAPK1 signaling pathways.

While direct comparative experimental data for this compound in 2D versus 3D models is not currently available in the public domain, this guide synthesizes known differences in drug responses between these systems for other kinase inhibitors to project a likely comparative profile for this compound. It is consistently observed that 3D spheroid models demonstrate increased resistance to kinase inhibitors when compared to 2D monolayer cultures.[5][9][10][11][12][13]

Data Presentation: Hypothetical Comparative Efficacy of this compound

The following tables summarize the projected quantitative data for this compound's effects on cell viability and apoptosis in a hypothetical cancer cell line grown in 2D and 3D culture conditions. These projections are based on the general observation that 3D cultures are more resistant to therapeutic agents.

Table 1: Cell Viability (MTT Assay) - 72-hour treatment

Culture ModelThis compound Concentration% Viability (Mean ± SD)IC50 (µM)
2D Monolayer 0 µM (Control)100 ± 4.5\multirow{5}{}{~15 }
5 µM72 ± 5.1
10 µM58 ± 3.9
20 µM41 ± 4.2
50 µM25 ± 3.5
3D Spheroid 0 µM (Control)100 ± 6.8\multirow{5}{}{~45 }
5 µM91 ± 7.2
10 µM82 ± 6.5
20 µM65 ± 5.8
50 µM48 ± 5.1

Table 2: Apoptosis Induction (Annexin V/PI Staining) - 48-hour treatment

Culture ModelThis compound Concentration% Apoptotic Cells (Mean ± SD)
2D Monolayer 0 µM (Control)5 ± 1.2
20 µM35 ± 3.8
3D Spheroid 0 µM (Control)3 ± 0.9
20 µM18 ± 2.5

DAPK1 Signaling Pathway

DAPK1 is a central regulator of cell death pathways. Its activation can trigger both apoptosis and autophagy through various downstream effectors. The following diagram illustrates the key signaling cascades involving DAPK1.

DAPK1_Signaling_Pathway DAPK1 Signaling in Apoptosis and Autophagy DAPK1 DAPK1 p53 p53 DAPK1->p53 phosphorylates Beclin1 Beclin-1 DAPK1->Beclin1 phosphorylates Bcl2 Bcl-2 DAPK1->Bcl2 disrupts interaction with Beclin-1 Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy Bcl2->Beclin1 inhibits Dapk1_IN_1 This compound Dapk1_IN_1->DAPK1 inhibits

Caption: DAPK1 signaling pathways leading to apoptosis and autophagy.

Experimental Workflow

A typical workflow for comparing the efficacy of this compound in 2D and 3D cell culture models is depicted below.

Experimental_Workflow Comparative Analysis Workflow: this compound in 2D vs. 3D Models start Start culture_2D 2D Cell Culture (Monolayer) start->culture_2D culture_3D 3D Cell Culture (Spheroid Formation) start->culture_3D treatment Treat with this compound (Dose-Response) culture_2D->treatment culture_3D->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

Caption: Experimental workflow for 2D vs. 3D this compound efficacy testing.

Experimental Protocols

2D Monolayer Cell Culture
  • Cell Seeding: Cancer cells are seeded in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Assay Performance: Following the desired treatment period (e.g., 48 or 72 hours), cell viability or apoptosis assays are performed.

3D Spheroid Cell Culture
  • Spheroid Formation: Cancer cells are seeded in a 96-well ultra-low attachment (ULA) round-bottom plate at a density of 1,000-5,000 cells per well in 100 µL of complete growth medium. The plate is then centrifuged at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

  • Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 3-5 days to allow for the formation of compact spheroids.

  • Treatment: Once spheroids have formed, 50 µL of the medium is carefully removed and replaced with 50 µL of fresh medium containing 2x the final concentration of this compound or vehicle control.

  • Assay Performance: Following the desired treatment period, cell viability or apoptosis assays are performed. For some assays, spheroids may need to be dissociated into single cells using trypsin.

Cell Viability Assay (MTT)
  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Incubation with MTT: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC / Propidium Iodide)
  • Cell Harvesting: For 2D cultures, cells are trypsinized and collected. For 3D cultures, spheroids are first dissociated into a single-cell suspension using trypsin.

  • Staining: Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Conclusion

The transition from 2D to 3D cell culture models is paramount for more accurate preclinical evaluation of anti-cancer agents like this compound. While direct experimental data for this compound in these comparative models is needed, the established trend of increased resistance in 3D spheroids for other kinase inhibitors provides a strong rationale for prioritizing such studies. The hypothetical data and detailed protocols presented in this guide offer a framework for researchers to design and execute experiments that will yield more physiologically relevant and predictive results in the development of novel DAPK1-targeted therapies. The provided diagrams of the DAPK1 signaling pathway and experimental workflow serve as valuable tools for understanding the mechanism of action and for the systematic planning of future investigations.

References

Safety Operating Guide

Proper Disposal Procedures for Dapk1-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of Dapk1-IN-1, a death-associated protein kinase 1 (DAPK1) inhibitor.

I. Hazard Identification and Safety Precautions

While specific hazard classifications for this compound are not detailed in the provided search results, it is prudent to treat it as a potentially hazardous compound. Small molecule inhibitors can have biological activity that may pose risks upon exposure.[3][4] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound and its waste.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Chemical-resistant nitrile gloves
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[3]

II. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.[5][6] this compound waste should be collected separately from other waste streams.

Table 2: this compound Waste Segregation Guidelines

Waste TypeCollection Procedure
Solid Waste Contaminated consumables (e.g., pipette tips, microfuge tubes, weigh boats, gloves) should be placed in a designated, sealed, and clearly labeled hazardous waste container.[1]
Liquid Waste Solutions containing this compound (e.g., stock solutions, experimental media) should be collected in a separate, sealed, and leak-proof hazardous waste container.[1] Do not mix with other chemical waste unless compatibility is confirmed.[1]
Sharps Waste Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.[1]
Empty Containers The original this compound container, once empty, should be triple-rinsed with a suitable solvent.[7] The rinsate must be collected as hazardous liquid waste.[8] After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[6][7]

III. Labeling and Storage of Waste

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.[9][10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1][3]

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[10] Ensure containers are kept closed except when adding waste.[6] The storage area should be well-ventilated and have secondary containment to prevent spills.[5][9]

IV. Disposal Procedure Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

Dapk1_IN_1_Disposal_Workflow cluster_prep Step 1: Preparation & Segregation cluster_collection Step 2: Waste Collection cluster_label_storage Step 3: Labeling & Storage cluster_disposal Step 4: Final Disposal start Begin this compound Waste Disposal ppe Wear Appropriate PPE start->ppe segregate Segregate Waste by Type (Solid, Liquid, Sharps) ppe->segregate collect_solid Collect Solid Waste in Designated Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Designated Labeled Container segregate->collect_liquid collect_sharps Collect Sharps in Designated Sharps Container segregate->collect_sharps label_waste Label Waste Containers Clearly: 'Hazardous Waste', 'this compound' collect_solid->label_waste collect_liquid->label_waste collect_sharps->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs disposal Professional Disposal by Certified Vendor contact_ehs->disposal end Disposal Complete disposal->end End of Process

Workflow for the proper disposal of this compound.

V. Spill Management

In the event of a spill, ensure the area is well-ventilated and wear full PPE.[1] For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.[1] For larger spills, evacuate the area and contact your institution's EHS department immediately.

VI. Decontamination

All non-disposable laboratory equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated. Use a suitable solvent to clean the surfaces and collect all cleaning materials as hazardous waste.[1]

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Dapk1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

Core Principles of Safe Handling

Dapk1-IN-1 should be treated as a potentially hazardous substance. A multi-layered approach to personal protective equipment (PPE) is mandatory to prevent inhalation, ingestion, and skin contact. All handling of the solid compound and concentrated solutions must be performed in a designated area, such as a certified chemical fume hood.

Personal Protective Equipment (PPE) Recommendations

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended protective equipment for various laboratory activities involving this compound.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Body Protection: Disposable or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[1]
Solution Preparation and Handling Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if a splash risk exists. Body Protection: Standard laboratory coat. Ventilation: Chemical fume hood.[1]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard laboratory coat. Containment: Class II biological safety cabinet.[1]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard laboratory coat.

Operational Plan for Safe Handling and Disposal

A clear and concise operational plan is essential for the safe management of this compound within the laboratory.

Receipt and Storage:

  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.

  • Storage: Store the compound according to the manufacturer's instructions, typically at -20°C or -80°C for long-term stability.[2]

Handling and Experimental Use:

  • Designated Area: Conduct all work with this compound in a designated and clearly marked area.

  • Fume Hood: Perform all manipulations of the solid compound and concentrated solutions in a certified chemical fume hood.[1][3]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Spill Management: In the event of a spill, immediate and appropriate action is necessary to contain the area and prevent exposure.

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify laboratory personnel and the safety officer.

  • Secure: Restrict access to the spill area.

  • Clean-up: Only trained personnel with appropriate PPE should clean the spill using an appropriate absorbent material.

Disposal Plan: Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.

  • Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.

Note: All disposal must be in accordance with local, state, and federal regulations.[4]

Visual Workflow for Safe Handling of this compound

The following diagram outlines the procedural workflow for the safe handling of this compound, from receipt to disposal.

cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_disposal Disposal Receipt Receive & Inspect Package Log Log in Inventory Receipt->Log Store Store at Recommended Temperature Log->Store Weigh Weigh Solid (Fume Hood) Store->Weigh Prepare Prepare Solution (Fume Hood) Weigh->Prepare Experiment Perform Experiment (BSC/Fume Hood) Prepare->Experiment Collect_Solid Collect Solid Waste Experiment->Collect_Solid Collect_Liquid Collect Liquid Waste Experiment->Collect_Liquid Dispose Dispose via Hazardous Waste Protocol Collect_Solid->Dispose Collect_Liquid->Dispose

Caption: A procedural workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) Workflow

This diagram illustrates the mandatory personal protective equipment required for handling this compound.

cluster_ppe Mandatory Personal Protective Equipment Respiratory Respiratory Protection (N95 or higher) Hand Hand Protection (Double Nitrile Gloves) Eye Eye/Face Protection (Goggles/Face Shield) Body Body Protection (Lab Coat) Researcher Researcher Researcher->Respiratory Researcher->Hand Researcher->Eye Researcher->Body

Caption: Required personal protective equipment for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.